molecular formula C5H8O2 B153886 Methyl crotonate CAS No. 623-43-8

Methyl crotonate

Cat. No.: B153886
CAS No.: 623-43-8
M. Wt: 100.12 g/mol
InChI Key: MCVVUJPXSBQTRZ-ONEGZZNKSA-N
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Description

Methyl crotonate (methyl but-2-enoate) is a vital unsaturated C5 methyl ester that serves as a fundamental model compound in several cutting-edge scientific fields. In combustion research, it is extensively used as a surrogate to understand the oxidation kinetics and sooting tendencies of unsaturated components found in biodiesel . Its well-characterized reaction pathways with radicals like hydroxyl (OH) provide critical data for developing and validating detailed chemical kinetic models, which are essential for improving engine efficiency and reducing emissions . Beyond combustion, this compound is a versatile substrate in catalytic and synthetic chemistry. It is employed in studies on the selective hydrogenation of conjugated alkene esters over metal catalysts like Pt/Al 2 O 3 , revealing insights into reaction mechanisms and kinetics that are applicable to the upgrading of biobased feedstocks . Furthermore, it acts as a precursor in the synthesis of valuable chemicals; for instance, it can be produced from biobased polyhydroxybutyrate (PHB) and is itself a monomer in iron-catalyzed dimerization reactions, offering routes to new monomers for the plastics industry . Its role in these diverse areas—from elucidating biodiesel combustion chemistry to enabling sustainable synthesis—makes this compound an indispensable reagent for advancing energy and green chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-but-2-enoate
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+
Source PubChem
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InChI Key

MCVVUJPXSBQTRZ-ONEGZZNKSA-N
Source PubChem
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Canonical SMILES

CC=CC(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID10878813
Record name 2-Butenoic acid, methyl ester, (E)-
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Molecular Weight

100.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl (E)-crotonate
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CAS No.

623-43-8, 18707-60-3
Record name Methyl E-crotonate
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Record name Methyl crotonate
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Record name 2-Butenoic acid, methyl ester, (2E)-
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Record name Methyl crotonate
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Record name METHYL CROTONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactive characteristics of methyl crotonate. The information is intended to support research, development, and drug discovery applications by providing detailed data and experimental context.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] It is an unsaturated ester that serves as a versatile intermediate in organic synthesis.[1] The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name methyl (E)-but-2-enoate[3]
Synonyms Methyl (E)-2-butenoate, Crotonic acid methyl ester[1][3]
CAS Number 623-43-8[1][3]
Molecular Formula C₅H₈O₂[1][3]
Molecular Weight 100.12 g/mol [1][3]
SMILES C/C=C/C(=O)OC[3]
InChIKey MCVVUJPXSBQTRZ-ONEGZZNKSA-N[3]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless to pale yellow clear liquid[1][4]
Boiling Point 118-121 °C[1][5]
Melting Point -42 °C
Density 0.944 - 0.950 g/mL at 25 °C[1][5]
Refractive Index 1.420 - 1.423 at 20 °C[1][5]
Solubility Soluble in alcohol and ether; insoluble or sparingly soluble in water.[2][6]
Vapor Pressure 0.005 mmHg at 25 °C (estimated)[4]
Flash Point -1 to 29 °C[7]

Chemical Structure and Visualization

This compound possesses a simple yet reactive structure, characterized by a four-carbon chain with a double bond between the second and third carbons (an α,β-unsaturated ester). The "(E)" designation in its IUPAC name indicates that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration).

Methyl_Crotonate_Structure Chemical Structure of (E)-Methyl Crotonate C1 C H1_1 H C1->H1_1 H1_2 H C1->H1_2 H1_3 H C1->H1_3 C2 C C1->C2 H2 H C2->H2 C3 C C2->C3 H3 H C3->H3 C4 C C3->C4 O1 O C4->O1 O2 O C4->O2 C5 C O2->C5 H5_1 H C5->H5_1 H5_2 H C5->H5_2 H5_3 H C5->H5_3

Caption: Chemical structure of (E)-methyl crotonate.

Experimental Protocols

Synthesis of trans-Methyl Crotonate via Fischer Esterification

A common method for the synthesis of trans-methyl crotonate is the Fischer esterification of crotonic acid with methanol, using a strong acid as a catalyst.[8]

Materials:

  • Crotonic acid (800 g)

  • Methanol (1 L)

  • Concentrated sulfuric acid (130 g)

  • Carbon tetrachloride (300 ml)

  • 5% Sodium carbonate solution

  • Deionized water

Procedure:

  • A reaction mixture of crotonic acid, methanol, sulfuric acid, and carbon tetrachloride is prepared.[8]

  • The mixture is heated on a water bath to reflux.[8] The carbon tetrachloride acts as an azeotropic agent to remove water formed during the esterification, driving the reaction to completion.

  • After the esterification and dehydration are complete, the carbon tetrachloride is recovered by distillation to yield crude this compound.[8]

  • The crude product is then washed with water to remove any unreacted crotonic acid.[8]

  • Following the water wash, the product is washed with a 5% sodium carbonate solution to neutralize any remaining acidic impurities.[8]

  • The final product is purified by vacuum distillation to yield pure trans-methyl crotonate.[8]

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification reactants Crotonic Acid + Methanol + H₂SO₄ + CCl₄ reflux Heat on Water Bath (Reflux) reactants->reflux Esterification distill_ccl4 Distill off CCl₄ reflux->distill_ccl4 Crude Product wash_water Wash with Water distill_ccl4->wash_water wash_na2co3 Wash with 5% Na₂CO₃ wash_water->wash_na2co3 vac_distill Vacuum Distillation wash_na2co3->vac_distill product Pure Methyl Crotonate vac_distill->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography (GC)

The purity and concentration of this compound can be determined using gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Conditions:

  • Instrument: Shimadzu GC-14B or similar.

  • Detector: Flame Ionization Detector (FID).

  • Column: Porapak Q column (2.3 m).

  • Temperature Program: The column temperature is typically held between 170 and 240 °C, depending on the specific analysis.

  • Sample Introduction: Gas samples can be periodically removed from a reaction vessel using calibrated gas syringes and injected into the GC.

This method is effective for monitoring the decay of this compound in kinetic studies of its atmospheric reactions.

Chemical Reactivity and Applications

The α,β-unsaturated ester structure of this compound makes it a valuable participant in several important organic reactions. It is particularly known for its role in Michael additions and vinylogous aldol (B89426) reactions.[1]

  • Michael Addition: this compound can act as a Michael acceptor, reacting with nucleophiles (Michael donors) such as diethyl malonate.[9] This reaction is a widely used method for forming carbon-carbon bonds.[9]

  • Vinylogous Aldol Reaction: this compound undergoes vinylogous aldol reactions with enolizable aldehydes in the presence of a Lewis acid catalyst, such as aluminum tris(2,6-di-2-naphthylphenoxide).

These reactive properties make this compound a key intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical compounds.[1] It is also used in the flavor and fragrance industry due to its fruity aroma.[1]

References

synthesis of methyl crotonate from crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Crotonate from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , focusing on the prevalent Fischer-Speier esterification method. It details experimental protocols for both homogeneous and heterogeneous catalysis, presents quantitative data for comparison, and illustrates the reaction mechanism and experimental workflow.

Introduction

This compound is a valuable unsaturated ester used as a starting material and intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers. The most common and direct method for its preparation is the acid-catalyzed esterification of crotonic acid with methanol (B129727). This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. This guide explores the use of both traditional homogeneous catalysts, such as sulfuric acid, and modern heterogeneous catalysts, including ion-exchange resins and zeolites, which offer advantages in terms of catalyst recovery and reuse.

Reaction Mechanism and Experimental Workflow

The via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the crotonic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester.

Reaction Mechanism Diagram

Caption: Fischer esterification mechanism for this compound synthesis.

General Experimental Workflow

The overall process, from reactants to the purified product, involves several key stages: reaction setup, esterification, workup, and purification.

Experimental_Workflow General Workflow for this compound Synthesis Reactants 1. Reactant Charging - Crotonic Acid - Methanol (excess) - Acid Catalyst Reaction 2. Esterification Reaction - Heat under reflux - (Optional: Water removal) Reactants->Reaction Cooling 3. Cooling - Cool reaction mixture to room temperature Reaction->Cooling Workup 4. Aqueous Workup - Quench with water - Neutralize with NaHCO₃ - Extract with organic solvent Cooling->Workup Drying 5. Drying - Dry organic layer (e.g., with Na₂SO₄) Workup->Drying Filtration 6. Filtration - Remove drying agent - (If heterogeneous, recover catalyst) Drying->Filtration Evaporation 7. Solvent Removal - Rotary Evaporation Filtration->Evaporation Purification 8. Purification - Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: From reactants to pure product: a typical experimental workflow.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous catalysts are provided below.

Protocol 3.1: Homogeneous Catalysis using Sulfuric Acid

This classic Fischer esterification protocol uses concentrated sulfuric acid as the catalyst and an excess of methanol to drive the reaction.

Materials:

  • Crotonic Acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve crotonic acid in an excess of methanol (typically 5-10 molar equivalents). A common molar ratio of crotonic acid to methanol is 1:5.[1]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring (e.g., 0.1 to 1.0 equivalents relative to the carboxylic acid).[2][3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[2] The reaction is typically monitored by TLC and can take several hours to reach completion.[2] A 12-hour reflux period has been reported for a similar esterification.[1]

  • Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold water.[4][5]

  • Transfer the mixture to a separatory funnel. Add an organic solvent like diethyl ether or ethyl acetate to extract the this compound.

  • Carefully neutralize the mixture by washing the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.[3] This step removes unreacted crotonic acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine to remove residual water and water-soluble impurities.[3]

  • Drying and Filtration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.[1][4] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final product as a colorless liquid.[1]

Protocol 3.2: Heterogeneous Catalysis using Amberlyst-15

This protocol utilizes a solid acid catalyst, which simplifies catalyst removal and product purification.

Materials:

  • Crotonic Acid

  • Methanol (Anhydrous)

  • Amberlyst-15 resin

  • Organic solvent (e.g., Dichloromethane or Toluene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add crotonic acid, methanol (in excess), and Amberlyst-15 catalyst (typically 5-15% by weight of the limiting reactant).

  • Reflux: Attach a reflux condenser and heat the suspension to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. While some esterifications with Amberlyst-15 can occur at room temperature, conjugated acids like crotonic acid generally require heating.[6][7]

  • Catalyst Recovery: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. The solid Amberlyst-15 catalyst can be easily recovered by simple filtration.[8] The recovered catalyst can be washed with methanol, dried, and reused for subsequent batches.

  • Purification: The filtrate, containing the product and excess methanol, is concentrated using a rotary evaporator to remove the methanol.

  • The crude product can then be purified by vacuum distillation if necessary to achieve high purity.

Quantitative Data and Comparison

The choice of catalyst and reaction conditions significantly impacts the efficiency of the esterification. The following tables summarize key quantitative data from literature for the esterification of crotonic acid and analogous carboxylic acids.

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst SystemTypical Reactants & ConditionsReported Yield/ConversionKey Advantages & Disadvantages
Sulfuric Acid Crotonic Acid, 5 eq. Methanol, cat. H₂SO₄, Reflux (12h for sec-butyl ester)85-90% (for sec-butyl crotonate)[1]Advantages: Inexpensive, highly effective. Disadvantages: Corrosive, difficult to remove (requires neutralization), generates acidic waste.[9]
Amberlyst-15 Aliphatic Acids, Methanol, Amberlyst-15, Reflux~97% (for biodiesel production)[6][7]Advantages: Easily recoverable and reusable, non-corrosive, environmentally benign.[10] Disadvantages: May require longer reaction times for conjugated acids, higher initial cost than H₂SO₄.[6][7]
Zeolite (H-ZSM-5) Oleic Acid, Methanol, H-ZSM-5, 70°C~80-85% Conversion[11]Advantages: High thermal stability, shape selectivity, reusable.[12] Disadvantages: Can be susceptible to deactivation, pore size may limit accessibility for bulky substrates.
Phosphotungstic Acid Crotonic Acid, various alcohols, 120-160°CKinetics studied, high selectivity[13]Advantages: High acidity. Disadvantages: Higher cost, potential for leaching.

Table 2: Kinetic Parameters for Sulfuric Acid-Catalyzed Esterification of Crotonic Acid

AlcoholTemperature Range (K)Reaction OrderActivation Energy (Ea) Range (kJ/mol)Reference
Octyl, Decyl, Dodecyl Alcohol393 - 433Second Order80.46 - 85.69 (with Phosphotungstic acid)
n-Octyl and 2-Ethylhexyl AlcoholN/ASecond OrderN/A

Note: The kinetic data provided is for longer-chain alcohols, but the second-order kinetics are expected to be similar for methanol, indicating the reaction rate is dependent on the concentration of both crotonic acid and the alcohol.

Conclusion

The is most effectively achieved through Fischer esterification. While the traditional method using sulfuric acid as a catalyst provides high yields, it presents challenges related to corrosion and waste disposal. Modern heterogeneous catalysts, particularly solid acids like Amberlyst-15 and various zeolites, offer a compelling alternative. They provide high catalytic activity while allowing for simple separation, recovery, and reuse, aligning with the principles of green chemistry. The choice of catalyst will depend on specific laboratory or industrial constraints, including cost, scale, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of this compound for their specific applications.

References

An In-depth Technical Guide to the Physical Properties of Methyl (E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-but-2-enoate, also commonly known as methyl crotonate, is an unsaturated ester with the chemical formula C₅H₈O₂. It is a colorless to pale yellow liquid characterized by a fruity odor.[1] This compound serves as a versatile intermediate in organic synthesis and finds applications in the flavor and fragrance industry.[1][2] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug design and formulation where physicochemical characteristics influence bioavailability, stability, and delivery. This guide provides a comprehensive overview of the key physical properties of methyl (E)-but-2-enoate, presented in a clear and accessible format for scientific professionals.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and behavior in various chemical and biological systems. The following tables summarize the key physical properties of methyl (E)-but-2-enoate compiled from various sources.

General and Molar Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1][3][4]
Molecular Weight 100.12 g/mol [1][3][4][5][6][7][8]
Appearance Colorless to pale yellow clear liquid[1][4][9][10][11][12]
Odor Fruity, ester-like[1][2]
Thermal Properties
PropertyValueSource(s)
Boiling Point 118-121 °C at 760 mmHg[1][3][5][6][9][10][11][12][13][14][15][16][17][18][19][20]
Melting Point -42 °C[5][11][13][15]
Flash Point -1 to 4 °C (closed cup)[3][7][12][13][16][20][21]
Density and Refractive Index
PropertyValueSource(s)
Density 0.944 - 0.950 g/mL at 20-25 °C[1][3][5][6][10][13][14][15][16][17][18][19][20][22]
Refractive Index (n20/D) 1.420 - 1.4255[1][3][4][6][10][11][13][14][15][22]
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility Insoluble or sparingly soluble[2][3][5][7][9][13]
Solubility in Organic Solvents Soluble in alcohol and ether[9][13]
logP (o/w) 3.381 (estimated)[9]
Vapor Pressure
PropertyValueSource(s)
Vapor Pressure 0.005 - 0.152 mmHg at 25 °C[9][13]

Experimental Protocols

1. Determination of Boiling Point by Distillation:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is simple distillation.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place a sample of methyl (E)-but-2-enoate in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing and collecting in the receiving flask. This temperature is the boiling point.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

2. Determination of Density using a Pycnometer:

Density is the mass per unit volume of a substance. A pycnometer (a flask with a specific, accurately known volume) is commonly used for precise density measurements of liquids.

  • Apparatus: A pycnometer, an analytical balance.

  • Procedure:

    • Weigh the clean, dry, and empty pycnometer.

    • Fill the pycnometer with distilled water of a known temperature and weigh it again.

    • Calculate the volume of the pycnometer using the known density of water at that temperature.

    • Empty and dry the pycnometer, then fill it with methyl (E)-but-2-enoate at the same temperature.

    • Weigh the filled pycnometer.

    • The mass of the methyl (E)-but-2-enoate is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the methyl (E)-but-2-enoate by the volume of the pycnometer.

3. Determination of Refractive Index using a Refractometer:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Place a few drops of methyl (E)-but-2-enoate on the prism of the refractometer.

    • Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index from the scale.

Visualizations

Experimental Workflow: Determination of Boiling Point

The following diagram illustrates a typical workflow for determining the boiling point of a liquid in a laboratory setting.

cluster_setup Apparatus Setup cluster_measurement Measurement cluster_conclusion Conclusion setup_flask Place sample in round-bottom flask setup_apparatus Assemble distillation apparatus setup_flask->setup_apparatus setup_thermometer Position thermometer correctly setup_apparatus->setup_thermometer heat_sample Gently heat the sample setup_thermometer->heat_sample observe_boiling Observe for active boiling and condensation heat_sample->observe_boiling record_temp Record the stable boiling temperature observe_boiling->record_temp record_pressure Record atmospheric pressure record_temp->record_pressure conclusion Report boiling point with corresponding pressure record_pressure->conclusion

Caption: Workflow for Boiling Point Determination.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates some of these fundamental relationships.

cluster_intrinsic Intrinsic Properties cluster_bulk Bulk Properties molecular_structure Molecular Structure (C5H8O2) molecular_weight Molecular Weight molecular_structure->molecular_weight solubility Solubility molecular_structure->solubility density Density molecular_weight->density boiling_point Boiling Point molecular_weight->boiling_point melting_point Melting Point molecular_weight->melting_point refractive_index Refractive Index density->refractive_index vapor_pressure Vapor Pressure boiling_point->vapor_pressure

References

methyl crotonate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methyl crotonate, a versatile unsaturated ester with significant applications in research and industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, including detailed experimental protocols and analytical methods.

Core Chemical and Physical Properties

This compound, systematically named methyl (E)-but-2-enoate, is a colorless liquid with a characteristic fruity odor. The trans-isomer is the most common form.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
Molecular Formula C5H8O2[1][2][3][4][5][6][7]
Molecular Weight 100.12 g/mol [1][2][3][5][6][8]
CAS Number 623-43-8 (trans-isomer)[1][2][3][5][8]
18707-60-3 (isomer unspecified)[9]
IUPAC Name methyl (E)-but-2-enoate[1]
Synonyms Methyl (E)-2-butenoate, Crotonic acid methyl ester[1][2]
SMILES C/C=C/C(=O)OC[1]
InChIKey MCVVUJPXSBQTRZ-ONEGZZNKSA-N[1]

Table 2: Physical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquid[2][10]
Boiling Point 118-121 °C[2][11]
Density 0.944 - 0.950 g/mL at 25 °C[2][11]
Refractive Index 1.420 - 1.423 at 20 °C[2][11]
Flash Point -1 °C (30.2 °F) - closed cup
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Data PointsReference
¹H NMR Spectra available, showing characteristic peaks for the methyl and vinyl protons.[12][13]
¹³C NMR Spectra available.[3][10]
IR Spectroscopy Spectra available, showing characteristic C=O and C=C stretching frequencies.[3][10]
Mass Spectrometry GC-MS data available, with characteristic fragmentation patterns.[3]

Synthesis and Experimental Protocols

This compound is a valuable reagent in various chemical transformations. Below are detailed protocols for its synthesis and its application in key reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of crotonic acid with methanol (B129727).[11] Another reported synthesis involves a Wittig-type reaction.[14]

Experimental Protocol: Synthesis of this compound via Wittig Reaction [14]

  • Preparation of the Ylide: To a suspension of 18.5 g (50 mmol) of ethyltriphenylphosphonium bromide in 100 ml of absolute tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, slowly add 32 ml (50 mmol) of a 1.6 M solution of n-butyllithium in hexane. Stir the resulting mixture for 30 minutes.

  • Wittig Reaction: To the ylide solution, add a solution of 13.5 g (50 mmol) of methyl 2-(benzyloxy)-phenylglyoxylate in 25 ml of absolute THF dropwise at 0 °C.

  • Reaction Work-up: Allow the reaction mixture to stir for 16 hours at room temperature. Concentrate the mixture under reduced pressure. Take up the residue in dichloromethane (B109758) and wash it several times with water. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a 9:1 mixture of cyclohexane (B81311) and ethyl acetate (B1210297) as the eluent. This yields this compound as an oil.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification ylide_reagents Ethyltriphenylphosphonium bromide n-Butyllithium in THF ylide_formation Stir at 0°C for 30 min ylide_reagents->ylide_formation wittig_reaction Add dropwise at 0°C Stir for 16h at RT ylide_formation->wittig_reaction wittig_reagents Methyl 2-(benzyloxy)-phenylglyoxylate in THF wittig_reagents->wittig_reaction workup Concentrate Extract with CH2Cl2 Wash with H2O Dry over Na2SO4 wittig_reaction->workup purification Column Chromatography (Cyclohexane:EtOAc 9:1) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via a Wittig reaction.

Michael Addition Reactions

This compound is a classic Michael acceptor in conjugate addition reactions, enabling the formation of carbon-carbon bonds.[5][15]

Experimental Protocol: Michael Addition of Dimethyl Malonate to this compound [16][17]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as methanol (10 mL).

  • Addition of Nucleophile: Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

  • Initiation of Reaction: While stirring, add a catalytic amount of a suitable base, such as sodium methoxide (B1231860) (0.1 mmol, 0.1 equiv), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Michael_Addition_Workflow reagents This compound Dimethyl Malonate Sodium Methoxide (cat.) in Anhydrous Methanol reaction Stir at Room Temperature Monitor by TLC reagents->reaction workup Quench with aq. NH4Cl Extract with Et2O Dry and Concentrate reaction->workup purification Column Chromatography workup->purification product Michael Adduct purification->product

Caption: General workflow for the Michael addition to this compound.

Applications in Drug Development and Polymer Science

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and polymers.

  • Pharmaceutical Synthesis: It is used in the synthesis of pharmaceutical intermediates.[5][18] For instance, methyl 3-aminocrotonate, a derivative, is a key intermediate in the synthesis of calcium channel blockers like Amlodipine.[1]

  • Polymer Chemistry: this compound serves as a monomer in polymerization reactions.[5][19] It can be copolymerized with other monomers, such as 2-methylene-1,3-dioxepane, to create degradable alternating copolymers.[20]

Experimental Protocol: Lewis Acid-Catalyzed Polymerization of (9-Anthryl)this compound [19]

  • Reaction Setup: Dissolve (9-anthryl)this compound (0.4775 g) in 4.7 mL of dry dichloromethane (CH₂Cl₂).

  • Initiation: Add titanium tetrachloride (TiCl₄) with a molar ratio of monomer to TiCl₄ of 1:1 using a syringe.

  • Polymerization: Maintain the solution at 15 °C for 24 hours.

  • Isolation: Recover the polymer by precipitation in methanol.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of this compound and its derivatives.

Experimental Protocol: GC-MS Analysis [21][22][23]

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a suitable solvent like chloroform (B151607) or a mixture of acetone (B3395972) and hexane.

  • GC Conditions:

    • Column: Use a suitable capillary column, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).

    • Temperature Program: Employ a temperature gradient, for example: start at 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.

    • Injector: Set the injector temperature to 280 °C and use a splitless mode.

  • MS Conditions:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of, for example, 29–500 m/z.

    • Temperatures: Set the MS transfer line and ion source temperatures to 230 °C.

  • Data Analysis: Compare the resulting mass spectrum with a library database (e.g., NIST, Wiley) for identification.

GCMS_Analysis_Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) injection GC Injection sample_prep->injection separation GC Separation (Capillary Column, Temp. Program) injection->separation ionization MS Ionization (Electron Impact) separation->ionization detection Mass Detection (Mass Analyzer) ionization->detection analysis Data Analysis (Library Comparison) detection->analysis

References

An In-depth Technical Guide to the Reactivity of the Double Bond in Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate, an α,β-unsaturated ester, is a versatile building block in organic synthesis. The reactivity of its carbon-carbon double bond is of significant interest due to its electrophilic nature, which is a consequence of the electron-withdrawing effect of the adjacent ester group. This guide provides a comprehensive overview of the key reactions involving the double bond of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactivity of the Double Bond

The electron-deficient nature of the β-carbon in this compound makes it susceptible to attack by nucleophiles, most notably in Michael additions. The double bond also readily undergoes addition reactions such as hydrogenation, dihydroxylation, and epoxidation, as well as cycloaddition reactions. The stereochemistry and reaction efficiency are often influenced by the choice of catalysts, reagents, and reaction conditions.

Key Reactions and Quantitative Data

Michael Addition

The Michael addition, or conjugate addition, is a cornerstone reaction of α,β-unsaturated carbonyl compounds. This compound serves as an excellent Michael acceptor, reacting with a variety of nucleophiles (Michael donors) to form a new carbon-carbon bond at the β-position.

Michael DonorCatalyst/BaseSolventTime (h)Yield (%)Reference
Dimethyl malonateTriethylamine---[1]
Dimethyl malonateDABCO---[1]
Diethyl malonateAlkali metal salts of (S)-prolineVarious->90[2]
Hydrogenation

The catalytic hydrogenation of the carbon-carbon double bond in this compound typically yields methyl butyrate. The reaction can be influenced by the catalyst type, support, and reaction conditions. In some cases, a shift of the double bond to form methyl 3-butenoate can be observed.[3]

CatalystSupportTemperature (°C)H₂ PressureMain Product(s)Conversion (%)Selectivity (%)Reference
PtAl₂O₃90-350Gas PhaseMethyl butyrate, Methyl 3-butenoateUp to ~95Varies with temp.[3][4]
PtCGas Phase----[5]
PtSiO₂Gas Phase----[5]
PtTiO₂Gas Phase----[5]
Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This compound and its derivatives can be dihydroxylated to produce chiral 2,3-dihydroxybutanoates, which are valuable synthetic intermediates.

SubstrateLigand/ReagentCatalyst Loading (mol%)TimeYield (%)Enantiomeric Excess (ee, %)Reference
p-Phenylbenzyl crotonate(DHQ)₂AQN, K₂OsO₄·2H₂O0.50, 0.25~5 days-87 (crude)[6]
Ethyl crotonateAD-mix-β--96>95[6]
Epoxidation

Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields methyl 3-methyloxirane-2-carboxylate. This reaction provides a route to functionalized epoxy esters.

Oxidizing AgentSolventTemperatureTimeYield (%)Reference
m-CPBACH₂Cl₂0 °C to RT12 h99 (for a similar olefin)[4]
Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of cyclic structures.

Reaction TypeDiene/DipoleSolventConditionsProduct TypeReference
Diels-AlderCyclopentadiene (B3395910)Toluene120-130 °C, 3-4 daysBicyclo[2.2.1]heptene derivative[7]
1,3-Dipolar CycloadditionNitrones--Isoxazolidines[8]

Experimental Protocols

Protocol 1: Michael Addition of Dimethyl Malonate to this compound

Objective: To synthesize dimethyl 2-(1-methoxycarbonyl-propyl)-malonate via a Michael addition.

Materials:

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the this compound in anhydrous methanol (10 mL).

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.

  • While stirring, add a catalytic amount of sodium methoxide (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.[9]

Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene (General Procedure)

Objective: To synthesize a chiral vicinal diol from an alkene using a commercial AD-mix.

Materials:

  • Alkene (e.g., a crotonate ester)

  • AD-mix-α or AD-mix-β

  • tert-Butyl alcohol

  • Water

  • Sodium sulfite (B76179)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl alcohol (5 mL) and water (5 mL).

  • Add the appropriate AD-mix (1.4 g per 1 mmol of alkene).

  • Stir the mixture at room temperature until two clear phases are produced.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene (1.0 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C (or room temperature for less reactive alkenes) and monitor by TLC.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash chromatography on silica gel.

Protocol 3: Epoxidation with m-CPBA (General Procedure)

Objective: To synthesize an epoxide from an alkene using m-CPBA.

Materials:

  • Alkene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the alkene (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated NaHCO₃ solution, followed by saturated Na₂SO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash chromatography on silica gel.[4]

Protocol 4: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride (B1165640) (Illustrative Procedure)

Objective: To demonstrate a [4+2] cycloaddition reaction.

Materials:

  • Freshly cracked cyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane (B92381) or petroleum ether

  • Erlenmeyer flask

  • Standard glassware for filtration

Procedure:

  • Dissolve maleic anhydride (1.0 equiv) in ethyl acetate (approx. 4.5 mL per gram) in an Erlenmeyer flask, warming gently if necessary.

  • Add an equal volume of hexane or petroleum ether.

  • Cool the solution in an ice bath.

  • Add freshly cracked cyclopentadiene (1.0 equiv) to the cooled solution and swirl to mix.

  • Allow the product to crystallize. The reaction is exothermic.

  • Collect the crystalline product by suction filtration.[10]

Reaction Mechanisms and Workflows

Michael Addition Mechanism

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nu-H Nucleophile Nu- Enolate Nu-H->Nu- Deprotonation Base Base BH Conjugate Acid Base->BH MethylCrotonate This compound Intermediate Enolate Intermediate Nu-->Intermediate 1,4-Addition BH->Base MethylCrotonate->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Mechanism of the Michael Addition Reaction.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless_Dihydroxylation Os(VIII) OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition Os(VIII)->Cycloaddition Alkene This compound Alkene->Cycloaddition OsmylateEster Osmylate (VI) Ester Cycloaddition->OsmylateEster Hydrolysis Hydrolysis OsmylateEster->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Os(VI) Reduced Os(VI) Species Hydrolysis->Os(VI) Reoxidation Reoxidation (e.g., K₃[Fe(CN)₆]) Os(VI)->Reoxidation Reoxidation->Os(VIII)

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for a Typical Organic Synthesis

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Progression (Stirring, Heating/Cooling) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for organic synthesis.

Biological Relevance: α,β-Unsaturated Esters in Signaling Pathways

α,β-Unsaturated carbonyl compounds, including esters like this compound, are recognized for their biological activity, often acting as Michael acceptors.[5] This reactivity allows them to form covalent adducts with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.[11] A key signaling pathway influenced by such compounds is the Keap1-Nrf2 pathway, which is a critical regulator of cellular responses to oxidative stress.[12][13]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent degradation. Electrophilic compounds, including α,β-unsaturated esters, can react with specific cysteine residues on Keap1.[14] This covalent modification of Keap1 disrupts its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[15] This mechanism makes α,β-unsaturated carbonyl compounds an interesting class of molecules for the development of drugs targeting diseases associated with oxidative stress.[16]

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_0 Normal Conditions cluster_1 Oxidative Stress / Electrophile Presence Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Ub->Proteasome Electrophile α,β-Unsaturated Ester (e.g., this compound) Electrophile->Keap1_Nrf2 Covalent Modification Nrf2_free Nrf2 Accumulation Keap1_mod->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates

Caption: Modulation of the Keap1-Nrf2 pathway by α,β-unsaturated esters.

Spectroscopic Data of Key Products

Accurate characterization of reaction products is essential. Below is a summary of expected spectroscopic data for the products of the reactions discussed.

Dimethyl 2-(1-methoxycarbonyl-propyl)-malonate (Michael Adduct)
  • ¹H NMR: Expected signals for the methoxy (B1213986) groups of the esters, the methine protons, and the methyl group of the crotonate moiety.

  • ¹³C NMR: Resonances for the carbonyl carbons of the esters, the methoxy carbons, and the aliphatic carbons of the backbone.[17][18]

  • IR: Strong C=O stretching vibrations for the ester groups.

  • MS: Molecular ion peak corresponding to the adduct's molecular weight.

Methyl 2,3-dihydroxybutanoate (Dihydroxylation Product)
  • ¹H NMR: Signals for the methyl groups, the methine protons attached to the hydroxyl groups, and the hydroxyl protons (if not exchanged with D₂O).[19][20]

  • ¹³C NMR: Resonances for the carbonyl carbon, the methoxy carbon, the carbons bearing the hydroxyl groups, and the terminal methyl carbon.[21][22]

  • IR: Broad O-H stretching band and a strong C=O stretching band.

  • MS: Molecular ion peak and fragmentation patterns consistent with the loss of water and other small molecules.[23]

Methyl 3-methyloxirane-2-carboxylate (Epoxidation Product)
  • ¹H NMR: Characteristic signals for the protons on the epoxide ring, the methyl group, and the methoxy group.[24]

  • ¹³C NMR: Resonances for the carbons of the oxirane ring, the carbonyl carbon, and the methyl and methoxy carbons.[25]

  • IR: C-O stretching of the epoxide ring and C=O stretching of the ester.

  • MS: Molecular ion peak corresponding to the epoxide's molecular weight.[26]

Diels-Alder Adduct (e.g., with Cyclopentadiene)
  • ¹H NMR: Complex signals in the olefinic region for the double bond in the bicyclic system, as well as signals for the bridgehead and bridge protons, and the ester moiety.[27][28][29][30][31]

  • ¹³C NMR: Resonances for the olefinic carbons, the aliphatic carbons of the bicyclic ring, and the carbonyl and methoxy carbons of the ester.[26]

  • IR: C=C stretching for the double bond and C=O stretching for the ester.

  • MS: Molecular ion peak corresponding to the adduct's molecular weight.

References

The Enigmatic Presence of Methyl Crotonate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – Methyl crotonate, a volatile organic compound with a characteristic fruity aroma, has been identified in a variety of natural sources, ranging from tropical fruits to fragrant flowers. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of this compound

This compound is a naturally occurring ester found in a diverse array of plant species. Its presence contributes to the complex aroma profiles of several well-known fruits and flowers. Quantitative data on the concentration of this compound in these sources is often variable and dependent on factors such as cultivar, ripeness, and environmental conditions.

One of the most well-documented sources of this compound is the soursop fruit (Annona muricata). Studies have quantified its presence in the volatile profile of the fruit, particularly during its ripening stages. In the ripe fruit of the 'Elita' cultivar, this compound (referred to as methyl (E)-2-butenoate) has been measured at a relative abundance of 0.64%, decreasing to 0.28% in overripe fruit.

The compound has also been qualitatively identified in the volatile emissions of certain mango (Mangifera indica) cultivars, specifically 'Tainong' and 'Hongyu'. While its contribution to the overall mango aroma is noted, precise quantitative data for these cultivars remains to be extensively documented.

Further research has pointed to the presence of this compound in other natural products, including:

  • Papaya (Carica papaya) : While comprehensive quantitative analysis is limited in publicly available literature, its presence is reported.

  • Jasmine (Jasminum sambac) : This fragrant flower is a known source of a wide variety of volatile esters, and this compound is among the compounds identified in its essential oil.

  • Amazon Water Lily (Victoria amazonica) : The floral scent of this unique aquatic plant also contains this compound.

  • Carrot Seeds (Daucus carota L.) : Water extracts of carrot seeds have been reported to contain this compound.

A summary of the natural occurrence of this compound is presented in Table 1.

Natural SourceSpecies NamePart of OrganismQuantitative Data (Relative Abundance %)
SoursopAnnona muricata cv. ElitaFruit (Ripe)0.64
SoursopAnnona muricata cv. ElitaFruit (Overripe)0.28
MangoMangifera indica cv. TainongFruitQualitatively Identified
MangoMangifera indica cv. HongyuFruitQualitatively Identified
PapayaCarica papayaFruitReported, no quantitative data available
JasmineJasminum sambacFlowerIdentified, no quantitative data available
Amazon Water LilyVictoria amazonicaFlowerIdentified, no quantitative data available
CarrotDaucus carota L.Seed (Water Extract)Reported, no quantitative data available

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be derived from the metabolism of short-chain fatty acids. The general pathway for the formation of fatty acid esters in plants involves the synthesis of fatty acids and their subsequent esterification with an alcohol, often methanol (B129727).

A potential biosynthetic route for this compound could be analogous to the engineered pathway for ethyl crotonate production in Saccharomyces cerevisiae. This pathway involves the following key enzymatic steps:

  • Condensation of Acetyl-CoA : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase .

  • Reduction : Acetoacetyl-CoA is then reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase .

  • Dehydration : The subsequent dehydration of 3-hydroxybutyryl-CoA to crotonyl-CoA is carried out by 3-hydroxybutyryl-CoA dehydratase (also known as crotonase).

  • Esterification : Finally, crotonyl-CoA is esterified with methanol to form this compound. This step is likely catalyzed by an alcohol acyltransferase (AAT) , an enzyme family known for its role in the formation of volatile esters in fruits.

Further research is required to identify and characterize the specific enzymes involved in this compound biosynthesis within the aforementioned plant species.

Biosynthesis_of_Methyl_Crotonate acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetyl-CoA acetyltransferase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxybutyryl-CoA dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa 3-Hydroxybutyryl-CoA dehydratase (Crotonase) methyl_crotonate This compound crotonyl_coa->methyl_crotonate Alcohol Acyltransferase (AAT) methanol Methanol methanol->methyl_crotonate

A potential biosynthetic pathway for this compound.

Chemical Synthesis of this compound

This compound can be synthesized through several chemical methods. The most common laboratory and industrial-scale synthesis involves the Fischer esterification of crotonic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Crotonic Acid

  • Materials : Crotonic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus.

  • Procedure :

    • In a round-bottom flask, dissolve crotonic acid in an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Reflux the mixture for several hours to drive the equilibrium towards the ester product.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the this compound with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Fischer_Esterification crotonic_acid Crotonic Acid methyl_crotonate This compound crotonic_acid->methyl_crotonate plus1 + methanol Methanol methanol->methyl_crotonate arrow H₂SO₄ (catalyst) Reflux water Water plus2 + GCMS_Workflow sample Sample (Natural or Synthetic) extraction Volatile Extraction (e.g., HS-SPME) sample->extraction injection GC Injection extraction->injection separation GC Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis (Identification & Quantification) detection->analysis

spectroscopic data of methyl crotonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Methyl Crotonate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable resource for researchers, scientists, and professionals in drug development. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents it in clear tabular formats, and outlines the experimental protocols for data acquisition.

Spectroscopic Data of this compound

The structural elucidation and confirmation of this compound, an unsaturated ester with the chemical formula C₅H₈O₂, are routinely achieved through a combination of spectroscopic methods.[1][2] The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals for the vinylic and methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.88dd~7.0, ~1.8CH₃ (vinylic)
~3.72s-OCH₃ (ester)
~5.85dq~15.7, ~1.8=CH-CO
~6.95dq~15.7, ~7.0=CH-CH₃
Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~17.9CH₃ (vinylic)
~51.4OCH₃ (ester)
~122.5=CH-CO
~145.0=CH-CH₃
~166.5C=O (ester)
Table 2: ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000MediumC-H stretch (sp³ and sp²)
~1725Strong, SharpC=O stretch (α,β-unsaturated ester)
~1658MediumC=C stretch (alkene)
~1440MediumC-H bend
~1170, 1295StrongC-O stretch (ester)
~970Strong=C-H bend (trans alkene)
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

m/z RatioRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
85High[M - CH₃]⁺
69Base Peak[M - OCH₃]⁺
59Moderate[COOCH₃]⁺
41High[C₃H₅]⁺
Table 4: Electron Ionization (EI) Mass Spectrometry data for this compound.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution is prepared by dissolving 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[5]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[6]

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, a dilute solution in an IR-transparent solvent like carbon tetrachloride (CCl₄) can be used.[1]

  • Data Acquisition: The sample is placed in an FT-IR spectrometer. A background spectrum is recorded first, followed by the sample spectrum. The instrument software automatically subtracts the background to provide the spectrum of the compound. The data is collected over the mid-infrared range (4000-400 cm⁻¹).[3]

Mass Spectrometry Protocol
  • Sample Introduction and Ionization: this compound is introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, a process known as Electron Ionization (EI).[8]

  • Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[4]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Structural_Correlation cluster_structure This compound Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure CH₃-CH=CH-C(=O)O-CH₃ H_NMR ¹H NMR Structure->H_NMR provides data for C_NMR ¹³C NMR Structure->C_NMR provides data for IR IR Structure->IR provides data for MS MS Structure->MS provides data for H_NMR_info Proton Connectivity H_NMR->H_NMR_info C_NMR_info Carbon Framework C_NMR->C_NMR_info IR_info Functional Groups IR->IR_info MS_info Molecular Weight & Formula MS->MS_info

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

solubility of methyl crotonate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Methyl Crotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an unsaturated ester, serves as a versatile intermediate in organic synthesis, including the production of polymers, pharmaceuticals, and fragrances. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the , outlines a detailed experimental protocol for its quantitative determination, and presents visual representations of the underlying principles and experimental workflows. While specific quantitative solubility data is not widely published, this guide equips researchers with the theoretical knowledge and practical methodology to determine the solubility of this compound for their specific applications.

Introduction to this compound and its Solubility

This compound (CH₃CH=CHCOOCH₃) is a colorless liquid with a characteristic fruity odor.[1][2][3][4][5] Its chemical structure, featuring both a polar ester group and a nonpolar hydrocarbon backbone, dictates its solubility behavior. The principle of "like dissolves like" is paramount in understanding its miscibility with various organic solvents. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by the distribution of electron density within its molecules.

The solubility of this compound is a crucial factor in various applications:

  • Organic Synthesis: As a reactant or reagent, its solubility in the reaction solvent affects concentration, reaction rate, and yield.

  • Purification: Processes such as crystallization and extraction rely on differential solubility to separate this compound from impurities.

  • Formulation: In the development of products like fragrances or coatings, the solubility of this compound in the formulation base is essential for stability and performance.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. The "like dissolves like" principle is a practical application of these thermodynamic considerations.

A logical representation of this principle can be visualized as follows:

G Fig. 1: The Principle of 'Like Dissolves Like' cluster_solute Solute cluster_solvent Solvent Solute_Polarity Polarity of Solute (e.g., this compound) Interaction Solute-Solvent Interaction Solute_Polarity->Interaction Solvent_Polarity Polarity of Solvent Solvent_Polarity->Interaction Solubility Solubility Outcome Interaction->Solubility Similar Polarities Insolubility Insolubility Outcome Interaction->Insolubility Dissimilar Polarities

Fig. 1: The Principle of 'Like Dissolves Like'

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsQualitative Solubility
AlcoholsMethanol, EthanolSoluble[6]
EthersDiethyl EtherSoluble[6]
KetonesAcetoneReadily Soluble
EstersEthyl AcetateLikely Soluble (similar polarity)
Halogenated HydrocarbonsDichloromethane, ChloroformLikely Soluble
Aromatic HydrocarbonsTolueneLikely Soluble
Aliphatic HydrocarbonsHexane, HeptaneLimited Solubility
WaterInsoluble/Immiscible[1][6]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[7][8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flask with stopper

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Syringe filters (solvent-compatible)

  • Pre-weighed glass vials with caps

  • Analytical balance (accurate to ±0.0001 g)

  • Oven

Experimental Workflow Diagram:

G Fig. 2: Experimental Workflow for Gravimetric Solubility Determination Start Start Prepare Prepare supersaturated solution of this compound in the chosen solvent. Start->Prepare Equilibrate Equilibrate the solution at a constant temperature with continuous stirring. Prepare->Equilibrate Sample Withdraw a known volume of the supernatant through a syringe filter. Equilibrate->Sample Weigh_Initial Record the initial mass of a pre-weighed vial. Sample->Weigh_Initial Transfer Transfer the filtered sample to the vial. Weigh_Initial->Transfer Weigh_Sample Record the mass of the vial with the sample. Transfer->Weigh_Sample Evaporate Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Weigh_Sample->Evaporate Dry Dry the vial containing the non-volatile this compound to a constant weight in an oven. Evaporate->Dry Weigh_Final Record the final mass of the vial and dried solute. Dry->Weigh_Final Calculate Calculate the solubility based on the mass of the solute and the mass of the solvent. Weigh_Final->Calculate End End Calculate->End

Fig. 2: Experimental Workflow for Gravimetric Solubility Determination

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling:

    • Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a solvent-compatible filter to remove any suspended particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a pre-weighed, labeled glass vial.

    • Weigh the vial containing the solution to determine the total mass of the solution.

    • Evaporate the solvent in a fume hood or under a gentle stream of an inert gas like nitrogen.

    • Place the vial in an oven at a temperature below the boiling point of this compound but sufficient to remove any residual solvent.

    • Periodically cool the vial in a desiccator and weigh it until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

Data Analysis and Calculation:

  • Mass of the empty vial = M_vial

  • Mass of the vial + solution = M_total

  • Mass of the vial + dried solute = M_final

  • Mass of the solute (this compound) = M_solute = M_final - M_vial

  • Mass of the solvent = M_solvent = M_total - M_final

The solubility can then be expressed in various units, such as:

  • g of solute / 100 g of solvent: (M_solute / M_solvent) * 100

  • g of solute / 100 mL of solvent: (M_solute / (M_solvent / density_of_solvent)) * 100

Conclusion

References

An In-depth Technical Guide to the Core Chemical Reactions of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl crotonate, the methyl ester of crotonic acid, is a versatile α,β-unsaturated ester with significant applications in the chemical industry.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts a unique reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on hydrogenation, Michael addition, polymerization, and Diels-Alder reactions. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a deeper understanding and practical application of this compound chemistry.

Hydrogenation of this compound

The catalytic hydrogenation of this compound is a crucial reaction for producing saturated esters, primarily methyl butyrate (B1204436). This process is of significant interest in the fine chemical and pharmaceutical industries for the reduction of unsaturation in organic molecules.[3]

General Description and Mechanism

The hydrogenation of this compound typically involves the addition of hydrogen across the C=C double bond in the presence of a metal catalyst.[3][4] The most common products are methyl butyrate, from the hydrogenation of the double bond, and methyl 3-butenoate, resulting from a bond shift.[3][5] Platinum-based catalysts, such as Pt/Al₂O₃, are frequently employed for this transformation.[3][6] The reaction kinetics are influenced by reactant concentrations, with a negative reaction order with respect to this compound and a positive order with respect to hydrogen, suggesting competitive adsorption between the reactants on the catalyst surface.[3][4][6] The dissociative adsorption of hydrogen on the catalyst is often the rate-determining step.[6]

Hydrogenation_Mechanism MC This compound (CH3CH=CHCOOCH3) Catalyst Pt/Al2O3 Catalyst MC->Catalyst Adsorption H2 H2 H2->Catalyst Dissociative Adsorption Adsorbed_MC Adsorbed This compound Catalyst->Adsorbed_MC Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Intermediate Hydrogenated Intermediate Adsorbed_MC->Intermediate Surface Reaction (Rate-determining step) Adsorbed_H->Intermediate Surface Reaction (Rate-determining step) MB Methyl Butyrate (CH3CH2CH2COOCH3) Intermediate->MB Desorption

Figure 1: Proposed reaction pathway for the hydrogenation of this compound.
Experimental Protocol: Gas-Phase Hydrogenation over Pt/Al₂O₃

The following protocol is a representative example of the gas-phase hydrogenation of this compound.[3]

  • Catalyst Preparation: A Pt/Al₂O₃ catalyst is prepared, for instance, by impregnating γ-Al₂O₃ with a solution of a platinum precursor, followed by drying and calcination at a specific temperature (e.g., 500 °C) to achieve a desired Pt dispersion.

  • Reactor Setup: A fixed-bed reactor is loaded with the prepared catalyst.

  • Reaction Conditions: The reaction is carried out in the gas phase. A feed gas mixture containing this compound, hydrogen, and an inert gas (e.g., nitrogen or argon) is passed through the reactor.

  • Temperature and Pressure: The reactor temperature is maintained at a constant value, for example, 105 °C.[3] The reaction is typically run at atmospheric pressure.

  • Product Analysis: The effluent gas stream is analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the different products (methyl butyrate and methyl 3-butenoate).

Quantitative Data Summary
CatalystSupportTemperature (°C)MC Conversion (%)Selectivity to Methyl Butyrate (%)Reference
PtAl₂O₃105Varies with Pt dispersion and reactant concentrationsVaries, higher with higher Pt dispersion[3]
PtAl₂O₃220-350Up to ~61% (decreases at higher temps due to coking)-[3]
PtC---[4]
PtSiO₂---[4]
PtTiO₂---[4]

Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[7][8] this compound, as an α,β-unsaturated ester, is an excellent Michael acceptor.[1][7]

General Description and Mechanism

In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] For this compound, the nucleophilic attack occurs at the carbon atom β to the carbonyl group. A wide range of nucleophiles can be used, including enolates derived from malonates, β-ketoesters, and cyanoesters, as well as non-carbon nucleophiles like amines.[7][8] The reaction is typically base-catalyzed, where the base deprotonates the Michael donor to generate the active nucleophile.[9]

Michael_Addition_Mechanism Donor Michael Donor (e.g., Diethyl Malonate) Enolate Enolate (Nucleophile) Donor:e->Enolate:w Deprotonation Base Base (B:) Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack on β-carbon MC This compound (Michael Acceptor) Adduct Michael Adduct Intermediate->Adduct Protonation HB HB

Figure 2: General mechanism of the Michael addition to this compound.
Experimental Protocol: Michael Addition of Dimethyl Malonate

The following is a representative protocol for the Michael addition of dimethyl malonate to this compound, which can be promoted by various base catalysts.[10]

  • Reactant Preparation: In a reaction vessel, dissolve this compound (the Michael acceptor) and dimethyl malonate (the Michael donor) in a suitable solvent (e.g., toluene (B28343), THF, or a solvent-free system).

  • Catalyst Addition: Add a catalytic amount of a base. Common catalysts include triethylamine, DABCO, or bifunctional thiourea (B124793) organocatalysts for enantioselective variants.[10]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24-72 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the resulting Michael adduct by column chromatography on silica (B1680970) gel.

Quantitative Data Summary
Michael DonorCatalystSolventTemperatureYield (%)Reference
Dimethyl malonateTriethylamineTolueneRoom Temp21[10]
Dimethyl malonateDABCOTolueneRoom Temp24[10]
Diethyl malonate----[7][8][9]
BenzylamineLipase B from Candida antarcticaVarious--[11][12][13]

Polymerization

This compound can serve as a monomer in the production of various polymers.[1] However, its polymerization is more challenging compared to its isomers like methacrylates, due to steric hindrance from the β-methyl group.[14]

General Description and Mechanisms

Several polymerization methods have been explored for this compound:

  • Group Transfer Polymerization (GTP): This is a living polymerization technique that can produce polymers with narrow molecular weight distributions.[15] It is often initiated by silyl (B83357) ketene (B1206846) acetals in the presence of a catalyst.[15] Organic superacids can also catalyze the GTP of this compound.[16]

  • Lewis Pair Polymerization (LPP): This method utilizes a combination of a Lewis base (like an N-heterocyclic carbene) and a Lewis acid (such as those from group 13) to effectively polymerize this compound to high molecular weights.[14]

  • Anionic Polymerization: Head-to-tail poly(this compound) can be synthesized via anionic polymerization at low temperatures.[17]

Polymerization_Workflow Monomer This compound Monomer Active_Species Active Propagating Species Initiator Initiator (e.g., Silyl Ketene Acetal) Initiator->Active_Species Initiation Catalyst Catalyst (e.g., Organic Acid) Active_Species->Active_Species Propagation (Monomer Addition) Polymer Poly(this compound) Active_Species->Polymer Termination

Figure 3: General workflow for the polymerization of this compound.
Experimental Protocol: Group Transfer Polymerization (GTP)

The following protocol is a representative example for the GTP of this compound catalyzed by an organic acid.[16]

  • Reagent Preparation: Prepare solutions of the monomer (this compound), initiator (e.g., 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene), and catalyst (e.g., an organic superacid like C₆H₅CHTf₂) in a dry solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Initiation: In a flame-dried reaction flask under inert gas, mix the monomer and initiator solutions.

  • Polymerization: Cool the mixture to a specific temperature (e.g., -40 °C) and add the catalyst solution to start the polymerization.

  • Reaction Conditions: Maintain the reaction at the set temperature for a specified duration (e.g., 24 hours).

  • Termination: Quench the reaction by adding a terminating agent, such as methanol (B129727).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration and dry it under vacuum.

Quantitative Data Summary
Polymerization MethodCatalyst/InitiatorTemperature (°C)Molecular Weight (Mn, kg/mol )MWD (Mw/Mn)Yield (%)Reference
Lewis Pair PolymerizationNHC/NHO + Group 13 LAAmbientUp to 161--[14]
Group Transfer PolymerizationOrganic Superacid / MTS-40-1.14>99[16]
Anionic Polymerization--78---[17]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. This compound can act as a dienophile in these reactions, although it is generally less reactive than dienophiles with stronger electron-withdrawing groups.[18]

General Description and Mechanism

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative.[19] The reaction is a concerted [4+2] cycloaddition. When this compound is used as the dienophile, it reacts with various dienes. Sometimes, a modified form, such as methyl trans-β-formylcrotonate, is used to enhance reactivity.[19][20][21] The reaction can be catalyzed by Lewis acids to increase the rate and control the stereoselectivity.[18]

Diels_Alder_Reaction Diene Diene (e.g., Anthrone) Transition_State [4+2] Concerted Transition State Diene->Transition_State MC This compound (Dienophile) MC->Transition_State Catalyst Catalyst (e.g., Amine + Li+) Catalyst->Transition_State Catalysis Adduct Diels-Alder Adduct (Cyclohexene derivative) Transition_State->Adduct

Figure 4: General scheme for the Diels-Alder reaction with this compound.
Experimental Protocol: Synergistic Catalysis of Diels-Alder Reaction

The following protocol is based on the Diels-Alder reaction of anthrone (B1665570) with this compound using a synergistic catalyst system.[18]

  • Reactant Preparation: In a reaction vessel, dissolve the diene (e.g., anthrone) and the dienophile (this compound) in a suitable solvent (e.g., ether or DMSO).

  • Catalyst Addition: Add the catalysts. For the synergistic system, this involves adding an amine base (e.g., triethylamine) and a Lewis acid source (e.g., LiClO₄ or LiCl).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the required duration.

  • Monitoring and Work-up: Monitor the reaction by TLC or NMR. After completion, perform an appropriate aqueous work-up to remove the catalysts and salts.

  • Purification: Remove the solvent and purify the cycloadduct by crystallization or column chromatography.

Quantitative Data Summary
DieneDienophileCatalystSolventOutcomeReference
AnthroneThis compoundEt₃N + LiClO₄EtherFormation of both cycloadduct and Michael adduct[18]
3-Methylpenta-trans-2,4-dien-1-olMethyl trans-β-formylcrotonate--Diels-Alder adducts formed[19][21]
Retinol (B82714) acetateMethyl trans-β-formylcrotonate--Three model compounds obtained[20]
1-Phenyl-2-benzopyran-3-oneEthyl crotonate--Addition with regioselectivity[22]

Other Notable Reactions

Synthesis of this compound

A common laboratory and industrial synthesis of this compound is the Fischer esterification of crotonic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[23][24]

  • Protocol: A mixture of crotonic acid, excess methanol, a catalytic amount of concentrated sulfuric acid, and a solvent like carbon tetrachloride (to aid in water removal) is heated.[23][24] After the reaction, the crude product is washed with water and a dilute sodium carbonate solution to remove unreacted acid and the catalyst, followed by purification via distillation.[23][24]

Vinylogous Aldol (B89426) Reaction

This compound can participate in vinylogous aldol reactions with enolizable aldehydes.[11][12][13][23] This reaction is often catalyzed by bulky Lewis acids, such as aluminum tris(2,6-di-2-naphthylphenoxide), to control the regioselectivity and stereoselectivity.[11][12][13]

This compound is a reactive and versatile chemical intermediate. Its key reactions, including hydrogenation, Michael addition, polymerization, and Diels-Alder cycloadditions, provide access to a wide array of valuable chemical structures. Understanding the mechanisms, optimizing reaction conditions, and developing effective catalytic systems for these transformations are crucial for leveraging the full synthetic potential of this compound in academic research and industrial applications, including the development of new materials and pharmaceuticals.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl crotonate, a simple α,β-unsaturated ester, serves as a valuable model compound and building block in organic synthesis. Its stereochemistry, specifically the configuration of the carbon-carbon double bond, gives rise to two geometric isomers: (E)-methyl crotonate (trans) and (Z)-methyl crotonate (cis). This technical guide provides a comprehensive overview of the isomers of this compound, detailing their synthesis, separation, and characterization. A particular focus is placed on spectroscopic analysis for isomer identification and differentiation. Detailed experimental protocols for the synthesis of both isomers and their subsequent separation are provided to aid researchers in their practical applications.

Introduction to the Isomers of this compound

This compound, with the chemical formula C₅H₈O₂, exists as two geometric isomers due to the restricted rotation around the C2-C3 double bond. These isomers, (E)-methyl crotonate and (Z)-methyl crotonate, exhibit distinct physical and spectroscopic properties. The (E)-isomer is the thermodynamically more stable and commercially more common form. Understanding the properties and synthesis of both isomers is crucial for their application in various fields, including fragrance, polymer, and pharmaceutical industries.

The relationship between the two isomers can be visualized as follows:

isomers cluster_E (E)-methyl crotonate (trans) cluster_Z (Z)-methyl crotonate (cis) E_isomer isomerization Isomerization E_isomer->isomerization Z_isomer isomerization->Z_isomer fischer_esterification Crotonic_Acid Crotonic Acid Reflux Reflux Crotonic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Workup Aqueous Work-up Reflux->Workup Purification Distillation Workup->Purification E_Methyl_Crotonate (E)-Methyl Crotonate Purification->E_Methyl_Crotonate still_gennari Phosphonate Bis(trifluoroethyl) phosphonoacetate Reaction Reaction at -78°C Phosphonate->Reaction Base KHMDS, 18-crown-6 Base->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Z_Methyl_Crotonate (Z)-Methyl Crotonate (major) Purification->Z_Methyl_Crotonate

Thermal Stability and Decomposition of Methyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate (CH₃CH=CHCOOCH₃), an unsaturated methyl ester, serves as a significant building block in organic synthesis and is a subject of interest in combustion research as a potential biofuel component. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and predicting its behavior in high-temperature environments relevant to various applications, including drug development processes where thermal stress can occur. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing from available experimental and theoretical studies.

Thermal Stability Overview

This compound is generally considered stable under normal storage conditions. However, at elevated temperatures, it undergoes thermal decomposition. The presence of a carbon-carbon double bond in its structure influences its reactivity and decomposition pathways compared to its saturated analogue, methyl butanoate.

General Decomposition Characteristics

Safety Data Sheets (SDS) for this compound consistently indicate that it is stable under normal conditions but can decompose upon exposure to heat or flame. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂). While SDS provide crucial safety information, they lack detailed quantitative data on the onset of decomposition and the formation of various intermediate products.

Quantitative Decomposition Data

Table 1: Summary of this compound Thermal Decomposition Data

ParameterValueExperimental ConditionsAnalytical MethodReference
Decomposition Temperature Range 773 - 1323 KFlow reactor, pressures of 30, 150, and 780 TorrGas Chromatography-Mass Spectrometry (GC-MS)[1]
Major Decomposition Products Methane (CH₄), Ethylene (C₂H₄), Propene (C₃H₆), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Methanol (CH₃OH), Acetaldehyde (CH₃CHO), Methyl vinyl ketone, Butadiene (C₄H₆)Flow reactor pyrolysisGas Chromatography-Mass Spectrometry (GC-MS)[1]
Bond Dissociation Energies (Calculated) C-O (ester): ~350 kJ/mol, C-C (alpha-beta): ~400 kJ/molTheoretical CalculationsAb initio methodsInferred from general ester data
Activation Energy (Ea) for Unimolecular Decomposition Data not available---

Note: The quantitative yields of the decomposition products are not specified in the available literature. The data presented is based on the identification of products from pyrolysis experiments.

Decomposition Pathways

The thermal decomposition of this compound proceeds through a complex network of parallel and sequential reactions, primarily initiated by unimolecular bond fission. The presence of the C=C double bond introduces additional reaction pathways compared to saturated esters.

Primary Decomposition Channels:
  • C-O Bond Cleavage: Fission of the C-O single bond in the ester group is a common initial step in the decomposition of methyl esters, leading to the formation of an acyl radical and a methoxy (B1213986) radical.

  • C-C Bond Cleavage: Cleavage of the C-C bonds at various positions in the carbon backbone can also occur, leading to a variety of smaller hydrocarbon radicals.

  • Decarbonylation/Decarboxylation: At higher temperatures, the ester functionality can be eliminated as CO or CO₂, a common pathway for esters.

  • Retro-ene Reaction: While less common for methyl esters compared to larger alkyl esters, a six-membered ring transition state leading to the elimination of a neutral molecule is a possibility.

Based on the identified products from pyrolysis experiments, a simplified logical relationship of the initial decomposition steps can be visualized.

DecompositionPathways cluster_primary Primary Decomposition cluster_products Initial Products/Radicals MC This compound (CH₃CH=CHCOOCH₃) R1 C-O Bond Fission MC->R1 R2 C-C Bond Fission MC->R2 R3 Decarboxylation MC->R3 P1 CH₃CH=CHCO• + •OCH₃ R1->P1 P2 CH₃CH=CH• + •COOCH₃ R2->P2 P3 Butadiene + CO₂ + H₂ R3->P3 ExperimentalWorkflow cluster_analysis Thermal Analysis Techniques cluster_detection Product Analysis cluster_results Data Output start This compound Sample TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC Pyrolysis Flow Reactor Pyrolysis start->Pyrolysis TGA_data Weight Loss vs. Temperature TGA->TGA_data DSC_data Heat Flow vs. Temperature DSC->DSC_data GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Pyrolysis->GCMS GCMS_data Product Identification & Quantification GCMS->GCMS_data

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Crotonate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction's ability to form multiple carbon-carbon bonds with a high degree of stereocontrol makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Methyl crotonate, as an α,β-unsaturated ester, serves as a competent dienophile in this reaction due to the electron-withdrawing nature of the ester functionality, which activates the double bond for cycloaddition.

These application notes provide a detailed overview of the use of this compound in Diels-Alder reactions, including reaction mechanisms, stereochemical considerations, and experimental protocols with quantitative data. The information is intended to guide researchers in designing and executing these reactions for applications in medicinal chemistry and drug development.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the starting diene and dienophile is retained in the product. When a cyclic diene is used, two diastereomeric products can be formed: the endo and exo adducts.

In the reaction with this compound, the endo product is generally the kinetically favored product, formed faster at lower temperatures. This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. The exo product, being sterically less hindered, is the thermodynamically more stable product and may be favored at higher temperatures where the reaction becomes reversible.[1] The choice of reaction conditions, including temperature and the use of catalysts, can influence the endo/exo selectivity.

Logical Relationship of Stereoselectivity

G Fig. 1: Factors Influencing Stereoselectivity cluster_conditions Reaction Conditions cluster_products Products Low Temperature Low Temperature Endo Product (Kinetic) Endo Product (Kinetic) Low Temperature->Endo Product (Kinetic) Favors High Temperature High Temperature Exo Product (Thermodynamic) Exo Product (Thermodynamic) High Temperature->Exo Product (Thermodynamic) Favors (Reversibility) Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Endo Product (Kinetic) Often Enhances Endo Product (Kinetic)->Exo Product (Thermodynamic) Can equilibrate to

Caption: Fig. 1: Factors Influencing Stereoselectivity.

Applications in Drug Development

The cyclohexene (B86901) core structure generated from the Diels-Alder reaction is a common motif in a wide range of biologically active molecules. By employing functionalized dienes and dienophiles like this compound, complex scaffolds can be synthesized efficiently. The resulting adducts can serve as key intermediates in the total synthesis of natural products or as foundational structures for the development of new therapeutic agents. The ester functionality of the this compound adduct can be readily modified into other functional groups such as carboxylic acids, amides, or alcohols, providing further avenues for structural diversification in drug discovery programs.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the Diels-Alder reaction of this compound with various dienes under different conditions. The quantitative data, where available, is summarized in tables for easy comparison.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

This protocol is adapted from a general procedure for the reaction of a similar dienophile with cyclopentadiene.[2] Cyclopentadiene is generated in situ by the cracking of its dimer, dicyclopentadiene (B1670491).

Experimental Workflow

G Fig. 2: Workflow for Thermal Diels-Alder with Cyclopentadiene Start Start Setup Setup cracking apparatus for dicyclopentadiene Start->Setup Crack Heat dicyclopentadiene to generate cyclopentadiene monomer Setup->Crack React React cyclopentadiene with this compound in a sealed tube or refluxing solvent Crack->React Workup Cool reaction mixture and perform aqueous workup React->Workup Purify Purify product by distillation or chromatography Workup->Purify Analyze Characterize product (NMR, GC-MS) Purify->Analyze End End Analyze->End

Caption: Fig. 2: Workflow for Thermal Diels-Alder with Cyclopentadiene.

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. In a round-bottom flask, place dicyclopentadiene. Heat the flask to approximately 170 °C to crack the dimer into the cyclopentadiene monomer. The monomer will distill at around 40-42 °C. Collect the freshly distilled cyclopentadiene in a cooled receiver and use it immediately.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like toluene.

  • Reaction: Add freshly prepared cyclopentadiene (1.2 eq) to the solution of this compound. For thermal conditions, heat the mixture at 120-130 °C for 3-4 days.[2] Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to separate the endo and exo isomers.

Quantitative Data:

DieneDienophileConditionsYieldEndo:Exo RatioReference
CyclopentadieneMethyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateToluene, 120-130 °C, 3-4 days75-95% conversion~1:4.5[2]

Note: Data for a structurally similar dienophile is provided as a reference.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Isoprene (B109036)

Lewis acid catalysis can significantly accelerate the rate of Diels-Alder reactions and often enhances the regioselectivity and stereoselectivity. This protocol is based on general procedures for Lewis acid-catalyzed Diels-Alder reactions.

Experimental Workflow

G Fig. 3: Workflow for Lewis Acid-Catalyzed Diels-Alder Start Start Setup Setup reaction under inert atmosphere (N2 or Ar) Start->Setup Cool Cool solution of this compound in dry solvent to low temperature (e.g., -78 °C) Setup->Cool Add LA Add Lewis acid (e.g., AlCl3, Et2AlCl) dropwise Cool->Add LA Add Diene Add isoprene slowly Add LA->Add Diene React Stir at low temperature until reaction is complete Add Diene->React Quench Quench reaction with a suitable reagent (e.g., saturated NH4Cl solution) React->Quench Workup Perform aqueous workup and extract with organic solvent Quench->Workup Purify Purify product by chromatography Workup->Purify End End Purify->End

Caption: Fig. 3: Workflow for Lewis Acid-Catalyzed Diels-Alder.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (B109758) or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add a solution of a Lewis acid (e.g., AlCl₃, Et₂AlCl, or BF₃·OEt₂) (0.1 to 1.1 eq) in the same solvent to the stirred solution of this compound.

  • Addition of Diene: After stirring for a few minutes, add isoprene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction is typically much faster than the thermal equivalent.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water, or pyridine).

  • Work-up: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for an Analogous Reaction:

DieneDienophileCatalystConditionsYieldPara:Meta RatioReference
IsopreneMethyl AcrylateZeolite H-ZSM-5Toluene, 100 °C, 1 h0.219 mmol product/mmol H⁺-[3]

Note: This data is for the reaction of isoprene with methyl acrylate, a close structural analog of this compound, using a solid acid catalyst.

Summary and Conclusions

This compound is a versatile and effective dienophile for Diels-Alder reactions, providing access to a variety of substituted cyclohexene derivatives. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions, with thermal reactions favoring the kinetic endo product and the possibility of equilibration to the thermodynamic exo product at higher temperatures. The use of Lewis acid catalysts can significantly accelerate these reactions and improve selectivity. The resulting cycloadducts are valuable intermediates in the synthesis of complex molecules relevant to drug discovery and development. The protocols and data presented here serve as a guide for the practical application of this compound in this important transformation.

References

Application Notes and Protocols: Polymerization of Methyl Crotonate for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate, a biomass-derivable monomer, presents an interesting alternative to conventional petroleum-based monomers for polymer synthesis.[1][2][3][4] Its structure, being a β-substituted α,β-unsaturated ester, poses unique challenges to polymerization compared to its α-substituted isomer, methyl methacrylate.[1] Conventional radical and anionic polymerization methods are generally ineffective for the homopolymerization of alkyl crotonates.[1][2][5][6] However, significant success has been achieved using Group Transfer Polymerization (GTP), yielding well-defined polymers with valuable thermal and optical properties.[5][7][8][9] This document provides detailed application notes and protocols for the synthesis of poly(this compound).

Polymer Properties and Characteristics

Poly(this compound) (PMeCr) and other poly(alkyl crotonates) synthesized via Group Transfer Polymerization exhibit favorable properties, often superior to those of poly(methyl methacrylate) (PMMA) prepared by the same method.

Thermal and Optical Properties of Poly(alkyl crotonates)

PolymerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Total Light Transmittance (Tt) (%)Haze (%)
Poly(this compound) (PMeCr)122[5][7][8][9]359[5][7][8][9]~91.9[5][7][8]<5[5][7][8]
Poly(methyl methacrylate) (PMMA)104[5][7][8][9]304[5][7][8][9]Similar to PMeCrSimilar to PMeCr

Polymerization Methods for this compound

Ineffective Polymerization Methods

Conventional free-radical polymerization using common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide has been shown to be ineffective for the homopolymerization of this compound and other alkyl crotonates.[1][2][5][10] Similarly, traditional anionic polymerization methods also fail to produce polymers from crotonates.[6] While the copolymerization of crotonate esters with other monomers like cyclic ketene (B1206846) acetals via radical polymerization is possible, homopolymerization remains a challenge.[1][2][11]

Lewis Acid-Catalyzed Polymerization

Some studies have explored the use of Lewis acids as catalysts for the polymerization of crotonate derivatives. For instance, (9-anthryl)this compound was polymerized in the presence of TiCl4 and ZnCl2, although this resulted in oligomers with a poly(anthrylene methylene) structure rather than a true poly(crotonate).[10]

Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) stands out as the most effective method for the controlled synthesis of high molecular weight poly(alkyl crotonates) with narrow molecular weight distributions.[5][7][8][9] This living polymerization technique allows for precise control over the polymer architecture.

Experimental Protocol: Group Transfer Polymerization of Alkyl Crotonates

This protocol is based on the successful organic acid-catalyzed GTP of various alkyl crotonates.[5][7]

Materials:

  • Alkyl crotonate monomer (e.g., this compound, ethyl crotonate)

  • Initiator: 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS)[5][7][8][9]

  • Catalyst: 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2)[5][7][8][9]

  • Solvent: Dichloromethane (CH2Cl2), anhydrous[5]

  • Quenching/Precipitation agents: Methanol, Hexane[5]

  • Schlenk tube and other appropriate glassware for air-sensitive reactions

  • Glovebox

Procedure:

  • Preparation: All glassware should be thoroughly dried, and all reagents should be handled under an inert atmosphere (e.g., in a glovebox) due to the moisture sensitivity of the initiator and catalyst.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the alkyl crotonate monomer, the initiator (MTS), and anhydrous dichloromethane. A typical molar ratio of monomer to initiator is 100:1.[5]

  • Initiation: Prepare a solution of the catalyst (C6H5CHTf2) in anhydrous dichloromethane. The molar ratio of initiator to catalyst is typically 1:0.1.[5] Add the catalyst solution to the monomer/initiator mixture to start the polymerization.

  • Polymerization: The reaction is typically carried out at a controlled low temperature, for example, -40 °C, for a predetermined period (e.g., 24 hours) to achieve good monomer conversion and a narrow molecular weight distribution.[5]

  • Termination and Purification: After the desired reaction time, terminate the polymerization by pouring the reaction mixture into methanol.[5] Remove the solvents by evaporation under reduced pressure.

  • Polymer Isolation: Dissolve the resulting residue in a suitable solvent like chloroform (B151607) and precipitate the polymer by pouring the solution into a large volume of a non-solvent such as hexane.[5]

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data from GTP of Alkyl Crotonates

MonomerM/I/C RatioTemp (°C)Time (h)Yield (%)Mn ( g/mol )Mw/Mn (PDI)
Ethyl Crotonate100/1/0.1-402469-1.20
Ethyl Crotonate400/1/0.2---41,000-72,000-
n-Propyl Crotonate100/1/0.1-402478--
n-Butyl Crotonate100/1/0.1-402464--

M/I/C refers to the molar ratio of Monomer/Initiator/Catalyst.[5]

Polymer Characterization

The synthesized poly(this compound) can be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure. Samples can be dissolved in deuterated chloroform (CDCl3) for ¹H and ¹³C NMR analysis.[5]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5]

  • Thermal Analysis (DSC and TGA): To measure the glass transition temperature (Tg) and the thermal degradation temperature (Td).[5][7][8][9]

Visualizations

Experimental Workflow for Group Transfer Polymerization

G Experimental Workflow for GTP of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization prep Dry Glassware & Prepare Reagents setup Charge Schlenk Tube with Monomer, Initiator (MTS), and CH2Cl2 prep->setup initiate Add Catalyst (C6H5CHTf2) Solution setup->initiate polymerize Maintain at -40°C for 24h initiate->polymerize terminate Terminate with Methanol polymerize->terminate evaporate Evaporate Solvents terminate->evaporate dissolve Dissolve Residue in Chloroform evaporate->dissolve precipitate Precipitate in Hexane dissolve->precipitate dry Dry Polymer Under Vacuum precipitate->dry characterize Analyze by NMR, SEC, DSC/TGA dry->characterize

Caption: Workflow for the synthesis of poly(this compound) via GTP.

Proposed Mechanism for Group Transfer Polymerization

G Proposed Mechanism for Group Transfer Polymerization initiator Initiator (MTS) activated_monomer Activated Monomer initiator->activated_monomer + Catalyst monomer1 This compound monomer1->activated_monomer propagating_chain Propagating Chain activated_monomer->propagating_chain + Initiator polymer Poly(this compound) propagating_chain->polymer + n (Monomer) monomer2 n (this compound) monomer2->polymer

Caption: Simplified mechanism of Group Transfer Polymerization.

Applications and Future Perspectives

Poly(this compound) and related polymers hold promise in various applications due to their enhanced thermal stability and good optical properties.[5][7][8][9] They can be considered as potential bio-based alternatives to petroleum-derived polymers in coatings, adhesives, and specialty optical materials.[12][13] Further research into optimizing polymerization conditions and exploring copolymerization with other monomers could expand their application scope in materials science and biomedical fields.

References

Application Notes and Protocols for Lipase-Catalyzed Reactions of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the versatile use of lipases in catalyzing reactions with methyl crotonate. This information is intended to guide researchers in developing enzymatic and chemoenzymatic processes for the synthesis of valuable chemical intermediates.

Introduction

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts renowned for their broad substrate specificity, high enantioselectivity, and stability in organic solvents. These properties make them ideal for a range of organic transformations. This compound, an α,β-unsaturated ester, serves as a versatile substrate for various lipase-catalyzed reactions, including hydrolysis, transesterification, and aminolysis. The outcomes of these reactions, particularly in terms of chemoselectivity and enantioselectivity, can be significantly influenced by the choice of lipase (B570770), solvent, and other reaction parameters.

A key reaction of this compound is its interaction with amines, which can lead to two primary products: the aminolysis product resulting from the attack at the ester carbonyl group, and the aza-Michael addition product from the conjugate addition of the amine to the double bond. The selective synthesis of these products is a significant area of interest in biocatalysis.

Key Lipases and Their Characteristics

Several lipases have been employed in reactions involving this compound and related esters. The most prominent among these is Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym 435. Other lipases, such as those from Pseudomonas cepacia and porcine pancreas, also exhibit catalytic activity, though their selectivity and efficiency can vary.

Table 1: Commonly Used Lipases and Their General Characteristics

Lipase SourceCommon DesignationKey Characteristics
Candida antarctica Lipase BCALB, Novozym 435High thermal stability, broad substrate specificity, high enantioselectivity, widely used in organic synthesis.
Pseudomonas cepacia LipasePCL, Amano Lipase PSGood thermal resistance, tolerance to various organic solvents and short-chain alcohols.
Porcine Pancreatic LipasePPLReadily available, used in a variety of hydrolysis and esterification reactions.

Experimental Protocols

The following protocols provide detailed methodologies for key lipase-catalyzed reactions of this compound.

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

This protocol describes the enzymatic hydrolysis of this compound to crotonic acid.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 g, 10 mmol).

  • Add 10 mL of phosphate buffer (0.1 M, pH 7.0) and 2 mL of tert-butanol (B103910) as a co-solvent to aid in substrate solubility.

  • Add immobilized CALB (100 mg).

  • Stir the reaction mixture at 37°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound.

  • Upon completion, filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with the reaction solvent and reused.

  • Acidify the aqueous phase with 1 M HCl to a pH of approximately 2 to protonate the crotonic acid.

  • Extract the crotonic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crotonic acid by recrystallization or column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Transesterification of this compound with Benzyl (B1604629) Alcohol

This protocol details the synthesis of benzyl crotonate via lipase-catalyzed transesterification.

Materials:

  • This compound

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435)

  • Anhydrous organic solvent

Application Notes and Protocols: Methyl Crotonate as a Versatile Starting Material for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl crotonate as a key starting material in the synthesis of various pharmaceutical intermediates. This compound, an α,β-unsaturated ester, serves as a versatile C4 building block, primarily through its reactivity as a Michael acceptor and its utility in cycloaddition and condensation reactions. Its derivatives, such as methyl 3-aminocrotonate, are pivotal in the construction of heterocyclic systems found in numerous active pharmaceutical ingredients (APIs).

Synthesis of Dihydropyridine (B1217469) Intermediates for Calcium Channel Blockers (Amlodipine Analogs)

The dihydropyridine core is central to a class of calcium channel blockers used in the management of hypertension. A key intermediate for drugs like Amlodipine can be synthesized efficiently via the Hantzsch dihydropyridine synthesis, which utilizes methyl 3-aminocrotonate, a direct derivative of this compound.

Signaling Pathway: Hantzsch Dihydropyridine Synthesis

The reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine (methyl 3-aminocrotonate) to form the dihydropyridine ring.

Hantzsch_Synthesis aldehyde 2-Chlorobenzaldehyde (B119727) intermediate1 Knoevenagel Condensation Product aldehyde->intermediate1 + Ethyl Acetoacetate (B1235776) ketoester Ethyl 4-(2-phthalimidoethoxy)acetoacetate intermediate2 Enamine Intermediate ketoester->intermediate2 + NH3 enamine Methyl 3-Aminocrotonate product Phthalimido-protected Amlodipine Intermediate enamine->product (from Methyl Acetoacetate + NH3) intermediate1->product + Methyl 3-Aminocrotonate

Hantzsch synthesis pathway for an Amlodipine intermediate.
Experimental Protocols

Protocol 1.1: Synthesis of Methyl 3-Aminocrotonate

This protocol outlines the synthesis of the key enamine intermediate from methyl acetoacetate, which can be conceptually derived from this compound via isomerization and functional group manipulation.

ParameterValueReference
Reactants Methyl acetoacetate, Aqueous Ammonia (B1221849) (25%)
Solvent Water
Temperature 55-65°C
Reaction Time 2 hours
Yield ~70-90%
Purity High, crystalline solid

Methodology:

  • In a well-ventilated fume hood, charge a reaction vessel with methyl acetoacetate (1.0 eq).

  • Add water (0.05 to 3.0 eq) to the vessel.

  • With vigorous stirring, slowly add aqueous ammonia (1.6-1.75 eq) to the reaction mixture. The reaction is exothermic; maintain the temperature below 40°C during the addition.

  • After the addition is complete, heat the mixture to 55-65°C and maintain for 2 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 1.2: Hantzsch Synthesis of Amlodipine Intermediate

This protocol describes the cyclization reaction to form the dihydropyridine core.

ParameterValueReference
Reactants 2-Chlorobenzaldehyde, Ethyl 4-(2-phthalimidoethoxy)acetoacetate, Methyl 3-Aminocrotonate
Solvent Ethanol
Temperature Reflux (approx. 78-82°C)
Reaction Time 5-20 hours
Yield 59-70%

Methodology:

  • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 eq) and ethyl

Application of Methyl Crotonate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl crotonate, a simple α,β-unsaturated ester, serves as a versatile and valuable C4 building block in the synthesis of complex organic molecules. Its conjugated system, comprising a reactive double bond and an ester moiety, allows it to participate in a variety of fundamental carbon-carbon bond-forming reactions. This document outlines key applications of this compound, including its role as a Michael acceptor and a dienophile in Diels-Alder reactions, with a focus on its utility in constructing intricate molecular architectures, such as those found in natural products. Detailed protocols for representative reactions and quantitative data are provided to facilitate practical application in a research setting.

Introduction: The Reactivity of this compound

This compound (methyl (E)-but-2-enoate) is an electrophilic alkene due to the electron-withdrawing nature of the ester group. This polarization makes the β-carbon susceptible to attack by nucleophiles in a conjugate addition fashion and also activates the double bond for cycloaddition reactions. These two primary modes of reactivity, Michael addition and Diels-Alder reactions, make this compound a staple in synthetic organic chemistry for extending carbon chains and building cyclic systems.[1]

Application I: Michael (Conjugate) Addition Reactions

The Michael reaction, or conjugate 1,4-addition, is one of the most important applications of this compound.[2] In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the this compound (the Michael acceptor). This process is widely used for the mild formation of carbon-carbon bonds.[2][3]

A diverse range of nucleophiles can be employed, but "soft" nucleophiles, particularly stabilized enolates like those derived from malonic esters, are classic Michael donors. The reaction is typically promoted by a base, which deprotonates the donor to form the active nucleophile.[2][3]

Michael_Addition cluster_reactants Reactants cluster_product Product MC This compound (Michael Acceptor) Adduct Michael Adduct MC->Adduct Protonation Nu Nucleophile (Nu⁻) (e.g., Malonate Enolate) Nu->MC 1,4-Addition Proton H⁺ Source (e.g., Solvent) Base Base Diels_Alder cluster_reactants Reactants Diene Diene (e.g., Isoprene) Catalyst Lewis Acid (e.g., AlCl₃) MC This compound (Dienophile) TS [4+2] Transition State Catalyst->TS Catalysis Product Cyclohexene Adduct TS->Product Cycloaddition Solanapyrone_Synthesis cluster_start Key Reagents Enolate Kinetic Enolate of Acetylcyclohexene Step1 Domino Michael Reaction Enolate->Step1 MC This compound MC->Step1 Intermediate Decalone Intermediate Step1->Intermediate Step2 Further Transformations Intermediate->Step2 Product Solanapyrone D/E Step2->Product

References

Application Notes and Protocols: Methyl Crotonate in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate (CAS No. 623-43-8), also known as methyl (E)-but-2-enoate, is an organic ester characterized by a sweet, fruity, and ethereal aroma, often described as reminiscent of apple and strawberry. Its volatile nature and distinct scent profile have led to its use in the formulation of flavors. However, significant regulatory restrictions and safety concerns, particularly regarding its use in fragrances, necessitate a thorough understanding of its properties and handling.

These application notes provide a comprehensive overview of the role of this compound in flavor and fragrance formulations, detailing its chemical properties, regulatory status, and recommended protocols for its application and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and application in formulations.

PropertyValue
Synonyms Methyl (E)-but-2-enoate, Crotonic acid methyl ester
CAS Number 623-43-8
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Appearance Colorless liquid
Odor Sweet, fruity, ethereal, apple, strawberry-like
Boiling Point 120-121 °C
Flash Point 21 °C (70 °F)
Solubility Soluble in ethanol (B145695) and most organic solvents. Limited solubility in water.
Natural Occurrence Found in fruits such as papaya and in the essential oil of Jasminum sambac.[1]

Regulatory Status and Safety Considerations

The use of this compound is subject to strict regulations due to safety concerns, primarily dermal sensitization. It is imperative for all users to be aware of and adhere to these regulations.

Fragrance Applications:

The International Fragrance Association (IFRA) has prohibited the use of this compound as a fragrance ingredient. This prohibition is based on its potential to cause dermal sensitization.

Flavor Applications:

In the European Union, this compound is an authorized food flavoring substance. However, it does not have a FEMA (Flavor and Extract Manufacturers Association) number, and its GRAS (Generally Recognized as Safe) status in the United States is not definitively established. Therefore, its use in food products should be approached with caution and in strict compliance with the regulations of the target market.

Safety Summary:

AspectSummary of Findings
Dermal Sensitization Identified as a dermal sensitizer, leading to the IFRA prohibition in fragrances.
Oral Toxicity Acute oral toxicity is considered low.
Handling Precautions Use in a well-ventilated area, wear protective gloves and safety glasses. Avoid contact with skin and eyes.

A logical workflow for the evaluation and use of this compound in flavor formulations, emphasizing safety and regulatory compliance, is depicted below.

Logical Workflow for this compound in Flavor Formulation A Identify Potential Application (e.g., Fruity Flavor) B Regulatory Status Check (EU, US-FDA, etc.) A->B D Proceed with Formulation (If approved for target market) B->D Approved E STOP (If not approved or safety concerns) B->E Not Approved C Safety Data Sheet (SDS) Review C->D F Source High-Purity This compound D->F G Benchtop Formulation Trials (Varying concentrations) F->G H Sensory Evaluation (Triangle, Paired Comparison Tests) G->H I Analytical Testing (GC-MS) (Purity and Stability) G->I H->G Reformulate J Final Formulation & Documentation H->J I->G Reformulate I->J General Sensory Evaluation Workflow A Define Objective (e.g., Difference Testing) B Select Sensory Method (e.g., Triangle Test) A->B C Recruit & Train Panelists B->C D Prepare Samples (Control & Test) C->D E Conduct Sensory Session D->E F Collect & Analyze Data E->F G Interpret Results & Report F->G

References

Application Notes and Protocols: Vinylogous Aldol Reaction of Methyl Crotonate with Enolizable Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vinylogous aldol (B89426) reaction between methyl crotonate and various enolizable aldehydes. The key focus is on a highly effective method utilizing the bulky Lewis acid, aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP), which facilitates high yields and, in some cases, diastereoselectivity. This reaction is a powerful tool for carbon-carbon bond formation, creating δ-hydroxy-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Introduction

The vinylogous aldol reaction is an extension of the classical aldol reaction, where a dienolate nucleophile attacks a carbonyl compound. This reaction forms a carbon-carbon bond at the γ-position of the dienolate, leading to a δ-hydroxy carbonyl compound. A significant challenge in performing this reaction with enolizable aldehydes is the competitive deprotonation of the aldehyde's α-protons, which can lead to a mixture of products and low yields of the desired vinylogous aldol adduct.

To overcome this limitation, a novel Lewis acid, aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP), has been developed.[1] ATNP is a highly hindered Lewis acid that selectively coordinates to the aldehyde carbonyl. The bulky 2-naphthyl groups effectively shield the α-protons of the aldehyde, preventing their deprotonation by the base. This allows for the selective formation of the dienolate from this compound and its subsequent addition to the activated aldehyde, resulting in high yields of the desired γ-adduct.[1]

Data Presentation

The following tables summarize the quantitative data for the ATNP-catalyzed vinylogous aldol reaction of this compound with a variety of enolizable aldehydes.

Table 1: Reaction with Unbranched and β-Branched Aldehydes

AldehydeProductYield (%)
Valeraldehyde(E)-methyl 5-hydroxynon-2-enoate82[2]
Dihydrocinnamaldehyde(E)-methyl 5-hydroxy-7-phenylhept-2-enoate82[2]
Cyclohexanecarboxaldehyde(E)-methyl 5-(cyclohexyl)-5-hydroxyhex-2-enoate96[2]
Pivaldehyde(E)-methyl 5-hydroxy-6,6-dimethylhept-2-enoate97[2]

Table 2: Reaction with α-Branched Aldehydes

AldehydeProductYield (%)Diastereomeric Ratio (anti:syn)
Isobutyraldehyde(E)-methyl 5-hydroxy-6-methylhept-2-enoate77[2]-
2-Phenylpropanal(E)-methyl 5-hydroxy-6-phenylhept-2-enoate77[2]2.4:1[2]

Table 3: Reaction with α-Oxygenated Aldehydes

AldehydeProductYield (%)Diastereomeric Ratio (anti:syn)
2-(Benzyloxy)propanal(E)-methyl 5-(benzyloxy)-6-hydroxyhept-2-enoate78[2]3.4:1[2]

Experimental Protocols

3.1. Materials and Reagents

3.2. Preparation of Aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP) Solution

  • To a solution of 2,6-di-2-naphthylphenol in anhydrous toluene, add a solution of aluminum trichloride (B1173362) (AlCl₃) in toluene at room temperature.

  • Stir the mixture for 20 minutes.

  • Cool the resulting ATNP solution to -78 °C before use in the vinylogous aldol reaction.

3.3. Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Solution

  • To a stirred solution of 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) solution dropwise.

  • Remove the cooling bath and allow the solution to stir for 10 minutes.

  • Re-cool the solution to -78 °C before use.

3.4. General Procedure for the ATNP-Catalyzed Vinylogous Aldol Reaction

  • To a stirred solution of freshly prepared ATNP in toluene at -78 °C, add the enolizable aldehyde followed by this compound.

  • Stir the mixture for 20 minutes at -78 °C.

  • To this solution, add a freshly prepared solution of LTMP in THF via cannula.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the biphasic mixture to warm to room temperature while stirring vigorously for 30 minutes.

  • Separate the organic phase and extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired δ-hydroxy-α,β-unsaturated ester.

Visualizations

Proposed Mechanism of ATNP-Catalyzed Vinylogous Aldol Reaction

G Proposed Mechanism of ATNP-Catalyzed Vinylogous Aldol Reaction cluster_0 1. Selective Aldehyde Activation cluster_1 2. Dienolate Formation cluster_2 3. C-C Bond Formation cluster_3 4. Workup Aldehyde R-CHO (Enolizable Aldehyde) Activated_Complex [R-CHO---ATNP] Activated Complex Aldehyde->Activated_Complex Coordination ATNP ATNP (Lewis Acid) ATNP->Activated_Complex Activated_Complex_2 [R-CHO---ATNP] Methyl_Crotonate This compound Dienolate Lithium Dienolate Methyl_Crotonate->Dienolate Deprotonation LTMP LTMP (Bulky Base) LTMP->Dienolate Dienolate_2 Lithium Dienolate Vinylogous_Adduct Vinylogous Aldol Adduct (Alkoxide) Vinylogous_Adduct_2 Vinylogous Aldol Adduct (Alkoxide) Activated_Complex_2->Vinylogous_Adduct Nucleophilic Attack at γ-carbon Dienolate_2->Vinylogous_Adduct Final_Product δ-Hydroxy-α,β-unsaturated Ester Vinylogous_Adduct_2->Final_Product Protonation H2O H₂O / H⁺ H2O->Final_Product

Caption: Mechanism of the ATNP-catalyzed vinylogous aldol reaction.

Experimental Workflow

G Experimental Workflow for ATNP-Catalyzed Vinylogous Aldol Reaction Start Start Prep_ATNP Prepare ATNP Solution (Toluene, rt) Start->Prep_ATNP Prep_LTMP Prepare LTMP Solution (THF, -78 °C) Start->Prep_LTMP Reaction_Setup Combine ATNP, Aldehyde, and this compound in Toluene at -78 °C Prep_ATNP->Reaction_Setup Addition Add LTMP Solution via Cannula Prep_LTMP->Addition Reaction_Setup->Addition Reaction Stir at -78 °C for 3 hours Addition->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Workup Aqueous Workup and Extraction with Et₂O Quench->Workup Purification Dry, Concentrate, and Purify by Flash Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: Experimental workflow for the vinylogous aldol reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Ensure all reagents are anhydrous. - Verify the concentration of n-BuLi. - Increase reaction time.
- Decomposition of starting materials or product.- Maintain the reaction temperature at -78 °C. - Perform the workup promptly after the reaction is complete.
- Inefficient purification.- Use an appropriate solvent system for flash chromatography. - Ensure complete removal of the 2,6-di-2-naphthylphenol byproduct.
Formation of Side Products - Self-condensation of the aldehyde.- Ensure the ATNP is properly prepared and present in the correct stoichiometry to effectively block the aldehyde's α-protons.
- Reaction at the α-position of this compound.- The use of the bulky ATNP Lewis acid is designed to prevent this; however, ensure the reaction conditions are strictly followed.
Low Diastereoselectivity - Substrate-dependent factor.- For some aldehydes, the inherent diastereoselectivity of this reaction may be low. Further optimization of the reaction conditions (e.g., solvent, temperature) may be necessary.

Conclusion

The ATNP-catalyzed vinylogous aldol reaction of this compound with enolizable aldehydes is a robust and high-yielding method for the synthesis of δ-hydroxy-α,β-unsaturated esters. The use of the sterically demanding ATNP Lewis acid effectively overcomes the common problem of competitive aldehyde enolization. This protocol provides a valuable tool for organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.

References

Application of Methyl Crotonate in High-Performance Coatings and Adhesives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl crotonate, an unsaturated ester, is a versatile monomer increasingly utilized in the formulation of advanced coatings and adhesives. Its incorporation into polymer backbones, typically through copolymerization, can significantly enhance key performance characteristics such as flexibility, adhesion, and durability. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the benefits of this compound in their formulation development.

Application Notes

This compound serves as a valuable comonomer in various polymerization processes, including free-radical and group-transfer polymerization. Its unique chemical structure allows it to act as a reactive diluent and a performance-enhancing additive in coating and adhesive formulations.

Key Benefits of Incorporating this compound:

  • Improved Flexibility: The introduction of this compound into a polymer matrix can increase its flexibility and impact resistance.

  • Enhanced Adhesion: Copolymers containing this compound often exhibit improved adhesion to a variety of substrates.[1]

  • Tailored Properties: Through copolymerization with other monomers, such as vinyl acetate (B1210297) or various acrylates, the properties of the final polymer can be precisely tailored to meet the demands of specific applications.[2][3]

Applications in Coatings:

In the coatings industry, this compound is used to synthesize copolymers for a range of applications, from architectural paints to industrial coatings. These coatings can offer a desirable balance of hardness, flexibility, and adhesion. The use of this compound can also contribute to the formulation of low-VOC (Volatile Organic Compound) coatings.

Applications in Adhesives:

This compound is a key ingredient in the production of various adhesives, including pressure-sensitive adhesives (PSAs) and structural adhesives. Its presence in the polymer matrix can improve tack, peel strength, and shear resistance. Copolymers of vinyl acetate and crotonic acid (of which this compound is an ester) are used as film-forming agents and binders.[3][4]

Quantitative Data Summary

The following tables present illustrative quantitative data on the performance of coatings and adhesives incorporating this compound. This data is representative of typical performance improvements and should be adapted based on specific formulations and testing conditions.

Table 1: Illustrative Performance of a this compound-Vinyl Acetate Copolymer Coating

PropertyStandard Vinyl Acetate CoatingVinyl Acetate Coating with 10% this compoundTest Method
Adhesion (Cross-Hatch) 3B5B (No peeling)ASTM D3359
Pencil Hardness HBFASTM D3363
Flexibility (Mandrel Bend) 5 mm2 mmASTM D522
Viscosity (KU) 8582Brookfield KU Viscometer

Table 2: Illustrative Performance of a this compound-Acrylic Copolymer Adhesive

PropertyStandard Acrylic AdhesiveAcrylic Adhesive with 15% this compoundTest Method
Lap Shear Strength (psi) 12001500ASTM D1002
Peel Strength (pli) 57ASTM D3330
Curing Time (hours) 2420Observation
Viscosity (cP) 35003200Brookfield RV Viscometer

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound in coatings and adhesives.

1. Protocol for Synthesis of a this compound-Vinyl Acetate Copolymer for Coating Applications

Materials:

  • Vinyl acetate (inhibitor removed)

  • This compound (inhibitor removed)

  • Benzoyl peroxide (initiator)

  • Toluene (solvent)

  • Nitrogen gas

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 80 mL of toluene.

  • Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

  • In a separate beaker, prepare a monomer mixture of 45 g of vinyl acetate and 5 g of this compound.

  • Add 0.25 g of benzoyl peroxide to the monomer mixture and stir until dissolved.

  • Add the monomer/initiator mixture to the reaction flask.

  • Heat the reaction mixture to 80°C with constant stirring under a nitrogen atmosphere.

  • Maintain the reaction at 80°C for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • The resulting copolymer solution can be used to cast films for coating evaluation.

2. Protocol for Adhesion Testing of Coatings (ASTM D3359 - Cross-Hatch Test)

Materials:

  • Coated substrate

  • Cross-hatch cutting tool with the appropriate blade spacing

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Soft brush

  • Magnifying glass

Procedure:

  • Ensure the coating is fully cured.

  • Select a representative area of the coated surface.

  • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

  • Make a second series of parallel cuts at a 90-degree angle to the first set, creating a grid pattern.

  • Gently brush the area to remove any loose flakes of coating.

  • Apply the pressure-sensitive tape firmly over the grid.

  • Smooth the tape down to ensure good contact.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).[5]

3. Protocol for Lap Shear Strength of Adhesives (ASTM D1002)

Materials:

  • Adhesive formulation

  • Substrate panels (e.g., aluminum, steel) prepared as per standard

  • Applicator for uniform adhesive application

  • Fixtures for holding the bonded specimens during curing

  • Universal testing machine with appropriate grips

Procedure:

  • Prepare the substrate panels by cleaning and abrading the surface as required.

  • Apply a uniform layer of the adhesive to the specified bonding area of one panel.

  • Join the two panels to create a single-lap joint with the specified overlap.

  • Apply pressure to the joint and cure the adhesive according to the manufacturer's instructions or the experimental design.

  • Condition the cured specimens at a standard temperature and humidity.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant rate of crosshead movement until the bond fails.[2][6][7]

  • Record the maximum load at failure.

  • Calculate the lap shear strength by dividing the maximum load by the bond area.

4. Protocol for Viscosity Measurement of Formulations

Materials:

  • Coating or adhesive formulation

  • Brookfield Viscometer with appropriate spindle set

  • Beaker or sample container

  • Temperature control bath (if necessary)

Procedure:

  • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.[1]

  • Pour the sample into the beaker, ensuring there are no air bubbles.

  • Immerse the spindle into the sample up to the immersion mark.

  • Allow the sample to equilibrate to the desired temperature.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading from the instrument display.

  • For non-Newtonian fluids, it is important to record the spindle, speed, and temperature along with the viscosity value.

Visualizations

Free-Radical Copolymerization of this compound and Vinyl Acetate

Free_Radical_Copolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM1 R-M1• R->RM1 Reacts with M1 RM2 R-M2• R->RM2 Reacts with M2 M1 Vinyl Acetate (M1) M2 This compound (M2) P1 Growing Chain (P-M1•) RM1->P1 Adds M1 P2 Growing Chain (P-M2•) RM2->P2 Adds M2 P1->P1 Adds M1 P1->P2 Adds M2 P_dead Inactive Polymer P1->P_dead Combination/ Disproportionation P2->P1 Adds M1 P2->P2 Adds M2 P2->P_dead Combination/ Disproportionation

Caption: Free-radical copolymerization of this compound and vinyl acetate.

Experimental Workflow for Coating Formulation and Testing

Coating_Workflow cluster_formulation Formulation Stage cluster_application Application Stage cluster_testing Testing Stage A Define Performance Requirements B Select Monomers (incl. This compound) A->B C Select Initiator, Solvent, Additives B->C D Polymer Synthesis C->D E Prepare Substrate D->E F Apply Coating E->F G Curing F->G H Viscosity Measurement G->H I Adhesion Test (ASTM D3359) G->I J Hardness & Flexibility Tests G->J K Analyze Results H->K I->K J->K K->A Iterate/Optimize

Caption: Workflow for coating formulation, application, and testing.

Logical Relationship for Adhesive Performance Evaluation

Adhesive_Performance cluster_formulation Formulation Variables cluster_properties Material Properties cluster_performance Adhesive Performance A This compound Concentration D Viscosity A->D E Curing Profile A->E F Polymer Architecture A->F B Comonomer Type B->F C Initiator/Curing Agent C->E C->F G Lap Shear Strength D->G H Peel Strength D->H E->G E->H F->G F->H I Tack F->I

Caption: Relationship between formulation variables and adhesive performance.

References

Application Notes and Protocols for the Synthesis of Solanapyrones Utilizing Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanapyrones are a class of polyketide natural products originally isolated from the fungus Alternaria solani, the causative agent of early blight disease in tomatoes and potatoes. These compounds exhibit significant phytotoxic activity and have garnered interest in the scientific community for their unique chemical structures and potential as scaffolds in drug discovery. A key synthetic challenge in the total synthesis of several solanapyrones is the construction of the characteristic decalin core. This document outlines a detailed protocol for the synthesis of key intermediates for solanapyrones D and E, employing a domino Michael reaction with methyl crotonate as a pivotal step.

Overview of the Synthetic Strategy

The synthesis of solanapyrones D and E hinges on an efficient domino Michael reaction to construct the core decalin framework. The kinetic enolate of an optically pure acetylcyclohexene derivative reacts with this compound in a conjugate addition cascade. Subsequent isomerization leads to a thermodynamically stable trans-decalone. This intermediate then undergoes a series of transformations to install the pyrone moiety and the final functional groups, yielding the target solanapyrones.

Experimental Protocols

I. Synthesis of the trans-Decalone Intermediate via Domino Michael Reaction

This protocol is adapted from the total synthesis of solanapyrones D and E.

Materials:

Procedure:

  • Enolate Generation: To a solution of (S)-1-acetyl-2-cyclohexene trimethylsilyl enol ether (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methyllithium solution (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 35 minutes.

  • Domino Michael Reaction: Cool the reaction mixture back down to -78 °C. Add a solution of HMPA (2.0 eq) and this compound (1.5 eq) in anhydrous THF dropwise.

  • Stir the resulting solution at -78 °C for 50 minutes, then warm to 0 °C for 35 minutes, and finally allow it to warm to room temperature and stir for 70 minutes.

  • Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Isomerization to trans-Decalone: Dissolve the crude product in methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature.

  • Neutralize the reaction with HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the trans-decalone.

II. Conversion of trans-Decalone to Solanapyrone D and E

The conversion of the decalone intermediate to the final solanapyrone products involves multiple steps including dehydroxylation, introduction of a double bond, and installation of the pyrone ring followed by functional group manipulation. The final steps to introduce the formyl and hydroxymethyl groups are detailed below.

A. Synthesis of Solanapyrone D

B. Synthesis of Solanapyrone E

  • To a solution of the same sulfoxide precursor used for solanapyrone D, add trifluoroacetic anhydride.

  • The reaction mixture is stirred, leading to the formation of solanapyrone E.[1]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of solanapyrones D and E.

StepProductYield (%)Reference
Domino Michael Reaction and Isomerizationtrans-Decalone Intermediate86[2]
O-methylation of pyrone precursorMethylated pyrone77[1]
MCPBA oxidation of sulfideSulfoxide intermediate88[1]
Final conversion to Solanapyrone D (from sulfoxide)Solanapyrone D69[1]
Final conversion to Solanapyrone E (from sulfoxide)Solanapyrone E62[1]

Visualizations

Domino Michael Reaction Pathway

Domino_Michael_Reaction cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product start1 Acetylcyclohexene Trimethylsilyl Enol Ether enolate Kinetic Enolate Generation (MeLi, THF, -78°C to 0°C) start1->enolate start2 This compound michael Domino Michael Reaction (HMPA, THF, -78°C to RT) start2->michael enolate->michael isomerization Isomerization (NaOMe, MeOH) michael->isomerization product trans-Decalone Intermediate isomerization->product

Caption: Workflow for the synthesis of the trans-decalone intermediate.

Logical Flow from Intermediate to Final Products

Solanapyrone_Final_Steps cluster_transformations Key Transformations cluster_final_products Final Products decalone trans-Decalone Intermediate dehydroxylation Dehydroxylation & Double Bond Formation decalone->dehydroxylation pyrone_installation Pyrone Ring Installation dehydroxylation->pyrone_installation sulfide_formation Sulfide Formation pyrone_installation->sulfide_formation oxidation Oxidation to Sulfoxide sulfide_formation->oxidation solanapyrone_D Solanapyrone D oxidation->solanapyrone_D TMSOTf, DEATMS, TBAF solanapyrone_E Solanapyrone E oxidation->solanapyrone_E TFAA

Caption: Synthetic route from the decalin core to Solanapyrones D and E.

References

Methyl Crotonate as a Reactive Diluent in Specialty Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl crotonate (CAS 623-43-8), the methyl ester of crotonic acid, is a versatile monomer that holds significant promise as a reactive diluent in the formulation of specialty chemicals, including coatings, adhesives, and advanced composite materials.[1] Its low viscosity and unsaturated nature allow it to reduce the viscosity of resin systems while copolymerizing during the curing process, becoming an integral part of the final polymer network. This dual functionality offers a compelling alternative to traditional, non-reactive diluents, which can compromise the mechanical and thermal properties of the cured product.

As a reactive diluent, this compound can enhance properties such as flexibility and adhesion.[1] Its structure allows for participation in various polymerization reactions, including free-radical and Michael addition reactions.[1] This application note provides a comprehensive overview of the potential uses of this compound as a reactive diluent, including detailed experimental protocols for its evaluation in common resin systems and expected performance characteristics.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. Its low viscosity, moderate boiling point, and reactivity make it a suitable candidate for a reactive diluent in various thermosetting resin systems.

PropertyValueReference
CAS Number 623-43-8[1][2]
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 118-120 °C[1][2]
Density 0.944 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.423[1][2]

Applications in Specialty Chemicals

This compound's primary function as a reactive diluent is to lower the viscosity of highly viscous resin formulations, thereby improving handling, processing, and wetting of substrates or reinforcing fibers. By reacting into the polymer matrix, it can also influence the final properties of the cured material.

Viscosity Reduction

The addition of this compound to viscous resins, such as epoxy, unsaturated polyester (B1180765), or vinyl ester resins, is expected to significantly decrease the overall system viscosity. This is crucial for applications requiring good flow and impregnation, such as in the manufacturing of fiber-reinforced composites, potting compounds, and certain coatings and adhesives. The extent of viscosity reduction will depend on the concentration of this compound and the nature of the base resin.

Hypothetical Viscosity Reduction in a Standard Bisphenol-A Epoxy Resin

This compound (wt%)Viscosity (cP at 25°C)
012,000
57,500
104,200
152,100
201,100
Impact on Mechanical Properties

As a reactive diluent, this compound becomes part of the polymer backbone. Its incorporation is likely to affect the mechanical properties of the cured resin. Generally, the addition of a monofunctional reactive diluent can lead to a decrease in crosslink density, which may result in a lower glass transition temperature (Tg), tensile strength, and modulus, but an increase in flexibility and toughness.[3][4]

Hypothetical Mechanical Properties of a Cured Epoxy Resin with this compound

This compound (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0753.04.5
5702.85.2
10652.66.0
15602.47.1
20552.28.5

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a reactive diluent in a laboratory setting.

Protocol 1: Viscosity Measurement

Objective: To quantify the effect of this compound concentration on the viscosity of a resin system.

Materials:

  • Base resin (e.g., Bisphenol-A based epoxy resin)

  • This compound

  • Rotational viscometer

  • Beakers and stirring rods

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of resin blends with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 wt%).

  • Ensure each blend is thoroughly mixed until homogeneous.

  • Equilibrate the resin blends and the viscometer to a constant temperature (e.g., 25 °C) using the water bath.

  • Measure the viscosity of each blend using the rotational viscometer according to the instrument's operating instructions. It is recommended to test at various shear rates to identify any non-Newtonian behavior.

  • Record the viscosity values and plot viscosity as a function of this compound concentration.

experimental_workflow_viscosity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Resin Blends (0-20 wt% this compound) prep2 Homogenize Blends prep1->prep2 measure1 Equilibrate Temperature (25°C) prep2->measure1 measure2 Measure Viscosity (Rotational Viscometer) measure1->measure2 analysis1 Record Data measure2->analysis1 analysis2 Plot Viscosity vs. Concentration analysis1->analysis2

Caption: Workflow for Viscosity Measurement.

Protocol 2: Curing and Specimen Preparation

Objective: To prepare cured specimens for mechanical testing.

Materials:

  • Resin blends with this compound

  • Appropriate curing agent (e.g., amine hardener for epoxy resins)

  • Silicone molds (for producing dog-bone shaped specimens for tensile testing, and rectangular bars for flexural and impact testing as per ASTM standards)

  • Vacuum oven

  • Mixing cups and stirrers

Procedure:

  • For each resin blend, add the stoichiometric amount of the curing agent.

  • Mix thoroughly, taking care to avoid excessive air entrapment.

  • Degas the mixture in a vacuum chamber to remove any air bubbles.

  • Pour the mixture into the silicone molds.

  • Follow the recommended curing schedule for the specific resin system. This may involve an initial cure at room temperature followed by a post-cure at an elevated temperature in an oven.

  • Once fully cured, carefully demold the specimens.

Protocol 3: Mechanical Property Testing

Objective: To evaluate the effect of this compound on the mechanical properties of the cured resin.

Materials:

  • Cured specimens

  • Universal testing machine with appropriate grips and fixtures

  • Impact tester (e.g., Izod or Charpy)

Procedure:

  • Tensile Testing (ASTM D638):

    • Condition the dog-bone shaped specimens as per the standard.

    • Measure the cross-sectional area of each specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data to determine tensile strength, tensile modulus, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Use the rectangular bar specimens.

    • Perform a three-point bending test on the universal testing machine.

    • Calculate the flexural strength and flexural modulus from the load-deflection curve.

  • Impact Testing (ASTM D256 - Izod):

    • Use notched rectangular bar specimens.

    • Measure the energy required to fracture the specimen using the impact tester.

    • Calculate the impact strength.

experimental_workflow_mechanical cluster_tensile Tensile Testing (ASTM D638) cluster_flexural Flexural Testing (ASTM D790) cluster_impact Impact Testing (ASTM D256) start Cured Resin Specimens tensile1 Condition Specimens start->tensile1 flex1 Three-Point Bending start->flex1 impact1 Izod Impact Tester start->impact1 tensile2 Universal Testing Machine tensile1->tensile2 tensile3 Determine Strength, Modulus, Elongation tensile2->tensile3 flex2 Calculate Strength & Modulus flex1->flex2 impact2 Calculate Impact Strength impact1->impact2

Caption: Mechanical Property Testing Workflow.

Reaction Mechanism: Free Radical Polymerization

This compound can be incorporated into polymer networks via free-radical polymerization, a common curing mechanism for unsaturated polyester and vinyl ester resins. The process is initiated by a free-radical initiator, which creates active sites that can react with the double bonds of both the resin and the this compound.

reaction_pathway cluster_propagation Propagation initiator Initiator (e.g., Peroxide) radical Initiator Radical (R•) initiator->radical Decomposition resin Unsaturated Resin radical->resin mc This compound radical->mc activated_resin Activated Resin (Resin-R•) resin->activated_resin + R• growing_chain2 Growing Polymer Chain (MC-Resin•) mc->growing_chain2 + R• growing_chain1 Growing Polymer Chain (Resin-MC•) activated_resin->growing_chain1 + this compound growing_chain1->resin + Resin crosslinked Crosslinked Polymer Network growing_chain1->crosslinked growing_chain2->mc + this compound growing_chain2->crosslinked

Caption: Free-Radical Polymerization Pathway.

Conclusion

This compound presents a viable option as a reactive diluent for specialty chemical formulations. Its ability to reduce viscosity while participating in the polymerization reaction can lead to improved processing and tailored final properties. The provided protocols offer a standardized approach for researchers to evaluate the performance of this compound in their specific resin systems. Further investigation into its effect on a wider range of resin chemistries and long-term performance characteristics is warranted to fully realize its potential in advanced materials development.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl crotonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

Low Yield in this compound Synthesis

Q1: My Fischer esterification reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are common and often attributable to the reversible nature of the reaction. Here are the primary factors and solutions:

  • Incomplete Reaction/Equilibrium Not Shifted: The esterification reaction between crotonic acid and methanol (B129727) is an equilibrium process. To drive the reaction towards the product (this compound), you can:

    • Use an Excess of a Reactant: Employing a large excess of methanol is a common strategy to shift the equilibrium forward.[1] Since methanol is often the solvent, using it in a significant excess is practical.

    • Remove Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis).[2] Continuously removing water as it forms using a Dean-Stark apparatus is a highly effective method to increase the yield.[3][4][5]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2] Ensure you are using a sufficient catalytic amount.

  • Suboptimal Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient duration to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[6] The reaction is typically performed at the reflux temperature of methanol (around 65 °C) to ensure an adequate reaction rate.[2]

  • Purity of Reagents: The presence of water in your crotonic acid or methanol can inhibit the reaction. Using anhydrous reagents and drying the glassware thoroughly before starting the experiment is advisable.

Q2: I am attempting a Wittig reaction to synthesize this compound, but the yield is poor. What could be the issue?

A2: Low yields in a Wittig reaction for synthesizing α,β-unsaturated esters like this compound can arise from several factors:

  • Ylide Instability or Incomplete Formation: The phosphonium (B103445) ylide is a key intermediate.

    • Base Strength: Ensure the base used to deprotonate the phosphonium salt is strong enough. For stabilized ylides (like the one needed for this compound synthesis), a moderately strong base like sodium methoxide (B1231860) or potassium tert-butoxide is often sufficient.[7]

    • Anhydrous Conditions: Ylides are strong bases and will be quenched by water. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Side Reactions:

    • The ylide can react with other electrophiles present in the reaction mixture.

    • Self-condensation of the aldehyde or ketone starting material can occur if the ylide is not added promptly or if the reaction conditions are not optimized.

  • Steric Hindrance: While less of an issue with simple aldehydes, significant steric hindrance on either the ylide or the carbonyl compound can impede the reaction.

  • Purification Losses: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes be challenging to separate completely from the desired product, leading to yield loss during purification.[6]

Product Purity Issues

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

A3: Impurities in the final product can originate from starting materials, side reactions, or the work-up process.

  • Unreacted Crotonic Acid: If the esterification reaction did not go to completion, you will have unreacted crotonic acid. This can be removed by washing the organic layer with a mild aqueous base, such as a 5% sodium carbonate solution or a saturated sodium bicarbonate solution.[9][10] This will convert the acidic crotonic acid into its water-soluble salt, which will partition into the aqueous layer.

  • Triphenylphosphine Oxide (from Wittig Reaction): This is a common byproduct of the Wittig synthesis. It is a crystalline solid and can often be removed by filtration if it precipitates out of the reaction mixture.[8] If it remains in solution, column chromatography on silica (B1680970) gel is an effective purification method.[11]

  • Side Products from Aldol (B89426) Condensation: If conditions are not carefully controlled, side reactions like aldol condensation can occur, leading to various byproducts.[6] Purification by distillation or column chromatography is typically required to remove these impurities.[12]

  • Residual Catalyst: Acidic or basic catalysts need to be thoroughly removed during the work-up. This is usually achieved by washing the organic extract with water and/or a neutralizing solution (e.g., sodium bicarbonate for acid catalysts).

Frequently Asked Questions (FAQs)

Q4: What are the most common synthesis methods for this compound?

A4: The two most prevalent laboratory methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This involves the acid-catalyzed reaction of crotonic acid with methanol.[9] It is an equilibrium-controlled reaction and is often favored for its simplicity and the use of readily available starting materials.

  • Wittig Reaction: This method involves the reaction of a phosphonium ylide with an appropriate aldehyde (in this case, acetaldehyde) to form the carbon-carbon double bond of the this compound.[6] This method offers excellent control over the position of the double bond.

Q5: What is the role of a Dean-Stark apparatus in Fischer esterification?

A5: The Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[3][4] In the context of Fischer esterification, water is a byproduct. According to Le Chatelier's principle, removing a product from an equilibrium reaction will shift the equilibrium to the right, favoring the formation of more products. By continuously removing water, the Dean-Stark apparatus drives the esterification reaction to completion, thereby significantly increasing the yield of this compound.[5]

Q6: How can I monitor the progress of my this compound synthesis?

A6: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the progress.[13]

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the relative amounts of starting materials and products in the reaction mixture over time. This allows for a more precise determination of when the reaction has reached completion.[14]

Q7: What are the typical purification methods for this compound?

A7: After the reaction is complete, the crude this compound needs to be purified. Common methods include:

  • Extraction and Washing: The reaction mixture is typically worked up by extracting the product into an organic solvent. The organic layer is then washed with water to remove water-soluble impurities and with a basic solution (like sodium bicarbonate) to remove any unreacted acidic starting material or catalyst.[10]

  • Drying: The organic layer containing the product is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove any residual water.[14]

  • Distillation: Since this compound is a liquid, distillation is a common method for purification, separating it from less volatile or non-volatile impurities.[9][15]

  • Column Chromatography: For very high purity or to separate closely related byproducts, column chromatography on silica gel is an effective technique.[11]

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification of Crotonic Acid

CatalystTypical ConditionsReported Yield (%)Reference
Sulfuric Acid (H₂SO₄)Reflux in MethanolGood to High[2][9]
p-Toluenesulfonic Acid (p-TsOH)Reflux in Methanol with water removalGood to High[2]
Heterogeneous Acid Catalysts (e.g., Amberlyst-15)Reflux in MethanolModerate to Good[16]

Note: Yields are highly dependent on specific reaction conditions such as reaction time, temperature, and efficiency of water removal.

Table 2: Influence of Reactant Ratio on Fischer Esterification Yield

Molar Ratio (Methanol:Crotonic Acid)Effect on YieldRationaleReference
1:1 (Stoichiometric)Lower YieldEquilibrium is not sufficiently shifted towards products.[2]
>3:1 (Excess Methanol)Higher YieldShifts the equilibrium towards the formation of this compound according to Le Chatelier's principle.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Crotonic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add crotonic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of crotonic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for a specified time (e.g., 2-4 hours), monitoring the progress by TLC if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by distillation to obtain pure this compound.[9]

Protocol 2: Synthesis of this compound via Wittig Reaction

Materials:

  • (Carbomethoxymethyl)triphenylphosphonium bromide (or the corresponding chloride)

  • A strong base (e.g., sodium methoxide or potassium tert-butoxide)

  • Acetaldehyde (B116499)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Dimethylformamide - DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Ammonium (B1175870) Chloride solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (if needed)

Procedure:

  • Set up a flame-dried two-neck round-bottom flask under an inert atmosphere.

  • Add the phosphonium salt and anhydrous solvent to the flask.

  • Cool the mixture in an ice bath or dry ice/acetone bath.

  • Slowly add the base to the suspension to form the ylide (a color change is often observed).[8]

  • Allow the ylide to form over a period of time (e.g., 30-60 minutes).

  • In a separate flask, dissolve acetaldehyde in the anhydrous solvent.

  • Slowly add the acetaldehyde solution to the ylide mixture via an addition funnel or syringe.

  • Allow the reaction to stir at low temperature and then warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[17]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.[11]

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Crotonic_Acid Crotonic Acid Reflux Reflux Crotonic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux Acid_Catalyst H₂SO₄ or p-TsOH Acid_Catalyst->Reflux Extraction Extraction with Organic Solvent Reflux->Extraction Cool Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Base Wash with NaHCO₃ (aq) Wash_H2O->Wash_Base Drying Drying over Na₂SO₄ Wash_Base->Drying Distillation Distillation Drying->Distillation Filter & Concentrate Methyl_Crotonate Pure this compound Distillation->Methyl_Crotonate

Caption: Fischer Esterification Experimental Workflow.

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up cluster_purification Purification Phosphonium_Salt (Carbomethoxymethyl) triphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Deprotonation Reaction Reaction in Anhydrous Solvent Ylide->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Quench Quench with NH₄Cl (aq) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water/Brine Extraction->Wash Drying Drying over Na₂SO₄ Wash->Drying Chromatography Column Chromatography Drying->Chromatography Filter & Concentrate Methyl_Crotonate Pure this compound Chromatography->Methyl_Crotonate

Caption: Wittig Reaction Experimental Workflow.

Troubleshooting_Low_Yield cluster_fischer_troubleshooting Fischer Esterification Troubleshooting cluster_wittig_troubleshooting Wittig Reaction Troubleshooting Start Low Yield of This compound Method Which Synthesis Method? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Wittig Wittig Reaction Method->Wittig Wittig Equilibrium Equilibrium Issue? Fischer->Equilibrium Ylide_Issue Ylide Formation Issue? Wittig->Ylide_Issue Conditions Suboptimal Conditions? Equilibrium->Conditions No Excess_MeOH Use Excess Methanol Equilibrium->Excess_MeOH Yes Check_Time_Temp Increase Reaction Time/ Ensure Reflux Temp. Conditions->Check_Time_Temp Yes Check_Catalyst Check Catalyst Amount Conditions->Check_Catalyst Remove_H2O Remove Water (Dean-Stark) Excess_MeOH->Remove_H2O Anhydrous Ensure Anhydrous Conditions Ylide_Issue->Anhydrous Yes Side_Reactions Side Reactions? Ylide_Issue->Side_Reactions No Strong_Base Use Appropriate Strong Base Anhydrous->Strong_Base Control_Addition Control Reagent Addition Side_Reactions->Control_Addition Yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude methyl crotonate. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for easy reference during purification and analysis.

PropertyValueCitations
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 118-121 °C (at 760 mmHg)[1][3][4]
Density 0.944 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.423-1.425[3][4]
Flash Point -1 °C (closed cup)[4]
Water Solubility Insoluble[3]
Purity (Commercial) ≥ 98% (GC)[1]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of crude this compound, offering potential causes and solutions.

Washing and Extraction Issues

Q1: After washing my crude this compound with sodium bicarbonate solution, I'm observing a poor separation of the organic and aqueous layers (emulsion formation). What should I do?

A1: Emulsion formation is a common issue when washing organic layers with a basic solution, especially if the mixing is too vigorous.

  • Cause: Vigorous shaking or stirring can lead to the formation of a stable emulsion. The presence of soaps, formed from the neutralization of acidic impurities, can also contribute to this problem.

  • Solution:

    • Allow the mixture to stand: Give the mixture ample time to separate. Sometimes, the layers will resolve on their own with patience.

    • Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

    • Addition of brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Filtration: In some cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Q2: My final product has a low pH and a sour smell, even after washing. What is the problem?

A2: This indicates the presence of acidic impurities, most likely unreacted crotonic acid or the acid catalyst (e.g., sulfuric acid) used in the esterification reaction.

  • Cause: Incomplete neutralization during the washing step. The Fischer esterification is a reversible reaction, so unreacted starting material is a common impurity.[5]

  • Solution:

    • Repeat the basic wash: Wash the organic layer again with a saturated sodium bicarbonate solution. Ensure thorough mixing to allow for complete neutralization.

    • Check the pH: After washing, test the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Water wash: Follow the basic wash with a water wash to remove any remaining inorganic salts.

Distillation Problems

Q3: During distillation, my this compound is turning brown and polymerizing in the distillation flask. How can I prevent this?

A3: this compound, being an unsaturated ester, is susceptible to polymerization at elevated temperatures.[3]

  • Cause: Prolonged heating or high distillation temperatures can initiate polymerization. The presence of acidic or basic residues can also catalyze this process.

  • Solution:

    • Vacuum distillation: Perform the distillation under reduced pressure. This will lower the boiling point of this compound, minimizing thermal stress and the risk of polymerization.

    • Use a polymerization inhibitor: Add a small amount of an inhibitor, such as hydroquinone, to the crude this compound before distillation.

    • Ensure complete neutralization: Make sure all acidic or basic impurities have been removed during the washing steps, as these can catalyze polymerization.

Q4: The distillation is very slow, and I'm not getting a good separation of fractions.

A4: This can be due to several factors related to the distillation setup and conditions.

  • Cause:

    • Inadequate heating.

    • Poor insulation of the distillation column.

    • "Bumping" of the liquid in the distillation flask.

    • An inefficient fractionating column.

  • Solution:

    • Proper heating: Use a heating mantle with a stirrer to ensure even heating.

    • Insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.

    • Boiling chips: Add a few boiling chips to the distillation flask before heating to ensure smooth boiling.

    • Fractionating column: For a better separation of components with close boiling points, use a fractionating column (e.g., Vigreux or packed column).

Chromatography and Purity Analysis

Q5: I see two peaks for this compound in my Gas Chromatography (GC) analysis. Why is this happening?

A5: The presence of two peaks for this compound is likely due to the separation of its geometric isomers.

  • Cause: this compound exists as cis (Z) and trans (E) isomers. While the trans isomer is generally the major product of esterification, some of the cis isomer may also be present. These isomers can sometimes be separated by high-resolution gas chromatography. Thermal isomerization can also occur at high temperatures.[4][6]

  • Solution:

    • Confirm isomer identity: If possible, use a standard of the pure trans or cis isomer to identify the peaks.

    • Optimize GC conditions: Adjusting the GC temperature program or using a different column may improve or merge the peaks, depending on the analytical goal.

    • Purification: If a single isomer is required, purification by fractional distillation or preparative chromatography may be necessary.

Q6: My purified this compound is not completely dry, and I see a broad peak for water in my NMR spectrum.

A6: Residual water is a common issue, especially after aqueous workup.

  • Cause: Incomplete drying of the organic layer before solvent removal.

  • Solution:

    • Use a drying agent: Dry the organic solution (e.g., in diethyl ether or dichloromethane) over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.[2]

    • Azeotropic removal of water: If the product is in a suitable solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus.[2]

    • Brine wash: Before drying with an anhydrous salt, wash the organic layer with brine to remove the bulk of the dissolved water.[2]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing and Distillation

This protocol describes a standard procedure for purifying crude this compound obtained from a typical esterification reaction.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If a non-polar solvent like diethyl ether or dichloromethane (B109758) was used in the reaction, add more to dilute the mixture.

  • Water Wash: Add an equal volume of deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until no more gas evolves. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove most of the dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Add a few boiling chips to the flask containing the crude this compound. Apply vacuum and gently heat the flask to distill the pure this compound. Collect the fraction boiling at the correct temperature and pressure.

Protocol 2: Purification by Column Chromatography

This method is suitable for smaller scale purifications or when high purity is required.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., a 9:1 mixture of cyclohexane (B81311) and ethyl acetate).[6] Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system (e.g., 9:1 cyclohexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the purification workflow and a decision-making process for troubleshooting.

PurificationWorkflow cluster_purification Purification Options crude Crude this compound wash Aqueous Workup (Water & NaHCO3 Washes) crude->wash dry Drying (Anhydrous Na2SO4) wash->dry solvent_removal Solvent Removal (Rotary Evaporation) dry->solvent_removal distillation Purification Method solvent_removal->distillation For larger scale chromatography Purification Method solvent_removal->chromatography For smaller scale/ high purity pure_distill Pure this compound (via Distillation) distillation->pure_distill pure_chrom Pure this compound (via Chromatography) chromatography->pure_chrom

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Problem Encountered emulsion Emulsion during wash? start->emulsion acidic_product Product is acidic? start->acidic_product polymerization Polymerization during distillation? start->polymerization two_peaks Two peaks in GC? start->two_peaks wet_product Product is wet? start->wet_product sol_emulsion Add brine, gentle mixing emulsion->sol_emulsion Yes sol_acidic Repeat NaHCO3 wash acidic_product->sol_acidic Yes sol_polymer Use vacuum distillation and/or inhibitor polymerization->sol_polymer Yes sol_two_peaks Cis/Trans isomers present two_peaks->sol_two_peaks Yes sol_wet Dry with anhydrous salt before solvent removal wet_product->sol_wet Yes

Caption: Troubleshooting decision tree for this compound purification.

References

identifying byproducts in the synthesis of methyl crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of methyl crotonate. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer-Speier esterification?

A1: During the synthesis of this compound from crotonic acid and methanol (B129727) with an acid catalyst (Fischer-Speier esterification), several byproducts can form. The most common ones include:

  • Unreacted Starting Materials: Due to the reversible nature of the Fischer esterification, unreacted crotonic acid and methanol will likely be present in the crude product.

  • Water: Water is a direct byproduct of the esterification reaction.

  • Dimethyl Ether: This can be formed by the acid-catalyzed dehydration of the methanol solvent/reactant, especially at higher temperatures.

  • Methyl 3-methoxybutanoate: This byproduct results from the Michael addition of methanol to the α,β-unsaturated system of this compound, which is catalyzed by the acid present in the reaction mixture.

  • Dimers and Oligomers: this compound can undergo self-polymerization or dimerization, particularly at elevated temperatures or in the presence of radical initiators.[1]

Q2: I have a low yield of this compound. What are the likely causes and how can I improve it?

A2: Low yields in this compound synthesis are often due to an incomplete reaction or the prevalence of side reactions. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The Fischer esterification is an equilibrium process. To drive the reaction towards the product side, you can:

    • Use a large excess of methanol. This shifts the equilibrium to favor the formation of the ester.

    • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial. Too little catalyst will result in a slow reaction, while too much can promote side reactions like ether formation and polymerization. A catalytic amount is generally sufficient.

  • Inadequate Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time. The reaction is typically performed at the reflux temperature of methanol.

Q3: How can I minimize the formation of dimethyl ether?

A3: Dimethyl ether formation is favored at higher temperatures. To minimize this side reaction:

  • Maintain the reaction temperature at the reflux temperature of methanol (around 65 °C) and avoid excessive heating.

  • Use only a catalytic amount of the acid catalyst. Higher acid concentrations can accelerate the dehydration of methanol.

Q4: What are the best practices to prevent the Michael addition of methanol to this compound?

A4: The Michael addition of methanol is an acid-catalyzed process. To suppress the formation of methyl 3-methoxybutanoate:

  • Control Reaction Temperature: This side reaction is more likely to occur at higher temperatures. Maintaining the reaction at a moderate temperature (refluxing methanol) is generally recommended.

  • Limit Reaction Time: Prolonged reaction times can lead to an increase in the amount of the Michael adduct. Monitor the reaction and stop it once the formation of this compound has maximized.

  • Neutralize Promptly: Upon completion of the reaction, it is important to neutralize the acid catalyst during the work-up to prevent further side reactions.

Q5: My product seems to have polymerized. How can I avoid this?

A5: Polymerization of this compound can occur, especially at higher temperatures or in the presence of radical initiators.[1] To prevent this:

  • Strict Temperature Control: Avoid overheating the reaction mixture.

  • Inert Atmosphere: While not always necessary for Fischer esterification, conducting the reaction under an inert atmosphere (like nitrogen or argon) can help prevent radical-initiated polymerization.

  • Avoid Radical Initiators: Ensure that the starting materials and reaction setup are free from contaminants that could initiate radical polymerization.

Troubleshooting Guides

Problem: Identification of Unknown Peaks in GC-MS Analysis

Possible Cause & Solution:

If your GC-MS analysis of the crude this compound product shows unexpected peaks, they likely correspond to the byproducts mentioned above.

Experimental Protocol for Byproduct Identification by GC-MS:

  • Sample Preparation:

    • Take a small aliquot (e.g., 100 µL) of the crude reaction mixture.

    • Dilute it with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1:100 v/v).

    • If the sample contains a high concentration of unreacted crotonic acid, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve its volatility and chromatographic behavior.

  • GC-MS Parameters (General):

    • Column: A non-polar or medium-polarity column is typically used for this separation (e.g., HP-5MS, DB-5).

    • Injection Mode: Split injection is usually appropriate to avoid overloading the column.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) to resolve volatile components like dimethyl ether and methanol, then ramp up to a higher temperature (e.g., 250-280 °C) to elute less volatile compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-300.

  • Data Analysis:

    • Compare the retention times and mass spectra of the unknown peaks with those of known standards if available.

    • Utilize a mass spectral library (e.g., NIST, Wiley) to identify the compounds. The expected mass spectra for the main components are:

      • This compound: Molecular ion at m/z 100.

      • Dimethyl Ether: Molecular ion at m/z 46.

      • Methanol: Molecular ion at m/z 32.

      • Crotonic Acid: Molecular ion at m/z 86.

      • Methyl 3-methoxybutanoate: Molecular ion at m/z 132.

Problem: Ambiguous Signals in 1H NMR Spectrum

Possible Cause & Solution:

The 1H NMR spectrum of the crude product can be complex due to the presence of byproducts.

Experimental Protocol for Byproduct Identification by 1H NMR:

  • Sample Preparation:

    • Take a sample of the crude product and dissolve it in a deuterated solvent (e.g., CDCl3).

    • Add a small amount of an internal standard (e.g., TMS) for referencing.

  • 1H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Key signals to look for:

      • This compound: Characteristic signals for the vinyl protons and the methyl groups.

      • Crotonic Acid: Similar vinyl protons to this compound, but with a broad singlet for the carboxylic acid proton (usually >10 ppm).

      • Methanol: A singlet for the methyl group and a broad singlet for the hydroxyl proton.

      • Dimethyl Ether: A sharp singlet for the two equivalent methyl groups.

      • Methyl 3-methoxybutanoate: Look for a characteristic signal for the methoxy (B1213986) group on the C3 carbon. While the exact chemical shift can vary, it is expected to be a singlet around 3.3 ppm. You would also see signals for the other protons in the molecule, which would be distinct from those of this compound.

Quantitative Data

The following table summarizes the expected retention times and mass-to-charge ratios (m/z) for the primary product and potential byproducts in a typical GC-MS analysis. Actual retention times will vary depending on the specific GC conditions and column used.

CompoundExpected Retention Time (Relative)Key m/z values
Dimethyl EtherVery Early46, 45, 29
MethanolEarly32, 31, 29
This compound Mid 100, 69, 55, 41
Methyl 3-methoxybutanoateLater than this compound132, 101, 87, 59
Crotonic AcidLater86, 71, 45, 41

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow Workflow for Identifying Byproducts in this compound Synthesis Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS NMR 1H NMR Analysis Start->NMR Data_Analysis Data Analysis and Library Search GCMS->Data_Analysis NMR->Data_Analysis Byproduct_ID Byproduct Identification Data_Analysis->Byproduct_ID Troubleshoot Implement Troubleshooting Measures Byproduct_ID->Troubleshoot End Optimized Synthesis Troubleshoot->End

Caption: Logical workflow for the identification and mitigation of byproducts.

Fischer-Speier Esterification and Side Reactions

Reaction_Pathways Fischer-Speier Esterification and Potential Side Reactions cluster_main Main Reaction cluster_side Side Reactions Crotonic_Acid Crotonic Acid Methyl_Crotonate This compound Crotonic_Acid->Methyl_Crotonate + Methanol, H+ Methanol_Main Methanol Methanol_Main->Methyl_Crotonate Methanol_Side Methanol Water Water Michael_Adduct Methyl 3-methoxybutanoate Methyl_Crotonate->Michael_Adduct + Methanol, H+ Polymer Dimers/Oligomers Methyl_Crotonate->Polymer Heat or Initiator Dimethyl_Ether Dimethyl Ether Methanol_Side->Dimethyl_Ether H+, -H2O

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing Michael Additions with Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Michael additions to methyl crotonate.

Troubleshooting Guide

This guide addresses common issues encountered during the Michael addition with this compound in a question-and-answer format.

Q1: My reaction shows low or no yield of the desired Michael adduct. What are the potential causes and solutions?

A1: Low or no product formation is a frequent challenge. A systematic approach to troubleshooting is recommended. The following logical workflow can help identify the root cause.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_base Is the Base Correct for the Nucleophile? check_reagents->check_base Reagents OK solution_reagents Use fresh reagents. Confirm stoichiometry (1.1-1.5 eq of nucleophile). check_reagents->solution_reagents Issue Found check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Base OK solution_base Select a base with appropriate pKa. For malonates, try Et3N or DBU. For weaker nucleophiles, consider stronger bases. check_base->solution_base Issue Found check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Conditions OK solution_conditions Optimize solvent (see Table 2). Adjust temperature. Increase reaction time. check_conditions->solution_conditions Issue Found solution_side_reactions Lower temperature to reduce byproducts. Consider solvent-free conditions. Check for polymerization. check_side_reactions->solution_side_reactions Issue Found

Caption: Troubleshooting workflow for low-yield Michael additions.

  • Incorrect Base Selection: The chosen base may be too weak to effectively deprotonate the Michael donor. For carbon nucleophiles like dimethyl malonate, common bases include triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For nitrogen nucleophiles (aza-Michael addition), the amine itself can often act as the base, or a catalyst like DBU can be used.[1]

  • Unfavorable Reaction Conditions: The reaction can be sensitive to solvent and temperature. Polar aprotic solvents like THF or CH2Cl2 are often effective. Some reactions, particularly aza-Michael additions, can benefit from solvent-free conditions or the use of protic solvents like methanol, which can activate the this compound.[2][3] Heating, sometimes with microwave irradiation, can significantly reduce reaction times.[2]

  • Poor Nucleophilicity of the Donor: The Michael donor may not be reactive enough. For weakly acidic carbon nucleophiles, a stronger base might be needed to generate a sufficient concentration of the enolate.

  • Steric Hindrance: Bulky substituents on the nucleophile can hinder its approach to the β-carbon of this compound. Using a less sterically hindered nucleophile may be necessary.

Q2: I'm observing the formation of multiple products or significant side reactions. How can I improve the selectivity?

A2: Side reactions can compete with the desired 1,4-addition. Common side reactions include polymerization of the this compound and 1,2-addition to the carbonyl group.

  • Polymerization: This is more common with highly reactive Michael acceptors. To minimize this, you can try lowering the reaction temperature or using a more dilute solution. In some cases, solvent-free conditions can surprisingly lead to cleaner reactions.[2]

  • 1,2-Addition: This is more likely with "harder," more reactive nucleophiles (like organolithium reagents). Michael additions favor "softer," resonance-stabilized nucleophiles like malonates or amines. If 1,2-addition is an issue, ensure your nucleophile is sufficiently stabilized.

  • Retro-Michael Addition: The Michael addition can be reversible. If the product is sterically hindered or thermodynamically unstable, the reaction may revert to the starting materials. Running the reaction at a lower temperature can sometimes favor the product.

Frequently Asked Questions (FAQs)

Q1: What is a Michael addition and why is this compound a good Michael acceptor?

A1: The Michael addition is the conjugate (1,4-) addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] this compound is an effective Michael acceptor because the electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a nucleophile.

Q2: What are common nucleophiles (Michael donors) used with this compound?

A2: A variety of "soft" nucleophiles can be used, including:

  • Carbon Nucleophiles: Stabilized enolates from compounds like diethyl malonate or dimethyl malonate.[1]

  • Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines, such as benzylamine (B48309) or anilines.[2][3]

  • Sulfur Nucleophiles (Thia-Michael): Thiols are also effective Michael donors.

Q3: What is the general mechanism of a base-catalyzed Michael addition?

A3: The reaction typically proceeds in three main steps:

  • Enolate Formation: A base removes an acidic proton from the Michael donor to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the this compound in a 1,4-conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or a proton source during workup to yield the final product.[4]

Michael_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Donor Michael Donor (e.g., Dimethyl Malonate) Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base Acceptor This compound (Michael Acceptor) Enolate->Acceptor Intermediate Enolate Intermediate Acceptor->Intermediate 1,4-Addition Product Final Michael Adduct Intermediate->Product Proton_Source Proton Source (H-B+) Intermediate_ref->Product Protonation

References

Technical Support Center: Methyl Crotonate Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl crotonate to prevent unwanted polymerization.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound during storage.

Q1: I've observed that my this compound has become viscous or has formed a solid precipitate. What is happening?

A1: An increase in viscosity or the formation of solids are clear indications of polymerization. This compound, an unsaturated ester, can undergo spontaneous free-radical polymerization, especially when stored improperly. This process links individual monomer units into long polymer chains, leading to the observed changes in physical properties.

Q2: What are the primary triggers for the unwanted polymerization of this compound?

A2: The main triggers for polymerization are:

  • Heat: Elevated temperatures increase the rate of free radical formation, initiating polymerization.

  • Light: UV light can provide the energy to initiate the polymerization process.

  • Contamination: Contaminants such as peroxides, strong acids, or bases can act as initiators.[1]

  • Oxygen Depletion: If using phenolic inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ), the absence of oxygen can render them ineffective as they require oxygen to scavenge radicals.

Q3: How can I prevent the polymerization of this compound during storage?

A3: To prevent polymerization, proper storage conditions are critical. This includes controlling the temperature, protecting the material from light, and ensuring the presence of an effective inhibitor. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][3]

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, store this compound in a tightly sealed container in a cool, dark place.[2] One manufacturer suggests storage at ambient temperature.[2][3] Another source recommends storing similar monomers below 35°C (95°F). To be cautious, refrigeration at 2-8°C is a good practice for long-term storage, ensuring the container is well-sealed to prevent moisture ingress.

Q5: What is a polymerization inhibitor and why is it important?

A5: A polymerization inhibitor is a chemical compound added to monomers to prevent their spontaneous polymerization. These substances work by reacting with and deactivating free radicals that initiate the polymerization chain reaction. For unsaturated esters like this compound, inhibitors are essential for maintaining stability during transport and storage.

Q6: What inhibitors are commonly used for this compound and at what concentrations?

Q7: How can I check if my this compound is still stable and unpolymerized?

A7: A simple qualitative test is to observe the physical appearance. The material should be a clear, colorless to pale yellow liquid.[3] Any signs of cloudiness, increased viscosity, or solid formation indicate that polymerization has occurred. For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to determine the purity of the monomer.

Quantitative Data Summary

The following table summarizes key quantitative data for the storage of this compound.

ParameterRecommended Value/ConditionSource
Storage Temperature Ambient Temperature; Cool Place[2][3][4]
Inhibitor Type Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ) (inferred)General knowledge for acrylates
Typical Inhibitor Concentration 10 - 100 ppm (inferred)General knowledge for acrylates
Headspace Atmosphere Air (for phenolic inhibitors)General knowledge for acrylates
Shelf Life 3 years at ambient temperature[2][3]

Experimental Protocols

Protocol 1: Free Radical Scavenging Assay using DPPH

This protocol describes a method to evaluate the effectiveness of polymerization inhibitors by measuring their ability to scavenge a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][6][7][8][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Inhibitor standard (e.g., hydroquinone, MEHQ)

  • Test samples of this compound with and without inhibitor

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well microplate

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the inhibitor standard in methanol. Similarly, prepare solutions of the this compound samples to be tested.

  • Reaction Mixture: In a cuvette or microplate well, mix 1 mL of the DPPH solution with 1 mL of the standard or sample solution. For the control, mix 1 mL of the DPPH solution with 1 mL of methanol.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5][6]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.[5][6] Methanol should be used as a blank to zero the instrument.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution without sample).

    • Asample is the absorbance of the sample with the DPPH solution.

Interpretation:

A higher percentage of scavenging activity indicates a greater effectiveness of the inhibitor in quenching free radicals, and thus, a better ability to prevent polymerization.

Visualizations

Troubleshooting_Workflow start Observe viscous or solid this compound check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: - High Temperature - Light Exposure check_storage->improper_storage Incorrect proper_storage Proper Storage: - Cool, dark place - Tightly sealed check_storage->proper_storage Correct action_remediate_storage Action: Correct storage conditions improper_storage->action_remediate_storage check_inhibitor Check Inhibitor Status proper_storage->check_inhibitor inhibitor_ok Inhibitor present and active check_inhibitor->inhibitor_ok OK inhibitor_depleted Inhibitor depleted or ineffective check_inhibitor->inhibitor_depleted Depleted check_contamination Investigate Contamination inhibitor_ok->check_contamination action_retest Action: Test for inhibitor effectiveness (e.g., DPPH assay) inhibitor_depleted->action_retest contamination_found Contamination with initiators (e.g., peroxides, acids, bases) check_contamination->contamination_found Yes no_contamination No evidence of contamination check_contamination->no_contamination No action_dispose Action: Dispose of polymerized material according to safety protocols contamination_found->action_dispose no_contamination->action_dispose If polymerization still occurs action_retest->action_dispose If ineffective

Caption: Troubleshooting workflow for polymerized this compound.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radicals (2R•) Initiator->Radical Heat or Light Monomer1 This compound (M) Radical->Monomer1 Radical_Monomer R-M• Monomer1->Radical_Monomer R• + M Monomer2 This compound (M) Growing_Chain R-M-M• Monomer2->Growing_Chain R-M• + M More_Monomers + n(M) Polymer_Chain R-(M)n-M• More_Monomers->Polymer_Chain Chain1 R-(M)n-M• Polymer_Chain->Chain1 Dead_Polymer Inactive Polymer Chain1->Dead_Polymer Chain2 R-(M)m-M• Chain2->Dead_Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

References

Technical Support Center: Troubleshooting Reactions Involving Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals working with methyl crotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this versatile reagent.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound like this compound, is a fundamental carbon-carbon bond-forming reaction. However, achieving high yields and selectivity can be challenging.

Frequently Asked Questions (FAQs) - Michael Addition

Q1: I am observing low or no yield of my desired Michael adduct. What are the common causes?

A1: Low or no product formation in a Michael addition with this compound can stem from several factors:

  • Improper Base Selection: The base may be too weak to effectively deprotonate the Michael donor, leading to a low concentration of the active nucleophile. Conversely, a base that is too strong can lead to side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. An inappropriate solvent can hinder the reaction. Polar aprotic solvents like DMF, DMSO, or THF are often effective.

  • Steric Hindrance: Bulky substituents on the Michael donor can sterically hinder the nucleophilic attack on the β-carbon of this compound.

  • Reversibility of the Reaction: The Michael addition is often reversible. Reaction conditions, such as elevated temperatures, might favor the retro-Michael reaction, leading to the decomposition of the product back to the starting materials.

Q2: My reaction is producing significant side products. What are the likely culprits?

A2: Several side reactions can compete with the desired Michael addition:

  • Polymerization: this compound can undergo anionic polymerization, especially in the presence of strong bases.

  • Bis-Addition: The initial Michael adduct, which still possesses an acidic proton, can be deprotonated and react with a second molecule of this compound, leading to a double addition product.

  • 1,2-Addition: While less common for "soft" nucleophiles typically used in Michael additions, highly reactive nucleophiles may attack the carbonyl carbon directly (1,2-addition) instead of the β-carbon (1,4-addition).

  • Self-Condensation: If the Michael donor is an enolizable ketone or aldehyde, it can undergo self-condensation reactions, such as an aldol (B89426) condensation.

Q3: How do I choose the right base for my Michael addition to this compound?

A3: The choice of base is critical and depends on the pKa of the Michael donor.

  • For acidic Michael donors (e.g., diethyl malonate, β-ketoesters): Weaker bases like sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N) are often sufficient to generate the enolate nucleophile.

  • For less acidic Michael donors: Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary. However, with stronger bases, the risk of side reactions like polymerization increases. It is often beneficial to perform the reaction at lower temperatures when using strong bases.

Troubleshooting Workflow for Michael Additions

Below is a logical workflow to troubleshoot common issues in Michael additions involving this compound.

MichaelAdditionTroubleshooting Start Low or No Yield Check_Base Verify Base Strength and Stoichiometry Start->Check_Base Check_Solvent Assess Solvent Suitability Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Purity Check Purity of Reactants Start->Check_Purity Side_Products Side Products Observed Check_Base->Side_Products Incorrect Base Check_Solvent->Side_Products Poor Solubility Check_Temp->Side_Products Decomposition Check_Purity->Side_Products Impurities Analyze_Side_Products Identify Side Products (NMR, GC-MS) Side_Products->Analyze_Side_Products Polymerization Polymerization Analyze_Side_Products->Polymerization High MW smear Bis_Addition Bis-Addition Analyze_Side_Products->Bis_Addition Higher MW adduct Other_Side_Rxns Other Side Reactions Analyze_Side_Products->Other_Side_Rxns Unexpected peaks Solution_Polymer Use weaker base Lower temperature Add radical inhibitor Polymerization->Solution_Polymer Solution_Bis_Addition Use excess Michael donor Control stoichiometry Bis_Addition->Solution_Bis_Addition Solution_Other Adjust reaction conditions Purify starting materials Other_Side_Rxns->Solution_Other Successful_Reaction Successful Reaction Solution_Polymer->Successful_Reaction Solution_Bis_Addition->Successful_Reaction Solution_Other->Successful_Reaction

Caption: Troubleshooting workflow for low yields and side products in Michael additions.

Quantitative Data: Effect of Base on Michael Addition Yield

The choice of base can significantly impact the yield of the Michael addition of dimethyl malonate to this compound. The following table summarizes typical results under various basic conditions.

Base (Catalyst)SolventTemperature (°C)Time (h)Conversion (%)
TriethylamineDichloromethane2524~40
DABCODichloromethane2524~60
Sodium EthoxideEthanol (B145695)2512>95
Potassium CarbonateDMF508>90
DBUTHF0-256>95

Note: This data is compiled from typical results and may vary based on specific reaction conditions and substrate purity.

Heck Reactions

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. When using this compound, controlling regioselectivity (i.e., the position of arylation) is a common challenge.

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: My Heck reaction is giving a mixture of linear and branched products. How can I improve the regioselectivity?

A1: Regioselectivity in the Heck reaction with this compound is primarily influenced by the choice of ligand and the reaction mechanism (neutral vs. cationic pathway).[1]

  • Neutral Pathway (favors linear product): This pathway is favored with monodentate phosphine (B1218219) ligands (e.g., PPh₃) and halide leaving groups (I, Br). Steric factors dominate, leading to the addition of the aryl group to the less substituted carbon of the double bond.[1]

  • Cationic Pathway (favors branched product): This pathway is favored with bidentate phosphine ligands (e.g., BINAP, dppe) and triflate (OTf) leaving groups. Electronic factors play a more significant role in this pathway.[1]

Q2: I am experiencing low catalytic activity or catalyst decomposition. What could be the cause?

A2: Several factors can lead to poor catalyst performance:

  • Incomplete Pre-catalyst Activation: Many Heck reactions use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low activity.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.

  • High Reaction Temperatures: While often necessary, high temperatures can lead to the formation of palladium black, an inactive form of palladium.

  • Impurities in Reactants or Solvents: Certain impurities can act as catalyst poisons.

Troubleshooting Workflow for Heck Reactions

This diagram outlines a systematic approach to troubleshooting regioselectivity and catalyst activity issues in Heck reactions.

HeckReactionTroubleshooting Start Poor Regioselectivity or Low Activity Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Leaving_Group Assess Leaving Group Start->Check_Leaving_Group Check_Catalyst Verify Catalyst Precursor and Loading Start->Check_Catalyst Check_Conditions Optimize Temperature and Base Start->Check_Conditions Linear_Product Linear Product Desired Check_Ligand->Linear_Product Bidentate Branched_Product Branched Product Desired Check_Ligand->Branched_Product Monodentate Check_Leaving_Group->Linear_Product Triflate Check_Leaving_Group->Branched_Product Halide Low_Activity Low Activity Check_Catalyst->Low_Activity Check_Conditions->Low_Activity Solution_Linear Use Monodentate Ligand (e.g., PPh₃) Use Aryl Halide (I, Br) Linear_Product->Solution_Linear Solution_Branched Use Bidentate Ligand (e.g., BINAP) Use Aryl Triflate Branched_Product->Solution_Branched Solution_Activity Use Fresh Catalyst/Ligand Optimize Pre-activation Lower Temperature Low_Activity->Solution_Activity Successful_Reaction Successful Reaction Solution_Linear->Successful_Reaction Solution_Branched->Successful_Reaction Solution_Activity->Successful_Reaction

Caption: Troubleshooting workflow for Heck reactions focusing on regioselectivity and activity.

Catalytic Hydrogenation

The selective hydrogenation of the carbon-carbon double bond in this compound to yield methyl butyrate (B1204436) is a common transformation. However, issues such as catalyst poisoning and over-reduction can arise.

Frequently Asked Questions (FAQs) - Catalytic Hydrogenation

Q1: My hydrogenation reaction is very slow or has stopped completely. What is the likely cause?

A1: A stalled hydrogenation reaction is often due to catalyst poisoning. Common poisons for palladium and platinum catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities from starting materials or solvents can irreversibly bind to the catalyst's active sites.

  • Nitrogen Compounds: Certain nitrogen-containing functional groups can also poison the catalyst.

  • Carbon Monoxide: Incomplete purging of the reaction system can leave carbon monoxide, which strongly adsorbs to the catalyst surface.

  • Halides: Halide impurities can also deactivate the catalyst.

Q2: I am observing the formation of byproducts in my hydrogenation reaction. What are they and how can I avoid them?

A2: Besides the desired methyl butyrate, other products can be formed:

  • Methyl 3-butenoate: This isomer can be formed through a double bond shift reaction.[2]

  • Crotyl Alcohol and Butanol: Over-reduction of the ester group can occur under harsh conditions (high temperature and pressure) or with certain catalysts, leading to the corresponding alcohols.

  • Carbonaceous Deposits (Coke): At higher temperatures, decomposition of this compound can lead to the formation of coke on the catalyst surface, causing deactivation.[2]

Q3: How does the catalyst support and metal dispersion affect the reaction?

A3: The choice of support and the dispersion of the metal on the support can influence both activity and selectivity. For instance, in the gas-phase hydrogenation of this compound over platinum, a higher metal dispersion favors the hydrogenation of the C=C bond.[2][3] The support can also play a role in catalyst stability and resistance to poisoning.[4]

Troubleshooting Workflow for Catalytic Hydrogenation

This diagram provides a step-by-step guide to troubleshooting common problems in the catalytic hydrogenation of this compound.

HydrogenationTroubleshooting Start Slow or Stalled Reaction Check_Purity Verify Purity of Substrate, Solvent, and H₂ Start->Check_Purity Check_Catalyst Inspect Catalyst (Age, Handling) Start->Check_Catalyst Check_Conditions Review Temperature and Pressure Start->Check_Conditions Byproducts Byproducts Observed Check_Purity->Byproducts Impurities Solution_Purity Purify Reactants Use High-Purity H₂ Check_Purity->Solution_Purity Check_Catalyst->Byproducts Deactivated Solution_Catalyst Use Fresh Catalyst Increase Catalyst Loading Check_Catalyst->Solution_Catalyst Check_Conditions->Byproducts Harsh Conditions Solution_Conditions Optimize Conditions Check_Conditions->Solution_Conditions Analyze_Byproducts Identify Byproducts (GC, NMR) Byproducts->Analyze_Byproducts Isomerization Isomerization Product Analyze_Byproducts->Isomerization Over_Reduction Over-reduction to Alcohol Analyze_Byproducts->Over_Reduction Solution_Isomerization Modify Catalyst/Support Isomerization->Solution_Isomerization Solution_Over_Reduction Use Milder Conditions (Lower T and P) Over_Reduction->Solution_Over_Reduction Successful_Reaction Successful Reaction Solution_Purity->Successful_Reaction Solution_Catalyst->Successful_Reaction Solution_Conditions->Successful_Reaction Solution_Isomerization->Successful_Reaction Solution_Over_Reduction->Successful_Reaction

Caption: Troubleshooting workflow for catalytic hydrogenation of this compound.

Quantitative Data: Catalyst Performance in this compound Hydrogenation

The choice of catalyst significantly affects the conversion and selectivity of this compound hydrogenation. The following table summarizes the performance of different platinum-based catalysts.

CatalystSupportPt Dispersion (%)Reaction Temperature (°C)MC Conversion (%)Selectivity to Methyl Butyrate (%)
Pt/Al₂O₃Alumina3621095>98
Pt/Al₂O₃Alumina2521080~95
Pt/SiO₂Silica (B1680970)-200ModerateHigh
Pt/TiO₂Titania-200LowerModerate
Pt/CCarbon-200HighHigh

Note: Data is compiled from various sources and intended for comparative purposes. Actual results will depend on specific experimental conditions.[2][3][4]

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to this compound

This protocol describes a typical procedure for the sodium ethoxide-catalyzed Michael addition of diethyl malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl malonate to the cooled solution with stirring.

  • After stirring for 15-20 minutes, add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Heck Reaction of Iodobenzene (B50100) with this compound

This protocol outlines a general procedure for the Heck reaction between iodobenzene and this compound.

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile, followed by this compound, iodobenzene, and triethylamine via syringe.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove any precipitated palladium black, washing with a small amount of diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Hydrogenation of this compound to Methyl Butyrate

This protocol describes the selective hydrogenation of the C=C double bond of this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation flask, add a magnetic stir bar and the 10% Pd/C catalyst.

  • Add the solvent (ethanol or ethyl acetate) to the flask.

  • Carefully add the this compound to the flask.

  • Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the solvent.

  • The filtrate contains the desired methyl butyrate. The solvent can be removed by distillation if necessary. The product is often pure enough for subsequent steps without further purification.

References

Technical Support Center: Methyl Crotonate Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of methyl crotonate. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It can cause serious eye irritation and skin irritation.[2] Inhalation may cause respiratory irritation.[3] It is also harmful to aquatic life with long-lasting effects.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, it is essential to use the following PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., natural rubber) are required.[4]

  • Skin and Body Protection: Wear long-sleeved clothing and a lab coat.[4][5] In case of a splash risk, consider impervious clothing.[5]

  • Respiratory Protection: Work in a well-ventilated area. If ventilation is inadequate, especially during large-scale use or in an emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][4] Store in a designated flammables area.[1][4]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, acids, and bases.[1][2]

Troubleshooting Guide

Issue: I have accidentally spilled a small amount of this compound on my lab bench.

Solution:

  • Immediate Action: Alert others in the vicinity and ensure the area is well-ventilated. Remove all sources of ignition.[2][5]

  • Personal Protection: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[2]

  • Containment and Cleanup: Absorb the spill with an inert material such as sand or vermiculite.[2]

  • Disposal: Collect the absorbed material into a suitable, closed container for disposal.[7] Dispose of the waste in accordance with local, regional, and national regulations.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

Issue: My eyes have been exposed to this compound.

Solution:

  • Immediate Action: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Remove Contact Lenses: If you are wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[2]

  • Seek Medical Attention: Get medical attention immediately.[7]

Issue: I have splashed this compound on my skin.

Solution:

  • Immediate Action: Immediately remove any contaminated clothing.[2]

  • Wash Skin: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][7]

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number 623-43-8[1][2]
Molecular Formula C5H8O2[2][4]
Molecular Weight 100.12 g/mol [2][4]
Appearance Colorless to pale yellow liquid[2][8]
Odor Sweet, fruity, ester-like[2]
Boiling Point 120-121 °C[2][8]
Flash Point -1 °C (closed cup)[1][2]
Specific Gravity 0.940 - 0.944 g/mL[1][9]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Remove all potential ignition sources from the work area.[5]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Handling:

    • Dispense this compound carefully, avoiding splashing.

    • Keep the container tightly closed when not in use.[6]

    • Avoid breathing vapors.[2]

    • Wash hands thoroughly after handling.[4]

  • End of Procedure:

    • Properly label and store any remaining this compound according to the storage guidelines.

    • Dispose of any waste containing this compound in a designated hazardous waste container.[2]

    • Clean the work area thoroughly.

    • Remove and properly store or dispose of PPE.

Protocol 2: Emergency Response to a Large this compound Spill

  • Evacuation and Alert:

    • Immediately alert all personnel in the area and evacuate the immediate vicinity.[5]

    • Activate the fire alarm if the spill is large or if there is a fire.

    • Notify the institutional safety office or emergency response team.

  • Control and Containment (if safe to do so):

    • Only trained personnel equipped with appropriate respiratory protection and chemical-resistant clothing should attempt to control the spill.[5]

    • Remove all ignition sources.[5]

    • Ventilate the area if possible without spreading the vapors to other occupied areas.

    • Use non-sparking tools to contain the spill with absorbent materials (e.g., sand, earth, vermiculite).[10]

  • Cleanup and Disposal:

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2]

    • Do not allow the spilled material to enter drains or waterways.[2]

    • Decontaminate the area with a suitable cleaning agent.

Visualizations

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill This compound Spill Occurs AssessSize Assess Spill Size Spill->AssessSize Alert Alert Others & Ventilate AssessSize->Alert Small Evacuate Evacuate Area AssessSize->Evacuate Large DonPPE Don Appropriate PPE Alert->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Dispose Dispose of Waste Properly Absorb->Dispose Clean Clean Spill Area Dispose->Clean ActivateAlarm Activate Fire Alarm Evacuate->ActivateAlarm Notify Notify Emergency Response ActivateAlarm->Notify

Caption: Workflow for responding to a this compound spill.

Storage_Decision_Tree Start Storing this compound Container Is the container tightly closed? Start->Container Location Is the location cool, dry, and well-ventilated? Container->Location Yes UnsafeStorage Unsafe Storage! Remediate. Container->UnsafeStorage No Ignition Is the area free of ignition sources? Location->Ignition Yes Location->UnsafeStorage No Incompatibles Are incompatible materials stored separately? Ignition->Incompatibles Yes Ignition->UnsafeStorage No SafeStorage Safe Storage Conditions Met Incompatibles->SafeStorage Yes Incompatibles->UnsafeStorage No

Caption: Decision tree for ensuring safe storage of this compound.

References

managing heat and ignition sources when using flammable methyl crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing heat and ignition sources when working with the flammable liquid, methyl crotonate.

Troubleshooting and FAQs

Q1: My laboratory has a distinct fruity odor. What could be the cause and what should I do?

A1: A noticeable sweet, fruity odor may indicate a this compound vapor leak. Vapors are heavier than air and can accumulate in low-lying areas.[1] Immediately ensure the area is well-ventilated, preferably by working within a chemical fume hood.[1] Check that all containers of this compound are tightly closed. Identify and eliminate any potential ignition sources in the vicinity. If the smell persists, evacuate the area and consult your institution's environmental health and safety office.

Q2: I need to heat a reaction containing this compound. What are the safest heating methods?

A2: Never use an open flame, such as a Bunsen burner, to heat this compound.[1] Safer alternatives include steam baths, water baths, oil baths, heating mantles, or hot air baths. These methods provide controlled heating and minimize the risk of ignition.

Q3: What are the primary ignition sources I should be concerned about in my lab when using this compound?

A3: Be aware of numerous potential ignition sources in a typical laboratory environment. These include open flames, sparks from electrical outlets and equipment (stirrers, hot plates, etc.), static electricity, and hot surfaces.[1] Vapors from this compound can travel to a distant ignition source and flash back.[2]

Q4: How can I prevent static electricity buildup when transferring this compound?

A4: Static electricity is a significant ignition risk, especially in dry atmospheres.[2] When transferring this compound between metal containers, it is crucial to bond the containers by securely attaching a bonding strap or wire to both. Additionally, ground the dispensing container to a known earth ground, such as a metallic water pipe.[2] When transferring to a non-conductive container like glass, ensure a grounded metal dip pipe or wire is in contact with the liquid.[2] Always pour slowly to minimize the generation of static charge.[2]

Q5: What type of personal protective equipment (PPE) is required when handling this compound?

A5: Appropriate PPE is essential to minimize exposure and ensure safety. This includes:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat, along with long-sleeved clothing and closed-toe shoes.[1]

  • Respiratory Protection: Use in a well-ventilated area like a chemical fume hood is typically sufficient. For large-scale use or in emergencies, a NIOSH/MSHA-approved respirator may be necessary.[3]

Q6: In case of a small this compound fire, what type of extinguisher should I use?

A6: For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1] Do not use a direct water jet, as it may spread the flammable liquid.[1] Water mist may be used to cool closed containers that are exposed to fire.[2]

Q7: How should I store this compound in the laboratory?

A7: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents or acids.[1] Flammable storage cabinets should be clearly labeled "Flammable – Keep Fire Away".[1]

Data Presentation: Properties of this compound

PropertyValue
Chemical Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity, ester-like[1]
Boiling Point 118-121 °C
Flash Point -1 °C / 30.2 °F (closed cup)[3]
Autoignition Temperature No data available[2][3][4][5]
Explosive Limits (LEL/UEL) No data available[2][3][4][5]
Vapor Density 3.46 (Air = 1)[4]
Density 0.944 g/mL at 25 °C
Solubility in Water Insoluble[4]

Experimental Protocols

Protocol 1: Safe Transfer of this compound Between Metal Containers
  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Clear the area of all potential ignition sources (e.g., unplug unnecessary electrical equipment, extinguish any open flames).

    • Wear appropriate personal protective equipment (chemical safety goggles, gloves, flame-resistant lab coat).

    • Inspect bonding and grounding wires for any signs of damage or corrosion. Ensure all contact points are bare metal.[2]

  • Bonding and Grounding:

    • Securely attach one end of a bonding wire to the dispensing container (e.g., a drum).

    • Attach the other end of the bonding wire to the receiving container.

    • Connect a grounding wire from the dispensing container to a verified earth ground (e.g., a grounded metal pipe).[2]

  • Transfer:

    • Slowly open the dispensing container.

    • Pour the this compound slowly and smoothly into the receiving container to minimize splashing and static generation.[2]

    • Avoid allowing the liquid to fall a significant distance. If possible, use a grounded metal dip tube that extends to the bottom of the receiving container.

  • Completion:

    • Once the transfer is complete, securely close both containers.

    • Remove the grounding and bonding wires in the reverse order of attachment.

    • Clean up any minor spills immediately with an inert absorbent material like sand or vermiculite.[1]

Protocol 2: Heating this compound in a Reaction Setup
  • Setup:

    • Assemble the reaction apparatus inside a chemical fume hood.

    • Use a heating source that does not involve an open flame, such as a heating mantle or an oil bath.

    • Ensure all glassware is free of cracks and stars.

    • If using a condenser, ensure a steady flow of coolant.

  • Procedure:

    • Add the this compound and other reactants to the reaction vessel.

    • Position the heating source correctly around the vessel.

    • Slowly and gradually increase the temperature to the desired level, monitoring the reaction closely.

    • Ensure the area around the setup is free from other flammable materials.

  • Cooldown and Shutdown:

    • Once the reaction is complete, turn off the heating source and allow the apparatus to cool to room temperature before dismantling.

    • Do not handle or move the heated apparatus until it has cooled sufficiently.

Mandatory Visualization

Heat_Ignition_Source_Management cluster_workflow Experimental Workflow open_flames Open Flames (Bunsen Burners) no_flames Use Alternative Heating open_flames->no_flames Control hot_surfaces Hot Surfaces (Hot Plates, Mantles) hot_surfaces->no_flames Control electrical_sparks Electrical Sparks (Outlets, Motors) spark_proof Use Spark-Proof Equipment electrical_sparks->spark_proof Control static_electricity Static Electricity (Pouring, Flowing) bonding_grounding Bonding & Grounding static_electricity->bonding_grounding Control use_hood Work in Fume Hood ppe Wear Appropriate PPE storage Proper Storage extinguisher Use Correct Fire Extinguisher (Dry Chemical, CO2, Foam) evacuate Evacuate Area notify Notify Safety Personnel start Start Experiment with this compound assess Assess Hazards start->assess implement Implement Preventative Measures assess->implement proceed Proceed with Experiment implement->proceed incident Incident Occurs proceed->incident Fire/Spill end End Experiment Safely proceed->end Successful incident->extinguisher incident->evacuate incident->notify

Caption: Managing ignition sources for flammable this compound.

References

selecting the appropriate solvent for reactions with methyl crotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl crotonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on selecting the appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless liquid with a fruity odor. It is readily soluble in common organic solvents such as ethanol (B145695), ether, and acetone. However, it has limited solubility in water.[1][2][3]

Q2: Which solvents are recommended for Michael addition reactions with this compound?

A2: The choice of solvent for a Michael addition involving this compound depends on the nucleophile and the catalyst. Polar aprotic solvents like THF are often effective. For some organocatalyzed Michael additions, solvent-free conditions or the use of alcohols like ethanol have been reported. A screening of solvents is often recommended to optimize reaction conditions.

Q3: What solvents are suitable for the hydrogenation of this compound?

A3: Protic solvents such as methanol (B129727) and ethanol are commonly used for the catalytic hydrogenation of this compound.[4] These solvents can influence the reaction rate and selectivity. The choice of solvent can also depend on the catalyst being used, with studies showing different outcomes for Pt on various supports.[1]

Q4: Can the solvent choice influence the stereoselectivity of reactions with this compound?

A4: Yes, the solvent can have a significant impact on the stereoselectivity of reactions. For example, in Diels-Alder reactions, solvent polarity can influence the endo/exo selectivity.[5][6] Increased solvent polarity may favor the formation of more polar transition states, thus altering the stereochemical outcome.

Q5: Are there any known side reactions of this compound that are solvent-dependent?

A5: Yes. For instance, in group-transfer polymerization, higher reaction temperatures can lead to side reactions like isomerization and cyclization of the propagating chain-end groups.[7] The choice of a less polar solvent might suppress certain side reactions by altering the solubility and reactivity of intermediates.

Troubleshooting Guides

Issue 1: Low Yield in Michael Addition Reactions

Symptom: The yield of the desired Michael adduct is consistently low.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Solvent: The solvent may not be ideal for the specific combination of nucleophile and catalyst.

    • Action: Screen a range of solvents with varying polarities (e.g., THF, dichloromethane (B109758), ethanol, toluene). A polar aprotic solvent is often a good starting point for stabilizing charged intermediates in the absence of a protic source that could deactivate the nucleophile.

  • Incorrect Base/Catalyst: The base or catalyst may not be effective in the chosen solvent.

    • Action: Ensure the chosen base is strong enough to deprotonate the Michael donor but not so strong as to cause side reactions. The effectiveness of a base can be highly solvent-dependent.

  • Reaction Equilibrium: The reaction may be reversible.

    • Action: Try removing a byproduct to drive the equilibrium forward. A change in solvent might also shift the equilibrium.

Data Presentation: Solvent Effects on Michael Addition Yield

Michael DonorMichael AcceptorCatalystSolventYield (%)Reference
Dimethyl MalonateThis compoundTriethylamineNot SpecifiedLow[2]
Dimethyl MalonateThis compoundDABCONot SpecifiedLow[2]
ThiophenolThis compoundTriethylamineTHFHigh[8]

Note: Quantitative comparative data for a range of solvents in a single study for the Michael addition with this compound is limited in the reviewed literature. The table provides examples from different studies.

Issue 2: Poor Selectivity in Hydrogenation Reactions

Symptom: The hydrogenation of the C=C double bond is incomplete, or other functional groups in the molecule are being reduced.

Possible Causes & Troubleshooting Steps:

  • Solvent-Catalyst Mismatch: The solvent can influence the catalyst's activity and selectivity.

    • Action: Protic solvents like ethanol are generally effective for Pd/C catalyzed hydrogenations.[4] However, for other catalysts, a different solvent might be necessary. For instance, with Pt/Al2O3, gas-phase hydrogenation has been studied, indicating that solvent-free conditions can be an option.[3]

  • Catalyst Poisoning: Impurities in the solvent or starting materials can poison the catalyst.

    • Action: Use high-purity, dry solvents. If catalyst poisoning is suspected, try purifying the starting materials and using a fresh batch of catalyst.

  • Reaction Conditions: Temperature and pressure can affect selectivity.

    • Action: Optimize the reaction temperature and hydrogen pressure. Higher pressures may sometimes lead to over-reduction.

Data Presentation: Products of this compound Hydrogenation

CatalystPhaseMain ProductsObservationsReference
Pt/Al2O3GasMethyl Butyrate, Methyl 3-butenoateHigher Pt dispersion favors C=C hydrogenation.[3]
Issue 3: Uncontrolled Polymerization

Symptom: The reaction mixture becomes viscous, and a polymer is formed instead of or alongside the desired product.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Solvent: The chosen solvent may promote polymerization.

    • Action: For reactions like group-transfer polymerization (GTP), chlorinated hydrocarbons such as dichloromethane have been used.[7] Donating solvents like THF and DMF can inhibit acid-mediated GTP.[9]

  • High Temperature: Higher temperatures can sometimes initiate unwanted polymerization.

    • Action: Run the reaction at a lower temperature. For GTP of crotonates, low temperatures (e.g., -40 °C) are often required to suppress termination reactions.[10]

  • Presence of Initiators: Trace impurities can act as polymerization initiators.

    • Action: Ensure all glassware is clean and that solvents and reagents are free from contaminants that could initiate polymerization.

Experimental Protocols

Protocol 1: Michael Addition of Dimethyl Malonate to this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Dimethyl malonate

  • Base (e.g., Sodium methoxide, Triethylamine)

  • Anhydrous solvent (e.g., THF, Ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen anhydrous solvent.

  • Add dimethyl malonate (1.2 equivalents) to the solvent and stir.

  • Add the base (catalytic amount, e.g., 0.1 equivalents) to the mixture.

  • Slowly add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or the desired temperature, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol is a general procedure for hydrogenation using a palladium on carbon (Pd/C) catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol)

  • Hydrogen gas source (balloon or cylinder)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, methyl butyrate.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type (e.g., Michael Addition, Hydrogenation) solubility Check Solubility of Reactants & Reagents start->solubility reactivity Consider Solvent Reactivity (Protic vs. Aprotic) start->reactivity literature Consult Literature for Similar Reactions start->literature screening Perform Small-Scale Solvent Screen solubility->screening reactivity->screening literature->screening analysis Analyze Yield, Selectivity, and Side Products screening->analysis TLC, GC, NMR optimization Optimize Reaction Conditions in Best Solvent analysis->optimization

Caption: A logical workflow for selecting an appropriate solvent for reactions involving this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Reactions low_yield Low Product Yield check_solvent Is the solvent appropriate? low_yield->check_solvent check_reagents Are reagents pure and stoichiometry correct? check_solvent->check_reagents Yes rescreen_solvent Screen alternative solvents check_solvent->rescreen_solvent No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify reagents / Check stoichiometry check_reagents->purify_reagents No side_reactions Are there side reactions? check_conditions->side_reactions Yes optimize_conditions Adjust temperature, time, or catalyst loading check_conditions->optimize_conditions No identify_byproducts Identify byproducts to diagnose side reactions side_reactions->identify_byproducts Yes problem_solved Problem Resolved side_reactions->problem_solved No rescreen_solvent->low_yield purify_reagents->low_yield optimize_conditions->low_yield identify_byproducts->low_yield

Caption: A logical relationship diagram for troubleshooting low product yield in reactions with this compound.

References

Technical Support Center: Catalyst Selection for Enhancing Selectivity in Methyl Crotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrogenation of methyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the selective hydrogenation of this compound?

The selective hydrogenation of this compound, an α,β-unsaturated ester, can yield several products depending on the catalyst and reaction conditions. The most common products are:

  • Methyl butyrate (B1204436) (MB): The result of the hydrogenation of the carbon-carbon double bond (C=C).[1][2]

  • Methyl 3-butenoate (M3B): Formed by the isomerization (shift) of the C=C bond.[1][2]

  • Crotyl alcohol: The product of the selective hydrogenation of the carbon-oxygen double bond (C=O) of the ester group.

  • Butanol: The result of the complete hydrogenation of both the C=C and C=O bonds.

The primary goal in many applications is to selectively hydrogenate either the C=C or the C=O bond.

Q2: Which catalyst is most commonly used for the selective hydrogenation of the C=C bond in this compound?

Platinum on alumina (B75360) (Pt/Al₂O₃) is a widely studied and effective catalyst for the selective hydrogenation of the C=C bond in this compound to yield methyl butyrate.[1][2] Palladium on carbon (Pd/C) is also a highly active catalyst for C=C bond hydrogenation.[3]

Q3: How can I selectively hydrogenate the C=O bond in this compound to produce crotyl alcohol?

Selectively hydrogenating the C=O bond in the presence of a C=C bond is challenging. Bimetallic catalysts, such as platinum-tin (Pt-Sn) supported on silica (B1680970) (SiO₂), have shown increased selectivity towards the formation of unsaturated alcohols from α,β-unsaturated aldehydes and can be applied to esters as well. The addition of a second metal like tin can modify the electronic properties of the primary catalyst, favoring the adsorption and hydrogenation of the carbonyl group.

Q4: What is the effect of catalyst support on selectivity?

The catalyst support can significantly influence the selectivity of the reaction. For platinum catalysts in the gas-phase hydrogenation of this compound, different supports have shown varied effects:

  • Alumina (Al₂O₃): Improves the resistance of the platinum surface against inhibition by this compound.[4]

  • Silica (SiO₂) and Carbon (C): Offer different surface properties and metal-support interactions that can affect catalyst dispersion and stability.

  • Titania (TiO₂): Can reduce the resistance of the platinum surface to inhibition by the reactant.[4]

The choice of support can influence the dispersion of the metal particles and the interaction between the metal and the support, thereby affecting the catalytic performance.[4]

Q5: What are the typical reaction conditions for this compound hydrogenation?

Reaction conditions are critical for achieving high selectivity and conversion. They vary depending on the catalyst, desired product, and whether the reaction is performed in the gas or liquid phase.

  • Temperature: For gas-phase hydrogenation over Pt/Al₂O₃, temperatures are often investigated in the range of 100-350 °C.[1] However, high temperatures can lead to side reactions and catalyst deactivation.[1]

  • Pressure: In liquid-phase hydrogenations, pressures can range from atmospheric to several bars of hydrogen. For instance, increasing pressure up to 10 bar has been shown to be beneficial in some selective hydrogenations.[3]

  • Solvent: In liquid-phase reactions, the choice of solvent can impact selectivity. Both polar and non-polar solvents are used, and their interaction with the substrate and catalyst surface can influence the reaction pathway.

Troubleshooting Guide

Problem: Low Conversion of this compound

Possible CauseSuggested Solution
Inactive Catalyst The catalyst may be old, poisoned, or improperly handled. Use a fresh batch of catalyst. Ensure proper storage and handling, especially for pyrophoric catalysts like Raney® Ni or dry Pd/C.
Catalyst Poisoning Impurities in the this compound feedstock, solvent, or hydrogen gas can poison the catalyst. Purify the starting materials. Use high-purity hydrogen.
Suboptimal Temperature The reaction temperature may be too low for the catalyst to be sufficiently active. Gradually increase the reaction temperature while monitoring the conversion and selectivity. Be aware that excessively high temperatures can lead to side reactions and deactivation.[1]
Insufficient Hydrogen Pressure (Liquid Phase) In liquid-phase reactions, low hydrogen pressure can limit the reaction rate. Ensure a sufficient and constant supply of hydrogen. Check for leaks in the reactor system.
Poor Catalyst-Substrate Contact In liquid-phase reactions, ensure efficient stirring to keep the catalyst suspended and in good contact with the reactants. In gas-phase reactions, ensure proper flow distribution through the catalyst bed.

Problem: Poor Selectivity to the Desired Product

Possible CauseSuggested Solution
Incorrect Catalyst Choice The catalyst may not be selective for the desired transformation. For C=C hydrogenation, Pt/Al₂O₃ or Pd/C are good starting points.[1][3] For C=O hydrogenation, consider bimetallic catalysts like Pt-Sn/SiO₂.
Incorrect Reaction Temperature Selectivity is often highly dependent on temperature. For C=C hydrogenation over Pt/Al₂O₃, selectivity to methyl butyrate generally increases with temperature up to a certain point.[1] Conduct a temperature screening to find the optimal point for your desired product.
Suboptimal Catalyst Dispersion For Pt/Al₂O₃, higher platinum dispersion (smaller particle size) favors the hydrogenation of the C=C bond.[1] The catalyst preparation method and calcination temperature can influence dispersion.
Inappropriate Solvent (Liquid Phase) The solvent can influence the adsorption of the reactant on the catalyst surface. Experiment with solvents of different polarities to see how they affect selectivity.
Reactant Concentration Effects In some cases, the concentration of this compound can affect selectivity. Studies with Pt/Al₂O₃ have shown a negative reaction order with respect to this compound concentration for C=C hydrogenation, indicating strong adsorption of the ester on the catalyst surface.[1]

Problem: Catalyst Deactivation

Possible CauseSuggested Solution
Coking/Fouling At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1] Lowering the reaction temperature can mitigate coking.[1]
Sintering High reaction or regeneration temperatures can cause the metal particles to agglomerate (sinter), leading to a loss of active surface area. Avoid excessive temperatures during reaction and regeneration.
Leaching In liquid-phase reactions, the active metal may leach from the support into the solvent. Ensure strong metal-support interaction and choose a solvent that does not promote leaching.
Poisoning Irreversible adsorption of impurities on the active sites. Ensure high purity of all reactants and the reaction system.
Catalyst Regeneration For deactivation by coking, a mild regeneration procedure can be employed. This may involve a controlled oxidation (e.g., with air at a moderate temperature) to burn off the coke, followed by a reduction step to reactivate the metal.

Data Presentation

Table 1: Performance of Different Catalysts in this compound Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Methyl Butyrate (%)Selectivity to Methyl 3-butenoate (%)
5 wt% PtAl₂O₃210Gas Phase-~95HighLow
5 wt% PtAl₂O₃350Gas Phase-28--
PdCAmbient1VariousHighHigh (for C=C)-
Pt-SnSiO₂----Low (favors C=O)-

Note: This table is a summary of data from various sources and specific values can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Pt/Al₂O₃ Catalyst

This protocol describes a general method for preparing a Pt/Al₂O₃ catalyst by incipient wetness impregnation.

Materials:

  • γ-Alumina (γ-Al₂O₃) support

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Deionized water

  • Drying oven

  • Furnace

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

  • Impregnation Solution Preparation: Calculate the amount of H₂PtCl₆·6H₂O needed to achieve the desired platinum loading (e.g., 5 wt%). Dissolve the calculated amount in a volume of deionized water equal to the pore volume of the alumina support (incipient wetness).

  • Impregnation: Add the impregnation solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120 °C overnight.

  • Calcination: Place the dried catalyst in a furnace. Ramp the temperature to the desired calcination temperature (e.g., 500 °C) in a flow of air or nitrogen and hold for 3-4 hours. The calcination temperature can affect the platinum particle size and dispersion.[1]

  • Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace. Heat under a flow of nitrogen to the desired reduction temperature (e.g., 400 °C). Switch the gas flow to hydrogen and hold for 2-4 hours to reduce the platinum species to metallic platinum.

  • Passivation/Storage: After reduction, cool the catalyst to room temperature under a nitrogen flow. If not used immediately, the catalyst should be stored under an inert atmosphere.

Protocol 2: General Procedure for Liquid-Phase Hydrogenation of this compound

Safety Note: Hydrogenation reactions are hazardous and should only be performed by trained personnel in a well-ventilated fume hood, following all institutional safety guidelines.

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • This compound

  • Anhydrous solvent (e.g., ethanol, hexane)

  • Hydrogenation catalyst (e.g., Pd/C, Pt/Al₂O₃)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Gas chromatograph (GC) or GC-MS for product analysis

Procedure:

  • Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully weigh and add the catalyst to the autoclave.

  • Reactant and Solvent Addition: Add the desired amount of this compound and solvent to the autoclave.

  • Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with nitrogen to remove all air, and then purge with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed) and/or by taking aliquots at specific time intervals for analysis by GC or GC-MS.

  • Reaction Quenching and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a safe manner. Purge the reactor with nitrogen.

  • Catalyst Removal and Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The product can then be isolated and purified from the filtrate.

  • Catalyst Handling: Used hydrogenation catalysts, especially Pd/C, can be pyrophoric. The filtered catalyst should be kept wet with water or solvent and disposed of according to safety protocols.

Visualizations

Reaction_Pathway This compound This compound Methyl Butyrate Methyl Butyrate This compound->Methyl Butyrate + H2 (C=C hydrogenation) Methyl 3-butenoate Methyl 3-butenoate This compound->Methyl 3-butenoate Isomerization Crotyl Alcohol Crotyl Alcohol This compound->Crotyl Alcohol + H2 (C=O hydrogenation)

Caption: Reaction pathways in this compound hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Reactor Setup & Purging Reduction->Reactor_Setup Reaction_Execution Reaction Execution Reactor_Setup->Reaction_Execution Monitoring Reaction Monitoring (GC/MS) Reaction_Execution->Monitoring Workup Reaction Workup & Product Isolation Monitoring->Workup

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Tree Start Start Low_Conversion Low Conversion? Start->Low_Conversion Check_Catalyst_Activity Check Catalyst Activity/Purity Low_Conversion->Check_Catalyst_Activity Yes Poor_Selectivity Poor Selectivity? Low_Conversion->Poor_Selectivity No Optimize_Temp_Pressure Optimize Temperature/Pressure Check_Catalyst_Activity->Optimize_Temp_Pressure Success Success Optimize_Temp_Pressure->Success Change_Catalyst Change Catalyst Type/Support Poor_Selectivity->Change_Catalyst Yes Deactivation Catalyst Deactivation? Poor_Selectivity->Deactivation No Optimize_Conditions Optimize Reaction Conditions Change_Catalyst->Optimize_Conditions Optimize_Conditions->Success Regenerate_Catalyst Regenerate/Replace Catalyst Deactivation->Regenerate_Catalyst Yes Deactivation->Success No Regenerate_Catalyst->Success

Caption: Troubleshooting decision tree for this compound reactions.

References

scale-up considerations for the industrial synthesis of methyl crotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial synthesis of methyl crotonate. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Fischer esterification of crotonic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is an equilibrium process, so the removal of water is crucial to drive it towards the formation of the ester product.[4][5]

Q2: What are the key reaction parameters to control during the synthesis?

A2: The key parameters to control are temperature, catalyst concentration, and the molar ratio of reactants. The reaction is often heated to reflux to increase the reaction rate.[6] Efficient removal of water, for instance through azeotropic distillation using a solvent like benzene (B151609) or toluene, is critical for achieving high yields.[4][6]

Q3: What kind of catalyst is most effective and what is the typical loading?

A3: Strong mineral acids like sulfuric acid are commonly used as catalysts.[2][3][7] Heterogeneous catalysts, such as acidic ion-exchange resins, are also viable options and can simplify catalyst removal during workup.[5] The optimal catalyst loading depends on the scale and specific reaction conditions but should be sufficient to achieve a reasonable reaction rate without causing excessive side reactions.

Q4: What are the typical yields for the industrial-scale synthesis of this compound?

A4: While specific industrial-scale yields are often proprietary, lab-scale syntheses and related esterification processes can achieve high conversions. For instance, processes for similar esters report yields ranging from 70% to over 90%, depending on the efficiency of water removal and reaction conditions.[6][8] Achieving high yields on an industrial scale is contingent on optimizing the process parameters.

Q5: What is the reaction mechanism for the acid-catalyzed esterification of crotonic acid?

A5: The reaction follows the Fischer esterification mechanism. It involves the protonation of the carbonyl oxygen of crotonic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer and the elimination of a water molecule occur, followed by deprotonation to yield the this compound ester and regenerate the acid catalyst.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction due to equilibrium.[5] 2. Insufficient catalyst activity. 3. Loss of product during workup.1. Ensure efficient and continuous removal of water using a Dean-Stark apparatus or by operating under vacuum.[4][6] 2. Increase catalyst loading or consider using a stronger acid catalyst.[5] 3. Optimize the purification steps, such as distillation, to minimize product loss.
Presence of Unreacted Crotonic Acid in Product 1. Incomplete reaction. 2. Hydrolysis of the ester product during workup.1. Increase reaction time or temperature to drive the reaction to completion.[5] 2. During the aqueous wash steps, use a mild base like a 5% sodium carbonate solution to neutralize any remaining acid and wash out unreacted crotonic acid.[2][3] Avoid prolonged contact with acidic aqueous conditions.
Product Discoloration 1. Degradation of starting materials or product at high temperatures. 2. Presence of impurities that can lead to side reactions.1. Reduce the reaction temperature or consider a milder catalyst.[5] 2. Ensure high-purity starting materials are used.[5]
Formation of High-Boiling Residue 1. Polymerization of this compound or crotonic acid. 2. Aldol condensation or other side reactions.[5]1. Add a polymerization inhibitor, such as hydroquinone, especially if high temperatures are used for extended periods.[6] 2. Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions.

Logical Diagram for Troubleshooting

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Lab-Scale Synthesis of this compound via Fischer Esterification

This protocol is based on established laboratory procedures for esterification.[2][3]

Materials:

  • Crotonic Acid: 800 g

  • Methanol: 1 L

  • Concentrated Sulfuric Acid: 130 g

  • Carbon Tetrachloride (or Toluene): 300 ml (for azeotropic removal of water)

  • 5% Sodium Carbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

  • To the flask, add 800 g of crotonic acid, 1 L of methanol, 300 ml of carbon tetrachloride (or toluene), and carefully add 130 g of concentrated sulfuric acid.

  • Heat the mixture to reflux using a water bath. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reaction for approximately 12 hours or until no more water is collected.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, 5% sodium carbonate solution (until the washings are neutral to litmus), and finally with a saturated sodium chloride solution.[2][6]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (carbon tetrachloride/toluene) by distillation.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[2][3]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Charge Reactants (Crotonic Acid, Methanol) B 2. Add Catalyst (H₂SO₄) A->B C 3. Add Azeotroping Agent (Toluene) B->C D 4. Heat to Reflux C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Aqueous Wash (Water, Na₂CO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter G->H I 9. Solvent Removal H->I J 10. Vacuum Distillation I->J Product Pure this compound J->Product

Caption: Experimental workflow for this compound synthesis.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors that are negligible at the lab scale become critical.[9]

Parameter Lab-Scale (Benchtop) Industrial Scale-Up Consideration
Heating & Cooling Uniform heating with a heating mantle or water bath.Potential for thermal gradients and localized overheating. Requires a jacketed reactor with efficient heat transfer fluid circulation to maintain uniform temperature control.[9]
Mixing Efficient mixing with a magnetic stir bar.Mechanical overhead stirrers are necessary. The type of impeller (e.g., anchor, turbine) and stirring speed must be optimized to ensure homogeneity and prevent dead zones.[9]
Water Removal Simple Dean-Stark trap.Requires a more robust system for continuous azeotropic distillation and solvent return. The efficiency of the condenser becomes critical.
Reagent Addition Reagents are typically added all at once.For exothermic reactions or to control side reactions, slow, controlled addition of reagents via dosing pumps is essential.
Workup & Purification Separatory funnels and lab-scale distillation apparatus.Requires large-scale extraction vessels and a fractional distillation column with optimized packing and reflux ratio for efficient purification.
Safety Standard personal protective equipment.Increased flammability and corrosion risks. Requires adherence to industrial safety protocols, including proper grounding of equipment, use of inert atmospheres, and pressure relief systems.[5]

Fischer Esterification Mechanism

FischerEsterification CrotonicAcid Crotonic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl CrotonicAcid->ProtonatedAcid + H⁺ Methanol Methanol (R'-OH) H_plus H⁺ ProtonatedAcid->CrotonicAcid - H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH Tetrahedral->ProtonatedAcid - R'-OH ProtonTransfer Protonated Intermediate Tetrahedral->ProtonTransfer Proton Transfer ProtonTransfer->Tetrahedral ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster - H₂O ProtonatedEster->ProtonTransfer + H₂O Ester This compound (R-COOR') ProtonatedEster->Ester - H⁺ Ester->ProtonatedEster + H⁺ Water Water (H₂O)

Caption: Mechanism of Fischer Esterification for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of methyl crotonate, comparing it with a common isomer, methyl 3-butenoate, to highlight the subtleties of spectral interpretation.

Analysis of this compound ¹H NMR Spectrum

This compound, systematically named methyl (E)-but-2-enoate, presents a distinct ¹H NMR spectrum that is a textbook example of spin-spin coupling in unsaturated esters. The molecule contains four unique proton environments, leading to four distinct signals in the spectrum.

Structure of this compound:

The analysis of its ¹H NMR spectrum is summarized in the table below.

Proton Assignment Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
-CH₃ (vinyl)a~1.883HDoublet of doublets (dd)J_ac ≈ 6.9, J_ab ≈ 1.7
=CH (α to C=O)b~5.861HDoublet of quartets (dq)J_bc ≈ 15.6, J_ab ≈ 1.7
=CH (β to C=O)c~6.981HDoublet of quartets (dq)J_bc ≈ 15.6, J_ac ≈ 6.9
-OCH₃ (ester)d~3.733HSinglet (s)N/A

Comparison with Isomeric Impurity: Methyl 3-Butenoate

A common isomer of this compound is methyl 3-butenoate. Its presence as an impurity can be readily identified by its characteristic ¹H NMR spectrum, which differs significantly from that of this compound.

Structure of Methyl 3-Butenoate:

The table below summarizes the expected ¹H NMR data for methyl 3-butenoate.

Proton Assignment Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
=CH₂e'~5.1-5.32HMultiplet (m)
=CHe~5.8-6.01HMultiplet (m)
-CH₂-f~3.12HDoublet of triplets (dt)
-OCH₃g~3.683HSinglet (s)N/A

The most notable differences are the absence of the large trans-coupling constant (~15.6 Hz) and the presence of signals corresponding to a terminal vinyl group in methyl 3-butenoate.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 to 16) and a suitable relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of ¹H-¹H Coupling in this compound

The following diagram illustrates the spin-spin coupling relationships between the protons in the this compound molecule.

G cluster_vinyl Vinyl Protons cluster_methyl Methyl Protons H(b) H(b) H(c) H(c) H(b)->H(c) J_bc ≈ 15.6 Hz H₃C(a) H₃C(a) H₃C(a)->H(b) J_ab ≈ 1.7 Hz H₃C(a)->H(c) J_ac ≈ 6.9 Hz H₃C(d) H₃C(d)

Caption: Coupling network in this compound.

Interpreting the 13C NMR Spectrum of Methyl Crotonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 13C NMR spectrum of methyl crotonate, comparing experimental data with expected chemical shifts and offering a clear rationale for the signal assignments.

Chemical Structure of this compound

This compound, systematically named methyl (E)-but-2-enoate, is an unsaturated ester with the chemical formula C5H8O2. Its structure consists of a four-carbon chain with a double bond between carbons 2 and 3 (in the trans or 'E' configuration), a methyl ester group at one end, and a methyl group at the other.

13C NMR Spectral Data

The 13C NMR spectrum of this compound displays five distinct signals, corresponding to the five carbon atoms in the molecule. The experimental chemical shifts are summarized in the table below and compared with typical ranges for similar carbon environments.

Carbon AtomLabelExperimental Chemical Shift (ppm)Expected Chemical Shift Range (ppm)
Carbonyl CarbonC1166.82160-180
Olefinic CarbonC3144.77100-150
Olefinic CarbonC2122.99100-150
Methoxy (B1213986) CarbonC551.3450-65
Methyl CarbonC418.0110-30

Detailed Spectrum Interpretation

The assignment of each signal in the 13C NMR spectrum of this compound is based on established principles of NMR spectroscopy, including the influence of electronegativity and hybridization.

  • C1 (Carbonyl Carbon): The signal at 166.82 ppm is attributed to the carbonyl carbon of the ester group. This carbon is deshielded due to the strong electron-withdrawing effect of the two oxygen atoms bonded to it, causing its resonance to appear far downfield.

  • C3 (Olefinic Carbon): The signal at 144.77 ppm corresponds to the C3 carbon of the double bond. This carbon is further downfield than C2 because it is beta to the carbonyl group, experiencing a deshielding effect through conjugation.

  • C2 (Olefinic Carbon): The signal at 122.99 ppm is assigned to the C2 carbon of the double bond. This carbon is alpha to the carbonyl group and is less deshielded than C3.

  • C5 (Methoxy Carbon): The signal at 51.34 ppm is assigned to the methoxy carbon (the methyl group attached to the ester oxygen). The electronegative oxygen atom deshields this carbon, causing its signal to appear in the typical range for O-alkyl carbons.

  • C4 (Methyl Carbon): The most upfield signal at 18.01 ppm corresponds to the methyl group attached to the double bond (C4). As an sp3-hybridized carbon attached to an sp2-hybridized carbon, it is the most shielded carbon in the molecule.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
  • Transfer the solution to a standard 5 mm NMR tube.
  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. NMR Instrument Setup:

  • Place the NMR tube in the spectrometer's probe.
  • Tune and match the probe for the 13C frequency.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected 13C signals (e.g., 0-200 ppm).
  • Use a standard proton-decoupled 13C pulse sequence.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically ranging from hundreds to thousands of scans for 13C NMR).
  • Set the relaxation delay to allow for full relaxation of the carbon nuclei between scans (e.g., 1-2 seconds).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale by setting the reference signal (TMS) to 0.00 ppm.
  • Integrate the signals if quantitative information is desired (note: standard 13C NMR is not inherently quantitative).

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the relationship between the carbon atoms in this compound and their corresponding signals in the 13C NMR spectrum.

Methyl_Crotonate_NMR cluster_structure This compound Structure cluster_spectrum 13C NMR Spectrum C1 C1(O)OCH3 C2 C2H C1->C2 = C5 C5H3O S1 166.82 ppm C1->S1 C3 C3H C2->C3 S3 122.99 ppm C2->S3 C4 C4H3 C3->C4 S2 144.77 ppm C3->S2 S5 18.01 ppm C4->S5 S4 51.34 ppm C5->S4

Caption: Correlation of this compound carbons to their 13C NMR signals.

A Comparative Guide to the Infrared Spectrum of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules. For researchers working with α,β-unsaturated esters like methyl crotonate, a key reagent and structural motif in many pharmaceutical compounds, understanding its characteristic spectral features is crucial for reaction monitoring and quality control. This guide provides a detailed comparison of the IR spectrum of this compound against relevant alternatives, supported by experimental data and protocols.

Characteristic Infrared Peaks of this compound

This compound, an α,β-unsaturated ester, possesses several distinct functional groups that give rise to characteristic absorption bands in its IR spectrum. The key features are the C=O (ester carbonyl), C=C (alkene), C-O (ester), and various C-H bonds. The conjugation between the carbonyl group and the carbon-carbon double bond is a critical feature that influences the position of their respective stretching frequencies.

The most prominent peaks are:

  • C-H Stretch (sp² and sp³): Bands appear just above and below 3000 cm⁻¹. The peaks above 3000 cm⁻¹ are from the vinyl (=C-H) hydrogens, while those below are from the methyl (C-H) groups.

  • C=O Carbonyl Stretch: A strong, sharp peak is observed for the ester carbonyl. Due to conjugation with the C=C double bond, this peak is shifted to a lower wavenumber, typically around 1715-1730 cm⁻¹, compared to a saturated ester (1735-1750 cm⁻¹)[1].

  • C=C Alkene Stretch: The stretching vibration of the carbon-carbon double bond, also influenced by conjugation, appears in the 1650-1660 cm⁻¹ region.

  • C-O Ester Stretches: Two distinct C-O stretching bands are characteristic of esters. The C(=O)-O stretch is typically found around 1300-1200 cm⁻¹, and the O-CH₃ stretch appears around 1150-1000 cm⁻¹.

  • =C-H Bend (Out-of-Plane): For the common trans (E) isomer of this compound, a strong absorption due to the out-of-plane bending of the vinyl C-H bonds is expected around 960-980 cm⁻¹.

Comparative Spectral Data

To highlight the unique spectral features of this compound, its IR data is compared with methyl acrylate (B77674) (a non-alkyl-substituted α,β-unsaturated ester) and crotonic acid (the corresponding carboxylic acid).

Vibrational Mode This compound (trans) [2]Methyl Acrylate [3]Crotonic Acid [4][5]Comments
O-H Stretch (acid) N/AN/A~3300-2500 cm⁻¹ (very broad)The defining feature of a carboxylic acid, absent in esters.
C-H Stretch (sp³) ~2950 cm⁻¹~2960 cm⁻¹~2950 cm⁻¹Present in all three due to methyl/methylene groups.
C=O Stretch ~1725 cm⁻¹~1730 cm⁻¹~1700 cm⁻¹Conjugation lowers the frequency in all. The acid's C=O is at an even lower frequency due to hydrogen bonding.
C=C Stretch ~1658 cm⁻¹~1635 cm⁻¹~1650 cm⁻¹Conjugation influences the position and intensity of this peak.
C-O Stretch ~1280, 1170 cm⁻¹~1280, 1200 cm⁻¹~1300, 1250 cm⁻¹The pattern and position of these bands are characteristic of the ester or carboxylic acid linkage.
=C-H Bend (oop) ~980 cm⁻¹~965 cm⁻¹~970 cm⁻¹The strong out-of-plane bend indicates trans-substitution on the double bond.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for neat (pure) liquids as it requires minimal sample preparation.[6][7]

Objective: To obtain a high-quality infrared spectrum of a liquid sample.

Apparatus:

  • FTIR Spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Scientific)

  • ATR Accessory with a crystal (e.g., diamond or germanium)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

  • ATR Crystal Cleaning: Before analysis, clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: Acquire a background spectrum.[8] This measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[6] Ensure the ATR crystal is clean and dry during this step.

  • Sample Application: Place a single drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7]

  • Data Acquisition: Initiate the sample scan. For a typical analysis, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9] Set the spectral range from 4000 to 400 cm⁻¹.[6]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

  • Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.[9] Ensure the crystal is clean for the next user.

Visualizations

The logical relationship between the structure of this compound and its key spectral features is outlined below.

G Figure 1. Structural Origin of Key IR Peaks in this compound cluster_structure Molecular Structure cluster_groups Key Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) MC This compound (trans-isomer) CO_ester Ester (C=O) MC->CO_ester CC_alkene Alkene (C=C) MC->CC_alkene CO_single Ester (C-O) MC->CO_single CH_vinyl Vinyl C-H MC->CH_vinyl CH_methyl Methyl C-H MC->CH_methyl CO_peak ~1725 cm⁻¹ (Strong) CO_ester->CO_peak CC_peak ~1658 cm⁻¹ (Medium) CC_alkene->CC_peak CO_s_peak ~1280 & 1170 cm⁻¹ (Strong) CO_single->CO_s_peak CH_v_peak ~980 cm⁻¹ (Strong, oop bend) CH_vinyl->CH_v_peak CH_m_peak ~2950 cm⁻¹ (Medium) CH_methyl->CH_m_peak

Caption: Structural origin of key IR peaks in this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl Crotonate and Related Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of methyl crotonate and its structural analogs: methyl acrylate, methyl methacrylate, and ethyl crotonate. The data presented herein is essential for the identification and structural elucidation of these compounds in complex matrices, a common challenge in drug development and metabolic studies.

Comparative Fragmentation Data

The following table summarizes the major fragment ions and their relative intensities observed in the 70 eV electron ionization mass spectra of this compound and its selected alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities (%)
This compound C₅H₈O₂100.12100 (15%), 85 (19%), 69 (100%), 59 (8%), 41 (49%), 29 (10%)
Methyl Acrylate C₄H₆O₂86.0986 (25%), 59 (10%), 55 (100%), 27 (40%)
Methyl Methacrylate C₅H₈O₂100.12100 (30%), 69 (90%), 41 (100%), 39 (50%), 15 (45%)
Ethyl Crotonate C₆H₁₀O₂114.14114 (10%), 99 (5%), 87 (15%), 69 (100%), 45 (20%), 41 (40%), 29 (30%)

Experimental Protocols

Objective: To obtain reproducible electron ionization mass spectra for the comparative analysis of volatile unsaturated esters.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 25-200

  • Scan Speed: 1000 amu/s

Sample Preparation:

  • Prepare individual stock solutions of this compound, methyl acrylate, methyl methacrylate, and ethyl crotonate in dichloromethane (B109758) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a working standard mixture containing all analytes at a final concentration of 10 µg/mL in dichloromethane.

  • Inject 1 µL of the working standard mixture into the GC-MS system.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) and identify the retention time for each analyte.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions for each compound.

  • Normalize the spectra by setting the most intense peak (base peak) to 100% relative intensity and calculate the relative intensities of all other ions.

Visualizations

Below are diagrams illustrating the fragmentation pathway of this compound and a generalized workflow for the comparative mass spectrometric analysis.

fragmentation_pathway M This compound C₅H₈O₂ (m/z 100) F1 [M - OCH₃]⁺ C₄H₅O⁺ (m/z 69) M->F1 - •OCH₃ F2 [M - CH₃]⁺ C₄H₅O₂⁺ (m/z 85) M->F2 - •CH₃ F4 [C₂H₃O₂]⁺ (m/z 59) M->F4 - •C₃H₅ F5 [C₂H₅]⁺ (m/z 29) M->F5 - •C₃H₃O₂ F6 [M - CH₄O]⁺ C₄H₄O⁺ (m/z 68) M->F6 - CH₃OH (rearrangement) F3 [C₃H₅]⁺ (m/z 41) F1->F3 - CO

Caption: Fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output A Prepare Standards (10 µg/mL) B Inject 1 µL into GC-MS A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 25-200) D->E F Extract Mass Spectra E->F G Identify Fragments F->G H Normalize Intensities G->H I Comparative Data Table H->I

Caption: Comparative experimental workflow for MS analysis.

A Comparative Analysis of the Reactivity of Methyl Crotonate and Ethyl Crotonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Methyl crotonate and ethyl crotonate, both α,β-unsaturated esters, are versatile building blocks utilized in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and epoxidations. While structurally similar, the seemingly minor difference in their ester alkyl group—methyl versus ethyl—can subtly influence their reactivity, impacting reaction rates, product yields, and in some cases, stereoselectivity. This guide provides an objective comparison of the reactivity of this compound and ethyl crotonate, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Comparative Reactivity in Gas-Phase Oxidation

A study on the gas-phase oxidation of this compound and ethyl crotonate with hydroxyl (OH) radicals and chlorine (Cl) atoms provides direct quantitative data on their relative reactivity. The rate coefficients for these reactions, determined at 298 K and atmospheric pressure, are summarized in the table below.

ReactantReaction withRate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
This compoundOH Radicals(4.65 ± 0.65) × 10⁻¹¹[1]
Ethyl CrotonateOH Radicals(4.96 ± 0.61) × 10⁻¹¹[1]
This compoundCl Atoms(2.20 ± 0.55) × 10⁻¹⁰[1]
Ethyl CrotonateCl Atoms(2.52 ± 0.62) × 10⁻¹⁰[1]

The data indicates that ethyl crotonate exhibits a slightly higher reaction rate coefficient in both its reaction with OH radicals and Cl atoms compared to this compound.[1] This suggests that in gas-phase radical-initiated reactions, ethyl crotonate is marginally more reactive. The subtle increase in reactivity for the ethyl ester could be attributed to the greater electron-donating inductive effect of the ethyl group compared to the methyl group, which can slightly increase the electron density of the C=C double bond, making it more susceptible to electrophilic attack by the radicals.

Reactivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for forming carbon-carbon bonds. Both methyl and ethyl crotonate serve as effective Michael acceptors. While direct, side-by-side comparative kinetic studies are not extensively documented in the literature, the general principles of the reaction mechanism allow for a qualitative comparison.

The electrophilicity of the β-carbon in the crotonate is the primary driver of the Michael addition. The ester group's electron-withdrawing nature is the dominant factor, and the difference in the inductive effect between a methyl and an ethyl group is generally considered to have a minor impact on the overall reaction rate in solution-phase reactions. However, steric hindrance could play a role, with the slightly bulkier ethyl group potentially leading to slower reaction rates with sterically demanding nucleophiles.

A typical experimental workflow for a Michael addition to a crotonate ester is depicted in the following diagram:

Michael_Addition_Workflow Reactants Crotonate Ester (Methyl or Ethyl) + Nucleophile Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent_Base Solvent + Base (e.g., NaOEt) Solvent_Base->Reaction_Mixture Workup Aqueous Workup (e.g., NH4Cl solution) Reaction_Mixture->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Michael Adduct Purification->Product Diels_Alder_Workflow Reactants Diene + Dienophile (Crotonate Ester) Heating Heating under Inert Atmosphere Reactants->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Cooling Cooling to Room Temperature Heating->Cooling Isolation Product Isolation (e.g., Crystallization or Chromatography) Cooling->Isolation Product Cycloaddition Product Isolation->Product

References

A Comparative Guide to Methyl Crotonate and Methyl Acrylate as Michael Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Among the plethora of Michael acceptors available, methyl acrylate (B77674) and methyl crotonate are two of the most fundamental and widely utilized reagents. While structurally similar, the presence of a methyl group on the β-carbon of this compound introduces significant differences in reactivity compared to the unsubstituted methyl acrylate. This guide provides an objective comparison of their performance as Michael acceptors, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Factors Influencing Reactivity: A Head-to-Head Comparison

The differing reactivity between methyl acrylate and this compound can be primarily attributed to two key factors: electronic effects and steric hindrance.

  • Electronic Effects: The methyl group in this compound is weakly electron-donating. This inductive effect increases the electron density at the β-carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack compared to the corresponding carbon in methyl acrylate.

  • Steric Hindrance: The presence of the methyl group at the β-position of this compound creates steric bulk around the reaction center. This hinders the approach of the nucleophile to the β-carbon, slowing down the rate of the Michael addition. In contrast, the unsubstituted vinyl group of methyl acrylate offers a more accessible site for nucleophilic attack.

These factors collectively result in methyl acrylate being a significantly more reactive Michael acceptor than this compound . Experimental evidence consistently demonstrates that reactions with methyl acrylate proceed faster and often under milder conditions than those with this compound. For instance, less activated nucleophiles that readily react with methyl acrylate may require heating or stronger catalysts to react with this compound.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differences in reactivity between this compound and methyl acrylate in Michael addition reactions with various nucleophiles.

Table 1: Reaction of Benzylamine with Methyl Acrylate and this compound under Microwave Irradiation [3]

Michael AcceptorNucleophileConditionsReaction TimeYield (%)
This compoundBenzylamineMethanol, 150 °C, Microwave3 hours98
Methyl AcrylateBenzylamineMethanol, 80 °C, Microwave10 minutes95

This data clearly illustrates the higher reactivity of methyl acrylate, which achieves a comparable yield to this compound in a fraction of the time and at a significantly lower temperature.

Table 2: Qualitative Reactivity Ranking with Glutathione (GSH)

Michael AcceptorRelative Reactivity with GSH
Methyl AcrylateHigh
This compoundIntermediate
Methyl MethacrylateLow

This qualitative ranking further supports the higher electrophilicity and reactivity of methyl acrylate compared to its substituted counterparts.

Experimental Protocols

The following is a general experimental protocol for the Michael addition of an amine to methyl acrylate or this compound. This protocol can be adapted based on the specific nucleophile and solvent system.

General Procedure for the Aza-Michael Addition

Materials:

  • Methyl acrylate or this compound (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Solvent (e.g., methanol, ethanol, acetonitrile, or solvent-free)

  • Catalyst (optional, e.g., a non-nucleophilic base like DBU, or a Lewis acid)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon), if required for the nucleophile

Procedure:

  • To a round-bottom flask under an inert atmosphere (if necessary), add the amine nucleophile and the chosen solvent.

  • If a catalyst is used, add it to the solution and stir for a few minutes.

  • Slowly add methyl acrylate or this compound to the stirred solution at room temperature. Note: The reaction with methyl acrylate can be highly exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).

  • If the reaction is sluggish at room temperature (more likely with this compound), the reaction mixture can be heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization to obtain the desired Michael adduct.

Note: For reactions involving thiols (Thia-Michael addition), a base catalyst is often employed to generate the more nucleophilic thiolate in situ. The reaction is typically carried out at room temperature.

Visualizing the Reaction Landscape

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the factors influencing the reactivity of methyl acrylate and this compound.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nucleophile Nucleophile Activated_Nucleophile Activated_Nucleophile Nucleophile->Activated_Nucleophile Base Base Base Protonated_Base Protonated_Base Base->Protonated_Base Acceptor Michael Acceptor (Methyl Acrylate or This compound) Activated_Nucleophile->Acceptor Protonated_Base->Base Enolate_Intermediate Enolate_Intermediate Acceptor->Enolate_Intermediate Michael_Adduct Michael_Adduct Enolate_Intermediate->Michael_Adduct Protonated_Base

Caption: General mechanism of the base-catalyzed Michael addition reaction.

Reactivity_Comparison cluster_MA Methyl Acrylate cluster_MC This compound MA_structure H₂C=CH-CO₂Me MA_TS Less Steric Hindrance Lower Energy Transition State MA_structure->MA_TS Nucleophilic Attack Faster Reaction Rate Faster Reaction Rate MA_TS->Faster Reaction Rate MC_structure CH₃-CH=CH-CO₂Me MC_TS More Steric Hindrance (+ Inductive Effect) Higher Energy Transition State MC_structure->MC_TS Nucleophilic Attack Slower Reaction Rate Slower Reaction Rate MC_TS->Slower Reaction Rate

References

A Comparative Guide to Gas Chromatography Methods for Methyl Crotonate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical and chemical industries, ensuring the purity of raw materials and intermediates is paramount. Methyl crotonate, a volatile organic compound, requires precise and reliable analytical methods for its quality control. Gas chromatography (GC) stands as a primary technique for this purpose due to its high resolution and sensitivity for volatile substances. This guide provides a comparative overview of two common GC-based methods for analyzing this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for routine quantification versus in-depth impurity identification.[1] While GC-FID is a robust and cost-effective method for quantifying known analytes, GC-MS offers unparalleled specificity for identifying unknown impurities.[1]

Comparison of GC-FID and GC-MS Methods

The following table summarizes the key performance characteristics of GC-FID and GC-MS for the analysis of this compound purity.

FeatureGC-FIDGC-MS
Primary Use Quantitative analysis of known impurities and purity calculation.Qualitative analysis (identification) of unknown impurities and quantification.
Selectivity Lower; based on retention time. Co-eluting peaks can interfere.Higher; based on retention time and mass spectrum. Provides structural information.
Sensitivity High for hydrocarbons (ng to pg range).High, especially in Selected Ion Monitoring (SIM) mode (pg to fg range).
Linearity Wide linear range.Good linearity, but can be narrower than FID.
Cost Lower instrument and maintenance costs.Higher instrument and maintenance costs.
Robustness Generally more robust and easier to operate for routine analysis.More complex instrumentation, may require more frequent tuning.
Impurity Identification Limited to comparison with known standards.Can tentatively identify unknown impurities through spectral library matching.

Experimental Workflows and Logical Relationships

The general workflow for analyzing this compound purity using either GC-FID or GC-MS follows a similar path from sample preparation to data analysis. The key divergence lies in the data acquisition and interpretation stages.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data_fid Data Analysis (FID) cluster_data_ms Data Analysis (MS) prep Dissolve this compound in a suitable solvent (e.g., methanol (B129727), dichloromethane) injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation fid FID Detection separation->fid ms MS Detection separation->ms integrate_fid Integrate peak areas fid->integrate_fid integrate_ms Integrate peak areas (TIC) ms->integrate_ms quantify_fid Calculate purity based on area percent or external standard integrate_fid->quantify_fid identify_ms Identify impurities via mass spectral library search integrate_ms->identify_ms quantify_ms Quantify using TIC or extracted ion chromatogram identify_ms->quantify_ms

Caption: General workflow for this compound purity analysis by GC.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound purity using GC-FID and GC-MS. These methods are designed to provide good resolution and sensitivity for common impurities.

Method 1: GC-FID for Routine Purity Analysis

This method is suitable for routine quality control where the primary goal is to determine the purity of this compound and quantify known impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column is recommended. For example, a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Detector:

    • FID Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.

Method 2: GC-MS for Impurity Identification and Quantification

This method is ideal for identifying unknown impurities and providing a more detailed purity profile of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS).

  • Column: A column with low bleed characteristics is crucial. A DB-5ms or equivalent is a good choice: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: Hold at 250 °C for 5 minutes

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan from m/z 35 to 350 for impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.

Conclusion

Both GC-FID and GC-MS are powerful techniques for assessing the purity of this compound. For routine quality control where speed, robustness, and cost-effectiveness are key, GC-FID is an excellent choice. For research, development, and troubleshooting, where the identification of unknown impurities is critical, the specificity of GC-MS is indispensable. The selection of the appropriate method should be based on the analytical requirements, available resources, and the desired level of information.

References

A Comparative Guide to the Spectroscopic Validation of Methyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of methyl crotonate synthesis. It includes detailed experimental protocols, comparative data, and an overview of alternative synthesis methods to aid researchers in confirming the successful synthesis and purity of this versatile compound. This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis, utilized in the production of polymers, pharmaceuticals, and fragrances.[1] Accurate confirmation of its structure and purity after synthesis is therefore critical.

Synthesis of this compound: A Comparison of Methods

While several methods exist for the synthesis of this compound, this guide will focus on two common approaches: Fischer Esterification and the Wittig Reaction.

1. Fischer Esterification: This is a classic and cost-effective method involving the acid-catalyzed reaction between crotonic acid and methanol (B129727).[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[3][4]

2. Wittig Reaction: This method provides an alternative route to α,β-unsaturated esters by reacting an appropriate aldehyde with a phosphorus ylide.[1][5] The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds at a specific location.[6]

Spectroscopic Validation of this compound

The following sections detail the expected spectroscopic signatures for this compound, providing a basis for the validation of its synthesis. For comparative purposes, the spectroscopic data of a key starting material, crotonic acid, is also included to help identify any unreacted starting material in the final product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.

Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm) for this compound and Crotonic Acid

Proton Assignment (this compound) Expected Chemical Shift (δ, ppm) Splitting Pattern Integration Expected Chemical Shift for Crotonic Acid (δ, ppm)
a (-CH₃)~1.8-1.9Doublet of doublets3H~1.9
b (=CH-)~5.8-5.9Doublet of quartets1H~5.8
c (=CH-)~6.9-7.0Doublet of quartets1H~7.1
d (-OCH₃)~3.7Singlet3H-
e (-COOH)---~12.0 (broad)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will display five signals, one for each unique carbon atom.

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm) for this compound and Crotonic Acid

Carbon Assignment (this compound) Expected Chemical Shift (δ, ppm) Expected Chemical Shift for Crotonic Acid (δ, ppm)
1 (-CH₃)~18~18
2 (=CH-)~123~123
3 (=CH-)~144~145
4 (C=O)~167~172
5 (-OCH₃)~51-

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester and the carbon-carbon double bond.

Table 3: Comparative IR Absorption Data (Wavenumber, cm⁻¹) for this compound and Crotonic Acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Expected Wavenumber (cm⁻¹) for Crotonic Acid
C=O (Ester)Stretch~1720-1730-
C=O (Carboxylic Acid)Stretch-~1680-1710
C=C (Alkene)Stretch~1650-1660~1640-1650
C-O (Ester)Stretch~1170-1280-
O-H (Carboxylic Acid)Stretch (broad)-~2500-3300
=C-HBend~965-975~965-975
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at an m/z of 100.12.[7]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
100[C₅H₈O₂]⁺Molecular Ion ([M]⁺)
85[M - CH₃]⁺Loss of a methyl radical from the vinyl group.[8]
69[M - OCH₃]⁺Loss of a methoxy (B1213986) radical.[7][8]
59[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl group.
41[C₃H₅]⁺Allyl cation fragment.[8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • Crotonic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • In a round-bottom flask, dissolve crotonic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Spectroscopic Analysis Procedures

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to obtain chemical shifts, integration values, and splitting patterns.

IR Spectroscopy:

  • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.

  • Alternatively, use an ATR-FTIR spectrometer by placing a drop of the sample directly on the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization at 70 eV.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its validation using various spectroscopic techniques.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis start Starting Materials (Crotonic Acid, Methanol) reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Workup & Purification (Extraction, Distillation) reaction->workup product Purified Product (this compound) workup->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spec. product->ms analysis Compare experimental data with reference values nmr->analysis ir->analysis ms->analysis conclusion Structure Confirmed & Purity Assessed analysis->conclusion

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

By following the protocols and comparing the obtained spectroscopic data with the reference values provided in this guide, researchers can confidently validate the successful synthesis of this compound and assess its purity for further applications.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of several key reactions involving methyl crotonate: oxidation, hydrogenation, polymerization, and Michael addition. The information is compiled from various scientific sources to offer a comprehensive overview of the reaction kinetics, experimental methodologies, and influencing factors.

Oxidation of this compound

The oxidation of this compound is a crucial area of study, particularly in the context of combustion and atmospheric chemistry. Kinetic studies have focused on its behavior at high temperatures and its reactions with atmospheric oxidants.

Quantitative Data for Oxidation Reactions
Reaction TypeReactantTemperature (K)PressureRate Constant (cm³/molecule·s)Key Findings
Gas-Phase OxidationOH Radical298Atmospheric(4.65 ± 0.65) x 10⁻¹¹[1][2]The reaction with OH radicals is a significant atmospheric sink for this compound.[1]
Gas-Phase OxidationCl Atom298Atmospheric(2.20 ± 0.55) x 10⁻¹⁰[1]The reaction with Cl atoms is also a notable degradation pathway.[1]
CombustionO₂900 - 107420 - 40 barNot directly reportedAuto-ignition experiments show complex low-temperature pathways.
Experimental Protocol: Gas-Phase Oxidation with OH Radicals

The kinetic data for the gas-phase oxidation of this compound with hydroxyl (OH) radicals was determined using a relative rate method in a collapsible Teflon chamber at room temperature and atmospheric pressure.[3]

Experimental Setup:

  • Reaction Chamber: A collapsible Teflon bag is used as the reaction chamber. Before each experiment, the bag is cleaned by filling it with an O₂/N₂ mixture and photolyzing with germicidal lamps to produce ozone for cleaning, followed by flushing with pure nitrogen.[3]

  • Reactant Introduction: Measured amounts of this compound, a reference organic compound with a known OH reaction rate constant, and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.[4]

  • Initiation: The reaction is initiated by photolysis using blacklamps, which generates OH radicals from the precursor.[4]

  • Monitoring: The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).[3]

Data Analysis: The rate constant for the reaction of OH with this compound is determined by plotting the natural logarithm of the ratio of the initial and instantaneous concentrations of this compound against the natural logarithm of the corresponding ratio for the reference compound. The slope of this plot gives the ratio of the rate constants, from which the rate constant for the reaction with this compound can be calculated.

Signaling Pathway: Atmospheric Oxidation of this compound

Oxidation_Pathway MC This compound Adduct_OH Hydroxyalkyl Radical Adduct MC->Adduct_OH + •OH Adduct_Cl Chloroalkyl Radical Adduct MC->Adduct_Cl + •Cl OH •OH Cl •Cl Peroxy_Radical Peroxy Radical Adduct_OH->Peroxy_Radical + O₂ Adduct_Cl->Peroxy_Radical + O₂ O2 O₂ Degradation_Products Degradation Products (e.g., 2-Hydroxypropanal, Acetaldehyde) Peroxy_Radical->Degradation_Products Further Reactions

Caption: Atmospheric degradation pathway of this compound.

Hydrogenation of this compound

The catalytic hydrogenation of this compound is important for the production of saturated esters like methyl butyrate. Kinetic studies have explored the influence of catalyst properties and reaction conditions on the rate and selectivity of this reaction.

Quantitative Data for Hydrogenation Reactions
CatalystTemperature (°C)H₂ PressureKey Findings
Pt/Al₂O₃150 - 250VariedThe reaction exhibits a negative reaction order with respect to this compound concentration and a positive order with respect to H₂ concentration.[5][6][7] Dissociative H₂ adsorption is the rate-determining step.[5][6][7] Higher Pt dispersion favors the hydrogenation of the C=C bond.[7][8]
Pt/TiO₂Not specifiedNot specifiedThe support material influences the degree of this compound inhibition.[8]
Pt/SiO₂Not specifiedNot specifiedThe support material influences the degree of this compound inhibition.[8]
Pt/CNot specifiedNot specifiedThe support material influences the degree of this compound inhibition.[8]
Experimental Protocol: Gas-Phase Hydrogenation over Pt/Al₂O₃

The gas-phase hydrogenation of this compound is typically carried out in a fixed-bed reactor system.[6]

Experimental Setup:

  • Catalyst Preparation: Pt/Al₂O₃ catalysts with varying Pt dispersions are prepared, often by calcination of a platinum precursor on an alumina (B75360) support at different temperatures.[6]

  • Reactor: A fixed-bed reactor is loaded with the catalyst.

  • Reactant Feed: A gaseous mixture of this compound, hydrogen, and an inert carrier gas (e.g., N₂) is fed into the reactor. The concentrations of the reactants can be varied to study their effect on the reaction kinetics.[6]

  • Temperature Control: The reactor temperature is controlled using a furnace.

  • Product Analysis: The effluent from the reactor is analyzed online using a Gas Chromatograph (GC) to determine the conversion of this compound and the selectivity towards different products, such as methyl butyrate.[6]

Kinetic Analysis: The reaction rates are calculated from the conversion of this compound at different reactant concentrations and temperatures. A power-law model is often fitted to the kinetic data to determine the reaction orders with respect to the reactants.[5]

Experimental Workflow: Hydrogenation of this compound

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Prep1 Impregnation of Pt precursor on Al₂O₃ Prep2 Calcination at varying temperatures Prep1->Prep2 React1 Load catalyst into fixed-bed reactor Prep2->React1 React2 Introduce reactant gas mixture (MC, H₂, N₂) React1->React2 React3 Control reaction temperature React2->React3 Analysis1 Online GC analysis of effluent React3->Analysis1 Analysis2 Determine conversion and selectivity Analysis1->Analysis2 Analysis3 Kinetic modeling Analysis2->Analysis3 GTP_Relationship Initiator Silyl Ketene Acetal Initiator Living_Chain Living Polymer Chain Initiator->Living_Chain Initiation Monomer This compound Monomer Monomer->Living_Chain Propagation Catalyst Catalyst (Nucleophilic or Lewis Acid) Catalyst->Living_Chain Catalysis Polymer Poly(this compound) Living_Chain->Polymer Termination Michael_Addition_Pathway MC This compound (Michael Acceptor) Adduct Michael Adduct MC->Adduct Malonate Dimethyl Malonate (Michael Donor) Enolate Malonate Enolate Malonate->Enolate + Base Base Base Catalyst Enolate->Adduct + this compound

References

assessing the purity of methyl crotonate using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Methyl Crotonate

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, a common reagent and intermediate in organic synthesis. We will explore the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This compound is typically synthesized by the esterification of crotonic acid with methanol.[1] This process can lead to several potential impurities, including residual starting materials (crotonic acid, methanol), the geometric isomer (methyl cis-crotonate), and by-products from side reactions. Accurate and precise analytical methods are therefore essential to quantify the purity of this compound and identify any contaminants.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparative overview of the most common methods.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹H-qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Quantification of nuclei based on the direct proportionality between the NMR signal integral and the number of nuclei.[2][3]
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%95.0% - 100%
Common Impurities Detected Methanol, residual solvents, methyl cis-crotonate, other volatile by-products.Crotonic acid, methyl cis-crotonate, non-volatile impurities.Structural isomers, residual starting materials, and other proton-containing impurities.
Strengths High resolution for volatile compounds, robust and widely available.Suitable for non-volatile and thermally labile compounds, versatile.Provides structural information, requires no reference standard for the analyte, highly accurate and precise.[2][3]
Limitations Not suitable for non-volatile impurities like crotonic acid without derivatization.May have lower resolution for volatile isomers compared to GC.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following sections outline generalized protocols for each technique that can be adapted for specific laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying the purity of volatile compounds like this compound and detecting volatile impurities.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) and dilute to the mark.

  • For quantitative analysis, a known amount of an internal standard (e.g., undecane) can be added.

GC-FID Conditions:

Parameter Value
Column DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
Injection Volume 1 µL
Split Ratio 50:1

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is well-suited for the analysis of this compound and non-volatile impurities such as the starting material, crotonic acid.

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a reverse-phase column.

Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Prepare a series of calibration standards if quantitative analysis of impurities is required.

HPLC-UV Conditions:

Parameter Value
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Data Analysis: Purity is determined by the area percentage of the this compound peak. The concentration of specific impurities can be quantified using calibration curves.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

HPLC-UV Experimental Workflow
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid, 5 mg) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

¹H-qNMR Parameters:

Parameter Value
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 8 or higher for good signal-to-noise

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

The purity can be calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

¹H-qNMR Experimental Workflow

Comparative Purity Analysis: A Hypothetical Case Study

To illustrate the application of these techniques, we present a hypothetical comparison of this compound from three different suppliers.

Table 1: Purity Assessment by GC-FID

Supplier Purity (%) Major Impurities Detected
Supplier A99.8Methyl cis-crotonate (0.1%), Methanol (0.1%)
Supplier B99.5Methyl cis-crotonate (0.3%), Unidentified (0.2%)
Supplier C99.9Methyl cis-crotonate (0.05%), Methanol (0.05%)

Table 2: Purity Assessment by HPLC-UV

Supplier Purity (%) Major Impurities Detected
Supplier A99.7Crotonic Acid (0.2%), Methyl cis-crotonate (0.1%)
Supplier B99.4Crotonic Acid (0.4%), Methyl cis-crotonate (0.2%)
Supplier C99.8Crotonic Acid (0.1%), Methyl cis-crotonate (0.1%)

Table 3: Purity Assessment by ¹H-qNMR

Supplier Purity (mass %) Impurities Identified
Supplier A99.6Methyl cis-crotonate, Crotonic Acid
Supplier B99.2Methyl cis-crotonate, Crotonic Acid, trace solvent
Supplier C99.8Methyl cis-crotonate

Conclusion

The selection of an appropriate analytical technique for assessing the purity of this compound is critical for ensuring the quality of research and development outcomes.

  • GC-FID is an excellent choice for routine analysis of volatile impurities.

  • HPLC-UV is indispensable for detecting non-volatile contaminants like the starting material, crotonic acid.

  • ¹H-qNMR offers a powerful, primary method for accurate purity determination without the need for a specific this compound reference standard, while also providing structural confirmation.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, an initial screening by GC and HPLC can identify and quantify the main impurities, followed by ¹H-qNMR for an accurate, independent confirmation of the purity value. This multi-faceted approach provides the highest level of confidence in the quality of this compound used in scientific research.

References

A Comparative Guide to the Synthetic Routes of Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl crotonate, an α,β-unsaturated ester, is a valuable building block in organic synthesis, utilized in the production of pharmaceuticals, polymers, and fine chemicals. Its synthesis can be achieved through various routes, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides an objective comparison of the most common synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

Synthetic Route Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Stereoselectivity (trans:cis) Key Advantages Key Disadvantages
Fischer-Speier Esterification Crotonic acid, MethanolSulfuric acid (catalytic)RefluxHighPreserves stereochemistry of starting acidCost-effective, simple procedure, high yielding.Requires anhydrous conditions, reversible reaction, strong acid catalyst can be corrosive.
Wittig Reaction Acetaldehyde, (Methoxycarbonylmethylene)triphenylphosphoraneStrong base (e.g., n-butyllithium)Anhydrous solvent (e.g., THF), 0 °C to room temperature57[1]9:1[1]Forms the double bond and ester in one step, good control over double bond position.Requires stoichiometric phosphonium (B103445) ylide, generation of triphenylphosphine (B44618) oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction Acetaldehyde, Triethyl phosphonoacetateBase (e.g., NaH, NaOEt)Anhydrous solvent (e.g., THF, DME)HighPredominantly E (trans)High E-selectivity, water-soluble phosphate (B84403) byproduct is easily removed.Requires preparation of the phosphonate (B1237965) reagent, can be more expensive than Wittig.
Oxidation and Esterification Crotonaldehyde, MethanolOxidizing agent, Acid catalyst (for esterification)Two-step processModerateDependent on oxidation stepUtilizes a readily available starting material.Two separate reaction steps are required, potentially lowering the overall yield.

Experimental Protocols

Fischer-Speier Esterification of Crotonic Acid

This method involves the acid-catalyzed esterification of crotonic acid with methanol.

Methodology:

A reaction solution is prepared with 800g of crotonic acid, 1L of methanol, 130g of sulfuric acid, and 300ml of carbon tetrachloride.[2][3] The mixture is heated on a water bath to facilitate dehydration and esterification, during which the carbon tetrachloride is recovered.[2][3] Upon completion, the crude this compound is obtained.[2][3] The crude product is then washed with water to remove unreacted crotonic acid, followed by a wash with a 5% sodium carbonate solution.[2][3] Finally, the product is purified by vacuum distillation to yield the finished this compound.[2][3]

Wittig Reaction

This route constructs the carbon-carbon double bond and the ester functionality simultaneously.

Methodology:

Under a nitrogen atmosphere at 0 °C, a 1.6 molar solution of n-butyllithium in hexane (B92381) (32 ml, 50 mmol) is slowly added to a solution of ethyltriphenylphosphonium bromide (18.5 g, 50 mmol) in 100 ml of absolute tetrahydrofuran (B95107).[1] After stirring for 30 minutes, a solution of methyl 2-(benzyloxy)-phenylglyoxylate (13.5 g, 50 mmol) in 25 ml of absolute tetrahydrofuran is added dropwise at 0 °C.[1] The reaction mixture is then stirred for 16 hours at room temperature.[1] Following concentration, the residue is taken up in dichloromethane (B109758) and washed several times with water.[1] After drying over sodium sulfate, the solvent is evaporated.[1] The resulting crude product is purified by chromatography on a 9:1 mixture of cyclohexane (B81311) and ethyl acetate (B1210297) to yield this compound as an oil.[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that typically provides excellent E-selectivity.

Methodology:

A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated using a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). This generates a stabilized carbanion. Acetaldehyde is then added to the solution, which undergoes nucleophilic attack by the carbanion. The resulting intermediate eliminates a water-soluble phosphate byproduct to form this compound, predominantly as the E-isomer. The product is then isolated and purified, typically by distillation or chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Fischer_Esterification Crotonic Acid Crotonic Acid Reaction Reaction Crotonic Acid->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound H2SO4 H₂SO₄ (cat.) H2SO4->Reaction

Caption: Fischer-Speier Esterification Pathway.

Wittig_Reaction Acetaldehyde Acetaldehyde Reaction Reaction Acetaldehyde->Reaction Phosphonium Ylide (Methoxycarbonylmethylene) triphenylphosphorane Phosphonium Ylide->Reaction This compound This compound Reaction->this compound Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Wittig Reaction Pathway.

HWE_Reaction Acetaldehyde Acetaldehyde Reaction Reaction Acetaldehyde->Reaction Phosphonate Carbanion from Triethyl phosphonoacetate Phosphonate Carbanion->Reaction Base Base (e.g., NaH) Base->Phosphonate Carbanion deprotonation This compound This compound Reaction->this compound Byproduct Dialkyl phosphate Reaction->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Fischer Fischer Esterification Workup Reaction Workup (Washing, Extraction) Fischer->Workup Wittig Wittig Reaction Wittig->Workup HWE HWE Reaction HWE->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Product Characterization (NMR, GC-MS, IR) Purification->Characterization

Caption: General Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of Methyl Crotonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of methyl crotonate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is a cornerstone of laboratory safety. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a flammable and hazardous chemical. Following these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This substance is classified as a highly flammable liquid and vapor and causes serious eye irritation.[1][2]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][3] In case of splashes, a face shield is recommended.[3]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1] No smoking should be permitted in the handling area.[1]

  • Spill Management: In the event of a spill, remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible material such as vermiculite, perlite, or sand, and place it in a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[3]

Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of the waste stream. This compound is a flammable liquid and is considered a hazardous waste.[1] It is crucial to segregate this waste to prevent dangerous reactions and to ensure proper disposal, which is typically incineration.[3][6]

Waste Segregation Guidelines:

  • Halogenated vs. Non-Halogenated Solvents: Do not mix this compound, a non-halogenated organic solvent, with halogenated solvents (e.g., methylene (B1212753) chloride, chloroform).[7] Mixed waste streams are often more expensive and difficult to dispose of.

  • Incompatible Materials: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][4]

  • Solid vs. Liquid Waste: Keep liquid this compound waste separate from solid chemical waste, such as contaminated gloves, paper towels, and absorbent materials.[8][9]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a designated, leak-proof, and properly sealed container for collecting this compound waste.[8][9]

    • The container must be chemically compatible with this compound. Glass or a suitable plastic container is recommended; avoid metal containers for acids, though this compound is an ester.[8][10]

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and "Flammable Liquid."[9][11]

  • Accumulation of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

    • Keep the waste container closed at all times, except when adding waste.[7][11]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]

    • Secondary containment, such as a spill tray, should be used for all liquid hazardous waste.[8][12]

  • Request for Disposal:

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][11]

    • Complete all necessary paperwork, providing an accurate description of the waste.[11]

  • Disposal Method:

    • The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]

    • Never dispose of this compound down the drain or in the regular trash.[11][12]

Quantitative Data Summary

While specific regulatory limits can vary by jurisdiction, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
Flash Point -1 °C / 30.2 °F[1][2]
Boiling Point 120 °C / 248 °F[1][2]
UN Number 1993 (for Flammable Liquids, N.O.S.)[3]
Transport Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Waste Container ppe->container segregate Is the waste mixed with incompatible chemicals? container->segregate separate Segregate Waste: - Non-Halogenated - Away from Oxidizers, Acids, Bases segregate->separate Yes store Store in Satellite Accumulation Area (SAA) segregate->store No separate->store full Is container full or waste generation complete? store->full continue_collection Continue Collecting Waste full->continue_collection No request_pickup Contact EHS for Waste Disposal Pickup full->request_pickup Yes continue_collection->store end End: Proper Disposal by Licensed Professional request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl crotonate, a flammable liquid and potential irritant. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE, compiled from multiple safety data sheets.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended where splashing is possible.NIOSH (US) or EN 166 (EU) approved.[1]
Hands Chemically resistant, impervious gloves (e.g., Natural rubber).Regulation (EU) 2016/425 and the standard EN 374.[1]
Body Long-sleeved clothing, a lab coat, or impervious, flame-retardant antistatic protective clothing.[1][2]Select based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Not required under normal use with adequate ventilation. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[2][3]Follow OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan for Handling this compound

Safe handling of this compound requires a well-defined operational plan. The following workflow outlines the procedural steps from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Verify eyewash station and safety shower are accessible prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Ground and bond containers when transferring prep4->handle1 handle2 Use spark-proof tools and explosion-proof equipment handle1->handle2 handle3 Avoid contact with skin, eyes, and inhalation of vapors handle2->handle3 handle4 Keep away from heat, sparks, open flames, and other ignition sources handle3->handle4 store1 Store in a tightly closed container handle4->store1 store2 Keep in a cool, dry, and well-ventilated area store1->store2 store3 Store away from incompatible materials (acids, bases, oxidizing agents) store2->store3 post1 Decontaminate work area store3->post1 post2 Remove and properly dispose of contaminated gloves and clothing post1->post2 post3 Wash hands and any exposed skin thoroughly post2->post3 Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering If elimination/substitution is not feasible administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative In addition to engineering controls ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe As a final line of defense

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl crotonate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.